molecular formula C8H15N3O B1292877 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1015845-60-9

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Numéro de catalogue: B1292877
Numéro CAS: 1015845-60-9
Poids moléculaire: 169.22 g/mol
Clé InChI: QTJBDRHCCNCVDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-7-8(6-10-11)5-9-3-4-12-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJBDRHCCNCVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649168
Record name 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-60-9
Record name 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details the strategic approach to its synthesis, focusing on the highly efficient reductive amination pathway. It offers field-proven insights into the synthesis of key starting materials, a detailed, step-by-step protocol for the final synthesis and purification, and a discussion on the analytical characterization of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. The title compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, incorporates several key structural features: a methylated pyrazole core, a methoxyethyl amine side chain, all of which can influence its pharmacokinetic and pharmacodynamic profile. Such molecules are often investigated as intermediates in the synthesis of more complex therapeutic agents.[2]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach for the synthesis of the target molecule is through a reductive amination reaction. This strategy involves the formation of a C-N bond between an aldehyde and an amine, followed by the reduction of the intermediate imine to the desired amine.

Retrosynthetic Breakdown:

G target N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reductive_amination Reductive Amination target->reductive_amination intermediates 1-methyl-1H-pyrazole-4-carbaldehyde + 2-methoxyethylamine reductive_amination->intermediates

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic analysis identifies two key starting materials: 1-methyl-1H-pyrazole-4-carbaldehyde and 2-methoxyethylamine . The following sections will detail the synthesis of these precursors and the final reductive amination step.

Synthesis of Starting Materials

Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

1-methyl-1H-pyrazole-4-carbaldehyde is a crucial building block in the synthesis of various pyrazole-containing compounds.[1] A common and effective method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Reaction Scheme:

G start 1-methyl-1H-pyrazole reagents POCl3, DMF start->reagents Vilsmeier-Haack Reaction product 1-methyl-1H-pyrazole-4-carbaldehyde reagents->product

Caption: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a stirrer, cool dry dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Add 1-methyl-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-methoxyethylamine

2-methoxyethylamine is a commercially available reagent. However, for instances where a laboratory synthesis is required, a common route involves the methylation of ethanolamine followed by deprotection. A more direct industrial method involves the catalytic amination of ethylene glycol monomethyl ether.[3]

Reaction Scheme (from ethanolamine):

G start Ethanolamine step1 Protection (e.g., Boc) start->step1 step2 Methylation (e.g., MeI, NaH) step1->step2 step3 Deprotection (e.g., TFA) step2->step3 product 2-methoxyethylamine step3->product

Caption: Multi-step synthesis of 2-methoxyethylamine.

Experimental Protocol (Illustrative Example):

  • Protection: Protect the amino group of ethanolamine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)₂O.

  • Methylation: Methylate the hydroxyl group of the N-Boc-ethanolamine using a methylating agent like methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH).

  • Deprotection: Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) to yield 2-methoxyethylamine.

  • Purification: The final product is typically purified by distillation.

Core Synthesis: Reductive Amination

The key step in the synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methoxyethylamine. This reaction proceeds via an in-situ formed imine intermediate, which is then reduced to the target secondary amine.

Reaction Scheme:

G aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) aldehyde->reducing_agent amine 2-methoxyethylamine amine->reducing_agent product N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reducing_agent->product

Caption: Reductive amination for the synthesis of the target molecule.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyethylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization and Data

While specific experimental data for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is not widely available in the public domain, the following table summarizes the expected and calculated properties of the compound.

PropertyValueSource
Molecular Formula C₈H₁₅N₃OCalculated
Molecular Weight 169.23 g/mol Calculated
Monoisotopic Mass 169.1215 DaPubChemLite[4]
Predicted ¹H NMR Signals corresponding to the methyl group on the pyrazole ring, the methoxy group, the ethyl bridge, the methylene bridge, and the pyrazole ring protons.Inferred from similar structures[1][5]
Predicted ¹³C NMR Signals for all eight carbon atoms in the molecule, with characteristic shifts for the pyrazole ring carbons and the carbons adjacent to the nitrogen and oxygen atoms.Inferred from similar structures[1][5]
Predicted Mass Spec [M+H]⁺ at m/z 170.1288PubChemLite[4]
Predicted IR Characteristic peaks for C-H, C-N, C-O, and C=C/C=N stretching vibrations.Inferred from similar structures[1]

Conclusion

References

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Retrieved from [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • MDPI. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Google Patents. (2019). Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • The Open Pharmaceutical Sciences Journal. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Retrieved from [Link]

  • Wikipedia. (2023). N-Methylethanolamine. Retrieved from [Link]

  • ResearchGate. (2015). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]

  • PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

  • PubChemLite. (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. Retrieved from [Link]

  • PubChem. N-Methyldiethanolamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule.[1][2][3] These properties, including solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][3][4] This guide provides a comprehensive framework for the characterization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a novel compound with potential therapeutic applications. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why" and "how"—elucidating the rationale behind experimental choices and providing robust, validated protocols for determination.

Compound Identity and Structural Attributes

A thorough understanding of a molecule's structure is the cornerstone of any physicochemical assessment.

IUPAC Name: 2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine

Chemical Structure:

Caption: 2D structure of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Molecular Formula: C₈H₁₅N₃O[5]

Molecular Weight: 169.22 g/mol (for the free base)

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] Such structures are prevalent in many FDA-approved drugs, highlighting their significance as a privileged pharmacophore.[6] The presence of a tertiary amine and an ether linkage will significantly influence the molecule's physicochemical properties.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa is a critical parameter that describes the extent of ionization of a compound at a given pH. For N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, the tertiary amine is the primary ionizable center, acting as a base to accept a proton. This ionization state will profoundly impact its solubility, permeability, and interaction with biological targets.

Predicted pKa and its Implications

Based on the structure, the tertiary amine is expected to have a pKa in the range of 8.0 - 9.5. This prediction is based on the typical pKa of aliphatic tertiary amines, with potential electronic effects from the pyrazole ring and the methoxyethyl group. A compound with a pKa in this range will be predominantly protonated and positively charged at physiological pH (7.4), which has several important consequences:

  • Increased Aqueous Solubility: The charged form will have stronger interactions with water molecules, leading to higher solubility.

  • Reduced Membrane Permeability: The positive charge will hinder passive diffusion across lipophilic cell membranes.

  • Potential for hERG Inhibition: Basic amines are a known structural alert for potential off-target activity at the hERG potassium channel.

Experimental Determination of pKa

A precise experimental determination of the pKa is non-negotiable for any drug discovery program. Several robust methods are available.

This is a highly accurate and widely used method for pKa determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[7]

Step-by-Step Protocol:

  • Preparation: Prepare a 1-5 mM solution of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in deionized water. If solubility is a concern, a co-solvent such as methanol or DMSO can be used, but the apparent pKa will need to be corrected back to aqueous conditions.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH at regular volume increments of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated, corresponding to the midpoint of the steepest part of the curve. More accurately, the first derivative of the titration curve can be plotted to identify the equivalence point, and the pKa is the pH at half the equivalence volume.

This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra.

Principle: The absorbance of a series of solutions of the compound in buffers of known pH is measured at a specific wavelength where the two species have different molar absorptivities. The pKa is then determined from the sigmoidal relationship between absorbance and pH.[7]

Step-by-Step Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 11) solution to identify an analytical wavelength with the largest difference in absorbance between the protonated and neutral forms.

  • Sample Preparation: Prepare a series of solutions of the compound at a constant concentration in buffers spanning a pH range of approximately pKa ± 2.

  • Measurement: Measure the absorbance of each solution at the selected analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The data is then fitted to the Henderson-Hasselbalch equation to derive the pKa, which corresponds to the inflection point of the resulting sigmoidal curve.[8]

Caption: Experimental workflows for pKa determination.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]

  • logD: The ratio of the total concentration of a compound (neutral and ionized forms) in a lipid phase to its total concentration in an aqueous phase at a specific pH. For a basic compound like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, logD will be pH-dependent.

Predicted Lipophilicity

For a related compound, 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine dihydrochloride, a predicted XlogP of -0.5 is available.[5] This suggests that the neutral form of the molecule is relatively hydrophilic. However, at physiological pH (7.4), where the molecule will be predominantly protonated, the logD value will be significantly lower (more hydrophilic) than the logP. A low logD is generally associated with poor membrane permeability but good aqueous solubility.

Experimental Determination of logD at pH 7.4

The shake-flask method is the gold standard for logP and logD determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured, and the logD is calculated.

Step-by-Step Protocol:

  • Pre-equilibration: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical property, as a compound must be in solution to be absorbed and to interact with its biological target. Poor solubility can lead to low bioavailability and unreliable in vitro assay results.[10] It is important to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility

This is a high-throughput measurement that assesses the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[11][12] It is often used in early-stage drug discovery for initial screening.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock to the aqueous buffer (e.g., PBS at pH 7.4) and shake for a short period (e.g., 1-2 hours).[13]

  • Separation: Remove any precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a method like HPLC-UV or LC-MS/MS.

Thermodynamic Solubility

This is the true equilibrium solubility of a compound and is determined by equilibrating an excess of the solid compound with the aqueous buffer over an extended period.[10][11]

Step-by-Step Protocol:

  • Suspension: Add an excess of the solid compound to the aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Measure the concentration of the dissolved compound in the resulting saturated solution.

Solubility_Determination_Logic cluster_0 Solubility Assessment start Need to Determine Aqueous Solubility decision Early or Late Stage? start->decision kinetic Kinetic Solubility (High Throughput) decision->kinetic Early thermodynamic Thermodynamic Solubility (Equilibrium) decision->thermodynamic Late protocol_k Protocol: 1. DMSO Stock 2. Rapid Dilution in Buffer 3. Short Incubation 4. Quantify Supernatant kinetic->protocol_k protocol_t Protocol: 1. Excess Solid in Buffer 2. Long Incubation (24-48h) 3. Phase Separation 4. Quantify Saturated Solution thermodynamic->protocol_t end Solubility Value (µg/mL or µM) protocol_k->end protocol_t->end

Sources

An In-depth Technical Guide to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of drug discovery and development.[1] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold".[2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[3] The inclusion of a pyrazole moiety can enhance a molecule's potency and improve its physicochemical characteristics, such as lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles.[4] This guide focuses on a specific N-substituted pyrazole, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine , providing a comprehensive overview of its molecular properties, a detailed synthetic protocol, and methods for its characterization.

Physicochemical and Structural Characteristics

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a tertiary amine featuring a 1-methyl-1H-pyrazol-4-yl methyl substituent and a 2-methoxyethyl group. The presence of the pyrazole ring, with its distinct electronic properties, and the flexible ether linkage are expected to confer specific conformational and binding attributes.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₅N₃OPubChem CID: 165994202[5]
Molecular Weight 169.23 g/mol Calculated from Molecular Formula
Monoisotopic Mass 169.1215 DaPubChem CID: 165994202[5]
Predicted XlogP -0.5PubChem CID: 165994202[5]
Physical State Predicted: Colorless to pale yellow oilInferred from similar compounds
Solubility Predicted: Soluble in water and polar organic solvents like methanol, ethanol, and DMSO.Inferred from structural motifs[6]
Boiling Point Predicted: >200 °C at atmospheric pressureInferred from similar compounds

Experimental Protocols

A highly efficient and widely utilized method for the synthesis of N-substituted amines is reductive amination.[7][8] The proposed synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves a two-step process, beginning with the synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, followed by its reductive amination with 2-methoxyethylamine.

Part 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[9] This procedure describes the synthesis of the aldehyde precursor from 1-methylpyrazole.

Step-by-step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve 1-methylpyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde.[10][11]

Part 2: Reductive Amination to Synthesize N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

This part of the protocol details the coupling of the synthesized aldehyde with 2-methoxyethylamine using a mild reducing agent, sodium triacetoxyborohydride.

Step-by-step Methodology:

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol (20 mL), add 2-methoxyethylamine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Rationale Behind Experimental Choices
  • Vilsmeier-Haack Reaction: This method is chosen for its high efficiency in formylating electron-rich heterocycles and the ready availability of the reagents.

  • Reductive Amination: This is a versatile and widely used method for C-N bond formation.[7]

  • Sodium Triacetoxyborohydride: This reducing agent is selected due to its mild nature and high selectivity for imines over aldehydes, which minimizes the side reaction of aldehyde reduction to the corresponding alcohol.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Aldehyde Synthesis cluster_part2 Part 2: Reductive Amination 1_methylpyrazole 1-Methylpyrazole aldehyde_product 1-Methyl-1H-pyrazole-4-carbaldehyde 1_methylpyrazole->aldehyde_product Vilsmeier-Haack Reaction Vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_reagent->aldehyde_product final_product N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine aldehyde_product->final_product Reductive Amination amine_reactant 2-Methoxyethylamine amine_reactant->final_product reducing_agent NaBH(OAc)3 reducing_agent->final_product

Caption: Synthetic route for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring, the methylene protons of the pyrazolyl-methyl and methoxyethyl groups, and the aromatic protons of the pyrazole ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments, including the aromatic carbons of the pyrazole ring and the aliphatic carbons of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-N, C=C, and C-O stretching vibrations, confirming the presence of the different functional groups within the molecule.

Conclusion

This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a molecule of interest within the broader class of pharmacologically significant pyrazole derivatives. The detailed synthetic protocol, based on established and reliable chemical transformations, offers a clear pathway for its preparation in a laboratory setting. The outlined characterization methods are crucial for verifying the structure and purity of the final compound, ensuring its suitability for further research and development in medicinal chemistry and related fields. The provided physicochemical data serves as a valuable reference for its handling and formulation.

References

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a wide array of clinically successful drugs.[3][4] The metabolic stability of the pyrazole nucleus further enhances its appeal as a privileged scaffold in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable heterocyclic system. Pyrazole-based compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[5][6][7]

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[5]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and target various essential cellular processes in microorganisms. A primary mode of action involves the disruption of the bacterial cell wall, a structure critical for bacterial survival.[5][6] Certain pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV, enzymes essential for DNA replication and repair in bacteria.[5] Another key strategy employed by some pyrazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids.[8]

Illustrative Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DHFR->THF Product Pyrazole Pyrazole Derivative Pyrazole->DHFR Inhibition BacterialGrowth Bacterial Growth Inhibition Biosynthesis->BacterialGrowth

Caption: Inhibition of DHFR by pyrazole derivatives blocks THF synthesis.

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Reference
Quinoline-substituted pyrazolesS. aureus, S. epidermidis, B. subtilis0.12–0.98[5]
Imidazo-pyridine substituted pyrazolesGram-positive & Gram-negative bacteria<1 (MBC)[5]
Pyrazole-thiazole hybridsMRSA<0.2 (MBC)[5]
Pyrazole-clubbed pyrimidinesMRSA521[8]
Hydrazones of pyrazole-1-carbothiohydrazideBacteria & Fungi2.9–125[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a pyrazole derivative against a bacterial strain.[9][10][11][12]

1. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour agar plate, select several well-isolated colonies of the test bacterium.[11] b. Suspend the colonies in sterile saline or cation-adjusted Mueller-Hinton Broth (CAMHB) to match the turbidity of a 0.5 McFarland standard.[11] c. Within 15-30 minutes, dilute the standardized suspension 1:100 in CAMHB to achieve the final inoculum density.[11]

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the pyrazole derivative in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum). c. Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[12]

Anti-Inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[13] Pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Illustrative Signaling Pathway: COX-2 Inhibition

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation COX2->Prostaglandins Product Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Pyrazole derivatives inhibit COX-2, reducing prostaglandin synthesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17]

1. Animal Preparation: a. Use healthy adult rats, acclimatized to the laboratory conditions. b. Fast the animals overnight before the experiment with free access to water.

2. Compound Administration: a. Administer the test pyrazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral gavage, intraperitoneal injection). b. Administer the vehicle to the control group.

3. Induction of Edema: a. Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14][17]

4. Measurement of Paw Edema: a. Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[14] b. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of targeted cancer therapies is a major focus of modern drug discovery. Pyrazole derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[18][19]

Mechanism of Action

The anticancer activity of pyrazole derivatives is multifaceted, targeting numerous key pathways involved in cancer cell proliferation, survival, and metastasis.[18][19] Many pyrazole-based compounds act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[18] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.[20] Furthermore, pyrazole-containing compounds can interfere with DNA synthesis and repair mechanisms in tumor cells.[18]

Illustrative Experimental Workflow: In Vitro Anticancer Activity Screening

Anticancer_Screening CellCulture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Pyrazole Derivatives (Varying Conc.) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT IncubateMTT Incubate for 2-4h MTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analysis Calculate Cell Viability & IC50 Values Read->Analysis

Caption: Workflow for determining the anticancer activity of pyrazole derivatives.

Quantitative Data: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
3f (a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[20]
L2 (3,5-diphenyl-1H-pyrazole)CFPAC-1 (Pancreatic Cancer)61.7[21]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-7 (Breast Cancer)81.48[21]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)1.31[21]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast Cancer)0.97[21]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[22]

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]

2. Compound Treatment: a. Treat the cells with various concentrations of the pyrazole derivative for the desired time period (e.g., 24, 48, or 72 hours).[22] Include a vehicle control.

3. MTT Addition: a. After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for a further 2-4 hours at 37°C.[22]

4. Formazan Solubilization: a. Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22] b. Incubate overnight at 37°C.[22]

5. Absorbance Measurement: a. Measure the absorbance of the samples at a wavelength of 570-595 nm using a microplate reader.[22] b. Cell viability is expressed as a percentage of the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[22]

Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Pyrazole derivatives have shown significant potential as anticonvulsant agents.[7][23]

Mechanism of Action

The precise mechanisms of anticonvulsant action for many pyrazole derivatives are still under investigation. However, it is believed that they may act through various pathways to reduce neuronal excitability. Some potential mechanisms include the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition (the primary inhibitory neurotransmitter system in the brain), and reduction of oxidative stress and inflammation in the brain, which are known to contribute to seizure activity.[7]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[24][25][26][27][28]

1. Animal Preparation: a. Use healthy adult mice, acclimatized to the laboratory conditions.

2. Compound Administration: a. Administer the test pyrazole derivative or a reference AED (e.g., phenytoin) via a suitable route. b. Administer the vehicle to the control group.

3. Induction of Seizure: a. At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[24] b. Prior to stimulation, the corneas can be treated with a local anesthetic and saline to ensure proper electrical contact.[24]

4. Observation and Endpoint: a. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. b. The abolition of the hindlimb tonic extension is considered the endpoint for protection.[24]

5. Data Analysis: a. The anticonvulsant activity is expressed as the percentage of animals protected in each group. b. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated to quantify the potency of the compound.[29]

Quantitative Data: Anticonvulsant Potency of Pyrazole Derivatives
CompoundAnimal ModelED50 (mg/kg)Reference
Compound 6k (a pyrazolyl semicarbazone)sc-PTZ (mice)20.4[30]
Compound 1g (a benzothiazole derivative with dimethylpyrazole)MES (mice)29[29]
Compound 6d (a triazolopyrimidine derivative)MES (mice)15.8[31]
Compound 6d (a triazolopyrimidine derivative)sc-PTZ (mice)14.1[31]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their favorable pharmacokinetic properties, underscore their potential for the development of new and improved therapies for a wide range of diseases. Future research will likely focus on the synthesis of novel pyrazole-based compounds with enhanced potency and selectivity, as well as a deeper elucidation of their mechanisms of action. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs.

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a "privileged structure" have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[3] This guide provides a comprehensive exploration of the core mechanisms of action through which pyrazole compounds exert their pharmacological effects. We will delve into their roles as potent enzyme inhibitors and receptor modulators, supported by field-proven insights, detailed experimental workflows, and an analysis of structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this critical pharmacophore.

Introduction: The Chemical and Pharmacological Significance of the Pyrazole Core

The pyrazole ring is an sp2-hybridized, delocalized 6 π-electron heteroaromatic system.[4] This electronic configuration confers significant metabolic stability, a desirable trait in drug design.[1] One nitrogen atom is typically non-basic as its lone pair of electrons contributes to the aromatic system, while the other nitrogen atom possesses a lone pair in the plane of the ring, rendering it basic.[4] This unique electronic and structural arrangement allows the pyrazole core to engage in a wide variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The true power of the pyrazole scaffold lies in its synthetic tractability. The core can be readily synthesized through various methods, most notably the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a method first described by Knorr in 1883.[5][6] Modern synthetic chemistry offers numerous advanced routes to create highly substituted and functionalized pyrazole derivatives.[7] This synthetic accessibility allows medicinal chemists to systematically modify the substituents at various positions of the ring, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties for a specific biological target. Consequently, pyrazole-containing drugs are found across diverse therapeutic areas, including anti-inflammatory, anti-cancer, anti-obesity, and antiviral treatments.[8][9]

Core Mechanisms of Action: A Tale of Two Strategies

The pharmacological diversity of pyrazole compounds can be broadly categorized into two primary mechanisms: direct inhibition of enzyme activity and modulation of cell surface or intracellular receptors.

Mechanism I: Enzyme Inhibition

Pyrazoles have proven to be exceptionally effective scaffolds for designing potent and often highly selective enzyme inhibitors. The pyrazole core can act as a rigid anchor, positioning specific functional groups to interact with key residues within an enzyme's active site or allosteric sites.

The development of Celecoxib, a selective COX-2 inhibitor, is a landmark example of rational drug design featuring a pyrazole core. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, mediators of pain and inflammation. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is inducible during inflammation.

  • The Causality of Selectivity: The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The diaryl-substituted pyrazole structure of celecoxib was designed to exploit this difference. One of the aryl groups on the pyrazole ring binds to the active site's primary pocket, while the p-sulfonamide group on the other aryl ring extends into this secondary side pocket, forming a stable complex. This steric fit is unfavorable in the smaller COX-1 active site, leading to highly selective inhibition of COX-2. This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[8]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Binds to Active Site PGs Pro-inflammatory Prostaglandins COX2->PGs Catalyzes Conversion Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Selective Inhibition Inflammation Pain & Inflammation PGs->Inflammation

Caption: Selective inhibition of COX-2 by Celecoxib.

Sildenafil, a pyrazolo-pyrimidinone derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[11]

  • Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, causing an erection.[11] Sildenafil's mechanism is not to initiate this cascade but to sustain it. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and facilitating an erection in the presence of sexual stimulation.[10][12] Its action in the lungs follows the same principle, where elevated cGMP levels lead to relaxation of the pulmonary vasculature, making it an effective treatment for pulmonary arterial hypertension.[10]

Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Erection Vasodilation & Erection Relax->Erection Inactive 5'-GMP (Inactive) PDE5->Inactive Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil via PDE5 inhibition.

The utility of pyrazoles as enzyme inhibitors extends to numerous other target classes, particularly in oncology and infectious diseases.

Drug (Example) Enzyme Target Therapeutic Area Mechanism Insight Reference
Zanubrutinib Bruton's Tyrosine Kinase (BTK)OncologyForms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[1]
Baricitinib Janus Kinases (JAK1/JAK2)Rheumatoid ArthritisCompetitively inhibits the ATP binding site of JAK enzymes, blocking cytokine signaling pathways.[1]
Berotralstat Plasma KallikreinHereditary AngioedemaPotently and selectively inhibits plasma kallikrein, preventing the generation of bradykinin, a mediator of swelling.[1]
Lenacapavir HIV-1 Capsid ProteinHIV/AIDSA first-in-class capsid inhibitor that disrupts multiple stages of the viral lifecycle, including capsid assembly and nuclear transport.[1]
Mechanism II: Receptor Antagonism & Modulation

Pyrazole derivatives are also adept at modulating the function of cellular receptors, most notably G-protein coupled receptors (GPCRs) and ion channels. They typically act as antagonists or inverse agonists, blocking the action of endogenous ligands.

Rimonabant, a 1,5-diarylpyrazole, was the first selective CB1 receptor antagonist approved for the treatment of obesity.[13][14] The endocannabinoid system is a key regulator of appetite and energy metabolism.

  • Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor, which is highly expressed in the brain and peripheral tissues like adipocytes.[14][15] By blocking the receptor, it inhibits the appetite-stimulating effects of endocannabinoids like anandamide.[14] This central action, combined with peripheral effects on fat and glucose metabolism, leads to weight loss and improvement in metabolic parameters.[14]

  • A Cautionary Tale in Drug Development: Despite its efficacy, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[15][16] This underscores the critical role of the endocannabinoid system in mood regulation and highlights the challenge of targeting centrally-expressed receptors. The experience with Rimonabant provides an invaluable lesson in the importance of comprehensive safety profiling and understanding the full spectrum of a target's physiological roles.

Certain pyrazole analogs exhibit significant antinociceptive (pain-relieving) properties through complex interactions with multiple targets involved in pain signaling.

  • Multi-Target Engagement: Studies have shown that some pyrazole compounds can simultaneously activate opioid receptors while blocking acid-sensing ion channels (ASIC-1α) and antagonizing the transient receptor potential vanilloid subtype 1 (TRPV-1).[17][18] This multi-pronged mechanism allows for effective pain modulation by targeting different aspects of the nociceptive pathway, from signal initiation (TRPV-1, ASIC-1α) to central processing (opioid receptors). The specific substitutions on the pyrazole ring are critical for this activity profile; for instance, a para-substituted phenyl ring can improve interaction with peripheral opioid receptors.[17][18]

Investigating the Mechanism of Action: Experimental Protocols

Validating the mechanism of action is a cornerstone of drug discovery. The following protocols represent standard, self-validating methodologies for characterizing the interaction of pyrazole compounds with their putative targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a JAK inhibitor)

This protocol describes a homogenous, fluorescence-based assay to determine the IC₅₀ of a test compound.

Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate peptide. Remaining ATP is converted to ADP, which, through a coupled enzyme system, generates a fluorescent signal. Inhibition of the kinase results in less ATP consumption and thus a lower signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM). Create a 100x working stock by diluting this series in assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of assay buffer (control) or pyrazole compound at 100x concentration.

    • 10 µL of a solution containing the specific JAK enzyme and its corresponding substrate peptide.

  • Initiation: Add 10 µL of an ATP solution (at a concentration near its Kₘ for the enzyme) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™) to all wells. This reagent first quenches the kinase reaction and depletes the remaining ATP. A subsequent reagent is then added to convert ADP to ATP, which drives a luciferase reaction, generating light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The causality is established by the dose-dependent decrease in signal, which directly correlates with the inhibition of ATP consumption by the kinase.

Protocol: Competitive Radioligand Binding Assay (e.g., for a CB1 antagonist)

This protocol determines the affinity (Kᵢ) of a test compound for a receptor.

Principle: The assay measures the ability of a non-labeled test compound (the pyrazole antagonist) to compete with a known, high-affinity radiolabeled ligand for binding to the receptor, typically expressed in cell membranes.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • Compound Dilution: Prepare a serial dilution of the pyrazole test compound in an appropriate buffer containing 0.1% BSA to prevent non-specific binding.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution or buffer (for total and non-specific binding).

    • 50 µL of a fixed concentration of a suitable CB1 radioligand (e.g., [³H]CP-55,940) at a concentration near its Kₔ.

    • 100 µL of the CB1 receptor membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a known, non-labeled CB1 ligand instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ from the resulting competition curve. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This provides a quantitative measure of the compound's affinity for the target receptor.

cluster_0 Step 1: Compound & Reagent Prep cluster_1 Step 2: Binding & Incubation cluster_2 Step 3: Separation & Counting cluster_3 Step 4: Data Analysis Comp Serial Dilution of Pyrazole Compound Plate Combine in Plate: Compound + Radioligand + Membranes Comp->Plate Radio Radioligand ([³H]Ligand) Radio->Plate Mem Receptor Membranes (e.g., CB1) Mem->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Analysis Plot Competition Curve Calculate IC₅₀ -> Kᵢ Count->Analysis

Sources

An In-Silico Efficacy and Safety Profiling Workflow for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The early stages of drug discovery are characterized by high attrition rates, where promising compounds often fail due to unforeseen toxicity or lack of efficacy. The strategic application of computational, or in silico, methods provides a powerful framework to de-risk and accelerate this process.[1] This guide presents a comprehensive, self-validating workflow for the predictive characterization of a novel chemical entity, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. As this molecule lacks extensive published bioactivity data, it serves as an ideal candidate to illustrate a hypothesis-driven approach, beginning with broad-spectrum target prediction and culminating in specific, testable hypotheses regarding its mechanism of action and safety profile. We will detail a sequence of ligand-based and structure-based techniques, including chemical similarity searching, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is designed not merely as a procedure, but as a logical progression, explaining the causality behind each methodological choice to build a robust, data-driven profile of a novel compound before committing significant resources to laboratory synthesis and testing.

Part 1: Molecule Introduction and Strategic In Silico Framework

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a small molecule featuring a substituted pyrazole ring, a common scaffold in medicinal chemistry known to interact with a variety of biological targets.[2][3] Its precise biological activity, however, is not well-documented in public databases. This presents a common challenge in drug discovery: how to efficiently identify the therapeutic potential and potential liabilities of a novel chemical structure.

Computer-Aided Drug Design (CADD) offers a solution by enabling the rapid screening of vast chemical and biological spaces to generate and refine hypotheses.[1] This workflow is designed to systematically narrow the field of possibilities, moving from broad predictions to specific, high-confidence target interactions.

Physicochemical Properties of the Target Molecule

PropertyValueSource
Molecular Formula C₈H₁₅N₃O[4]
Molecular Weight 169.23 g/mol PubChem[5]
SMILES CN1C=C(C=N1)CNCCOC[4]
InChIKey QTJBDRHCCNCVDW-UHFFFAOYSA-N[4]

The overall workflow begins with hypothesis generation using ligand-based methods, which do not require a known protein structure. Promising hypotheses are then rigorously tested using structure-based methods, followed by an essential safety and drug-likeness assessment.

In_Silico_Workflow cluster_0 Part 2: Hypothesis Generation cluster_1 Part 3 & 4: Hypothesis Validation & Expansion cluster_2 Part 5: Safety & Druggability Assessment Start N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine (Novel Compound) SimSearch Chemical Similarity Searching (ChEMBL, PubChem) Start->SimSearch ActivityPred Broad-Spectrum Activity Prediction (PASS) Start->ActivityPred ADMET In Silico ADMET Profiling Start->ADMET Compound Structure Hypothesis List of Potential Biological Targets SimSearch->Hypothesis ActivityPred->Hypothesis Docking Molecular Docking Against Hypothesized Targets Hypothesis->Docking Prioritized Targets Pharm Pharmacophore Modeling & Virtual Screening Docking->Pharm ValidatedTarget Validated Target & New Leads Pharm->ValidatedTarget FinalProfile Comprehensive In Silico Profile ValidatedTarget->FinalProfile Efficacy Data ADMET->FinalProfile Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase LigandPrep 1. Ligand Preparation - Generate 3D Coordinates - Assign Charges - Energy Minimization RunDocking 4. Run Docking Algorithm (e.g., AutoDock Vina) LigandPrep->RunDocking ReceptorPrep 2. Receptor Preparation - Download PDB Structure - Remove Water/Co-ligands - Add Hydrogens DefineBox 3. Define Binding Site (Grid Box Generation) ReceptorPrep->DefineBox DefineBox->RunDocking AnalyzeScore 5. Analyze Docking Score (Binding Energy) RunDocking->AnalyzeScore VisualizePose 6. Visualize Binding Pose (H-bonds, Hydrophobic Interactions) RunDocking->VisualizePose Decision Prioritize Target for Further Study AnalyzeScore->Decision VisualizePose->Decision

Caption: Step-by-step workflow for molecular docking simulations.

Experimental Protocol:

  • Ligand Preparation:

    • Generate the 3D conformation of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine from its SMILES string using software like Avogadro or PyMOL.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in a .pdbqt format for use with AutoDock tools, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation:

    • For each high-priority target identified in Part 2, download its 3D crystal structure from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure that is co-crystallized with a ligand if possible.

    • Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign charges. Save the prepared receptor in .pdbqt format.

  • Docking Simulation:

    • Use a program like AutoDock Vina.

    • Define a grid box (the search space for the docking algorithm) that encompasses the known active site of the target protein. If a co-crystallized ligand was present, center the box on its location.

    • Execute the docking run. The algorithm will generate multiple possible binding poses for the ligand within the active site and score them.

  • Analysis of Results:

    • The primary output is the binding affinity, typically in kcal/mol. Compare the scores for your compound across different targets.

    • Visualize the top-scoring pose in a molecular graphics program. Analyze the specific interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and the protein's amino acid residues. Strong and specific interactions provide higher confidence in the result than a good score alone.

Data Presentation: Summary of Molecular Docking Results

Hypothesized TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Kinase A1XYZ-8.5LYS72, GLU91, LEU148H-Bond, Hydrophobic
GPCR B2ABC-7.2TRP112, PHE234Pi-Stacking, Hydrophobic
Enzyme C3DEF-9.1ASP34, ARG150Salt Bridge, H-Bond

Part 4: In Silico ADMET Profiling

An effective drug must not only bind its target but also possess favorable pharmacokinetic and safety properties. Poor ADMET profiles are a major cause of failure in clinical trials. [6]Performing in silico ADMET prediction early can flag potential liabilities. [7][8] Causality: ADMET prediction tools use QSAR (Quantitative Structure-Activity Relationship) models. These models are built from experimental data on thousands of compounds and correlate specific structural features and physicochemical properties with outcomes like cell permeability, metabolic stability, or toxicity. [9] Experimental Protocol:

  • Select Prediction Tools: Use comprehensive, freely available web servers such as SwissADME ([Link]) and pkCSM ([Link]).

  • Input Structure: Submit the SMILES string of the compound.

  • Run Predictions and Collate Data: Execute the analysis on the server(s) and gather the predicted values for a range of critical properties.

  • Analyze Against Heuristics: Compare the predicted values against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. [7] Data Presentation: Predicted ADMET and Physicochemical Profile

ParameterCategoryPredicted ValueAcceptable Range/Interpretation
Physicochemical
Molecular WeightDrug-Likeness169.23< 500 g/mol (Pass) [7]
logP (Octanol/Water)LipophilicityPredicted Value< 5 (Pass) [7]
H-Bond DonorsDrug-LikenessPredicted Value≤ 5 (Pass) [7]
H-Bond AcceptorsDrug-LikenessPredicted Value≤ 10 (Pass) [7]
Absorption
Water Solubility (logS)PharmacokineticsPredicted Value> -4 (Good)
Caco-2 PermeabilityGI AbsorptionPredicted ValueHigh value suggests good absorption
Metabolism
CYP2D6 InhibitorDrug-Drug Int.Predicted ValueNo (Favorable)
CYP3A4 InhibitorDrug-Drug Int.Predicted ValueYes (Potential Liability)
Toxicity
AMES ToxicityMutagenicityPredicted ValueNo (Favorable) [7]
hERG I InhibitorCardiotoxicityPredicted ValueNo (Favorable)

Part 5: Conclusion and Path Forward

This in-depth guide has outlined a systematic, multi-faceted in silico workflow to predict the biological activity and assess the drug-like properties of a novel compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. By integrating ligand-based target fishing with structure-based validation and ADMET profiling, we can construct a comprehensive preliminary profile of the molecule.

The output of this workflow is not a final answer but a set of prioritized, data-driven hypotheses. For instance, the analysis might suggest that the compound is a potent and selective inhibitor of "Enzyme C," exhibits a favorable ADMET profile with the exception of potential CYP3A4 inhibition, and is unlikely to be mutagenic.

Next Steps:

  • Experimental Validation: The primary hypotheses must be tested in the laboratory. This would involve:

    • Synthesizing the compound.

    • Performing in vitro binding and functional assays against the top-ranked predicted targets (e.g., Enzyme C).

  • Further In Silico Work: If a target is confirmed, pharmacophore modeling can be used to perform virtual screening of large compound libraries to identify novel, structurally diverse molecules with potentially similar activity, expanding the chemical space for the project. [10][11][12] By front-loading the discovery process with this rigorous computational analysis, researchers can focus experimental resources on the most promising avenues, significantly enhancing the efficiency and success rate of bringing new therapeutics to the clinic.

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Solubility Determination of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The accurate determination of compound solubility is a foundational step in early-stage drug discovery and preclinical development. Dimethyl sulfoxide (DMSO) is the most widely used solvent for the initial solubilization and storage of compound libraries due to its exceptional solvating power for a broad range of polar and nonpolar molecules.[1][2] This guide provides a comprehensive framework for determining the solubility of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a novel pyrazole derivative, in DMSO. We will move beyond a simple recitation of protocols to explore the underlying physicochemical principles, detail a robust, multi-tiered experimental workflow, and discuss critical factors that influence data integrity. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to support high-throughput screening (HTS), bioassay development, and formulation studies.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

In the landscape of drug discovery, compounds that are insoluble cannot be effectively tested in automated high-throughput screening (HTS) platforms, rendering them lost opportunities for experimental evaluation.[3][4] Furthermore, poor solubility can be a harbinger of low bioavailability.[4] DMSO has become the de facto universal solvent for preparing high-concentration stock solutions, enabling the creation of extensive compound libraries for screening.[2][5] Its ability to dissolve an immense catalog of small molecules makes it an invaluable tool.[6]

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities.[7] Before its therapeutic potential can be explored, a thorough characterization of its fundamental physicochemical properties is paramount. Solubility in DMSO is arguably the first and most critical parameter to establish, as it dictates the maximum achievable concentration for stock solutions, directly impacting all subsequent in vitro and in vivo experiments.

This guide provides a self-validating methodology to precisely determine this value, ensuring that downstream assays are built on a foundation of accurate and reproducible compound concentrations.

Compound Profile: N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Understanding the intrinsic properties of the molecule is the first step in predicting and interpreting its solubility behavior. The key physicochemical identifiers for the target compound are summarized below.

PropertyValueSource
IUPAC Name 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine[8]
CAS Number 1015845-60-9
Molecular Formula C₈H₁₅N₃O
Molecular Weight 169.23 g/mol
Structure CN1C=C(C=N1)CNCCOC[8]

The structure contains a substituted pyrazole ring, a tertiary amine, and a methoxyethyl group. The pyrazole ring and ether linkage introduce polar characteristics, while the overall carbon framework contributes to its organic nature. This combination suggests that the compound should be amenable to dissolution in a powerful, polar aprotic solvent like DMSO.

Theoretical Framework: The Physicochemical Basis of Solubility in DMSO

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent with a high dielectric constant and is miscible with water.[2] Its exceptional solvating ability stems from its molecular structure, which features a highly polar sulfinyl group.

The principle of "like dissolves like" provides a preliminary framework. To dissolve, the energy gained from the interaction between solute and solvent molecules must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.

  • Solute Characteristics : N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine possesses hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring, the ether oxygen, and the tertiary amine) but no traditional hydrogen bond donors.

  • Solvent Characteristics : As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor but does not donate hydrogen bonds.[5] It effectively solvates cations and polar molecules.

  • Expected Interaction : The polarity of the pyrazole and methoxyethyl moieties should allow for strong dipole-dipole interactions with the S=O bond of DMSO, facilitating dissolution. The primary challenge to solubility for such molecules is often the strength of the crystal lattice energy, which must be overcome by these solvation forces.

Experimental Protocol: A Tiered Approach to Solubility Determination

A robust determination of solubility involves more than a single measurement. We advocate for a tiered approach, beginning with a rapid qualitative assessment and progressing to a precise quantitative determination. This ensures efficiency and provides a comprehensive understanding of the compound's behavior.

Tier 1: Rapid Qualitative Assessment (Kinetic Solubility)

This initial step aims to quickly determine if the compound is soluble at a standard screening concentration (e.g., 10 mM), which is a common requirement for HTS campaigns.[3][4]

Methodology:

  • Preparation : Accurately weigh approximately 1.7 mg of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (to target ~10 µmol) into a clean, dry 1.5 mL glass vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve a theoretical concentration of 10 mM. For 1.7 mg (MW 169.23), this would be 1.0 mL.

  • Agitation : Cap the vial securely and place it on an orbital shaker at room temperature (20-25°C). Shake vigorously (e.g., 2000 rpm) for 30-60 minutes.[4] This step provides sufficient energy to break the crystal lattice for kinetically soluble compounds.

  • Visual Inspection : After agitation, visually inspect the vial against a light source.[4] Check for any turbidity, suspended particles, or solid deposits at the bottom. A completely clear, single-phase solution indicates solubility at 10 mM.

  • Self-Validation : If the solution is clear, proceed to Tier 2 for quantitative analysis. If solid is present, the compound's solubility is less than 10 mM, and a more detailed quantitative assessment is required to find the saturation point.

Tier 2: Quantitative Determination (Equilibrium/Thermodynamic Solubility)

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility, to find the saturation concentration.[9]

Methodology:

  • Prepare Supersaturated Solution : Weigh an excess amount of the compound (e.g., 5-10 mg) into a glass vial. The goal is to ensure undissolved solid remains after equilibration.

  • Add Solvent : Add a precise volume of anhydrous DMSO (e.g., 1.0 mL).

  • Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. To ensure complete removal of particulates, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection : Carefully collect a small aliquot (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

  • Serial Dilution : Perform a large, accurate serial dilution of the supernatant into a suitable analysis solvent (e.g., Acetonitrile:Water). A 100-fold to 1000-fold dilution is typical to bring the concentration into the linear range of the analytical detector.[10]

  • Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS). The concentration is determined by comparing the instrument response to a standard curve prepared from a known-concentration stock solution of the compound.

  • Calculate Solubility : Multiply the measured concentration of the diluted sample by the dilution factor to obtain the final solubility value in mg/mL or Molarity.

Visualizing the Methodologies

A clear workflow is essential for reproducible science. The following diagrams illustrate the logical flow of the experimental protocols and the key factors that can impact the results.

G cluster_tier1 Tier 1: Qualitative Assessment cluster_tier2 Tier 2: Quantitative Determination T1_Start Weigh Compound (~1.7 mg) T1_Add Add DMSO for 10 mM Solution T1_Start->T1_Add T1_Shake Orbital Shaking (30-60 min) T1_Add->T1_Shake T1_Inspect Visual Inspection T1_Shake->T1_Inspect T1_Soluble Result: Soluble at 10 mM T1_Inspect->T1_Soluble Clear Solution T1_Insoluble Result: Insoluble at 10 mM T1_Inspect->T1_Insoluble Solid Present T2_Start Weigh Excess Compound T1_Soluble->T2_Start Proceed to Quantify T1_Insoluble->T2_Start Proceed to Quantify T2_Add Add Precise Volume of DMSO T2_Start->T2_Add T2_Equil Equilibrate (24-48h @ 25°C) T2_Add->T2_Equil T2_Sep Centrifuge to Separate Phases T2_Equil->T2_Sep T2_Sample Collect Supernatant T2_Sep->T2_Sample T2_Dilute Serial Dilution T2_Sample->T2_Dilute T2_Analyze Quantify via HPLC or LC-MS T2_Dilute->T2_Analyze T2_Result Calculate Final Solubility (mg/mL or M) T2_Analyze->T2_Result

Caption: Experimental workflow for solubility determination.

G center_node Measured Solubility Value purity Compound Purity purity->center_node water Water Content in DMSO water->center_node temp Temperature temp->center_node time Equilibration Time time->center_node stability Compound Stability in DMSO stability->center_node handling Solution Handling (e.g., Freeze-Thaw) handling->center_node

Caption: Key factors influencing DMSO solubility measurements.

Data Presentation and Interpretation

Results should be recorded clearly and concisely. For quantitative measurements, repeating the experiment (n=3) is crucial for establishing confidence and calculating standard deviation.

Example Data Table:

ReplicateMeasured Concentration (Diluted Sample)Dilution FactorCalculated Solubility (mg/mL)Calculated Solubility (mM)
10.045 mg/mL2009.053.2
20.047 mg/mL2009.455.5
30.046 mg/mL2009.254.4
Average --9.2 54.4
Std. Dev. --0.2 1.2

An experimental solubility of ~54 mM is significantly higher than the typical 10 mM required for HTS, indicating that preparing concentrated stock solutions should be straightforward.

Field Insights: Critical Factors for Data Integrity

Achieving accurate solubility data requires meticulous attention to detail beyond the core protocol. As a Senior Application Scientist, I emphasize the following points:

  • Purity of Compound : Impurities can either suppress or artificially enhance apparent solubility. Always use the highest purity material available and note the purity percentage with the results.

  • Hygroscopicity of DMSO : DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can significantly alter its solvent properties. Use anhydrous DMSO from a freshly opened bottle or one stored under inert gas and minimize its exposure to air.

  • Temperature Control : Solubility is temperature-dependent. All equilibration steps must be performed in a temperature-controlled environment to ensure consistency and relevance to standard laboratory conditions (typically 25°C).

  • Compound Stability : Before initiating a lengthy 48-hour equilibration, it is prudent to assess the compound's stability in DMSO. A simple time-course experiment analyzed by HPLC can check for degradation, which would otherwise lead to an underestimation of the true solubility.

  • Stock Solution Handling : For routine use, stock solutions are often stored at -20°C or -80°C. It is critical to avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent experiments.[11] It is best practice to aliquot stock solutions into single-use volumes.[11]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the DMSO solubility of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. By adopting a tiered experimental approach and maintaining rigorous control over key variables, researchers can generate high-quality, reliable data. This foundational parameter is essential for the seamless progression of the compound through the drug discovery pipeline, ensuring that all subsequent biological data is derived from accurately prepared and fully solubilized test solutions. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, representing a best-practice approach to early-stage compound characterization.

References

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • Carlyle, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • PubChem. (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. PubChem. Available at: [Link]

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  • Patel, K., et al. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem. Available at: [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. Available at: [Link]

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  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

  • ResearchGate. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. ResearchGate. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. ACS. Available at: [Link]

  • Wang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Chromatography Forum. (2012). DMSO stock solutions. Chromatography Forum. Available at: [Link]

  • Ivanenkov, Y. A., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reddit. (2022). Making stock solution in DMSO: how to automate. Reddit. Available at: [Link]

  • Solubility of Things. Pyrazole. Solubility of Things. Available at: [Link]

  • Wikipedia. N-Methylethanolamine. Wikipedia. Available at: [Link]

  • D'Arrigo, G., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed as potent agents for various therapeutic areas, with a significant focus on oncology and inflammation.[3][4] In cancer research, these compounds have been shown to interact with critical targets like protein kinases (e.g., EGFR, CDK, BTK), tubulin, and DNA, thereby inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1] For inflammatory conditions, pyrazole-based molecules, most notably Celecoxib, have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2).[4]

The transition from a promising chemical entity to a viable drug candidate necessitates rigorous biological evaluation. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's efficacy, mechanism of action, and potential toxicity.[5] Unlike biochemical assays, which study interactions with isolated molecular targets, cell-based assays provide a more integrated understanding of how a compound behaves within the complex intracellular environment, accounting for factors like cell permeability, metabolic stability, and off-target effects.[5]

This comprehensive guide provides detailed protocols and expert insights for a suite of fundamental cell-based assays tailored for the characterization of pyrazole compounds. The methodologies are presented to not only provide step-by-step instructions but also to explain the scientific rationale behind each critical step, ensuring robust and reproducible data generation for researchers in drug discovery and development.

Part 1: Foundational Assays for Anticancer Activity

A primary application for novel pyrazole derivatives is in oncology. The initial screening funnel for these compounds typically involves assessing their impact on cancer cell viability, their ability to induce programmed cell death (apoptosis), and their effect on cell proliferation and division.

Assessing Cytotoxicity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic or cytostatic effects of a compound.[6] The assay's principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.

Rationale for Use with Pyrazoles: This assay serves as the initial high-throughput screen to determine the concentration range at which a pyrazole compound exhibits anti-proliferative effects on various cancer cell lines. The resulting IC₅₀ (half-maximal inhibitory concentration) value is a critical parameter for comparing the potency of different derivatives.[1][6][7]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116, K562) under standard conditions (37°C, 5% CO₂).[8]

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 4,000–7,500 cells per well in 100 µL of complete culture medium.[8][9] Allow cells to adhere and resume exponential growth overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[6][7][8]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 100-150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[6][7] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[6][7]

Data Presentation: IC₅₀ Values of Representative Pyrazole Compounds

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Pyrene-pyrazole analogMDA-MB-2310.5[1]
Pyrene-pyrazole analogMCF-71.0[1]
Pyrazole Benzothiazole HybridHT293.17[1]
Azo-pyrazole derivativeMCF-78.03[6]
Azo-pyrazole derivativeHepG213.14[6]
Benzofuro[3,2-c]pyrazoleK5620.021[8]
Detecting Programmed Cell Death: Apoptosis Assay by Flow Cytometry

Apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[9]

Rationale for Use with Pyrazoles: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[1][9] This assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations, providing crucial mechanistic insight into the compound's mode of action.[6]

Experimental Workflow for Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis seed Seed Cells (e.g., MDA-MB-468) in 6-well plates treat Treat with Pyrazole Compound (e.g., at IC₅₀ concentration for 24-48h) seed->treat harvest Harvest Cells (Trypsinization & Centrifugation) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min at room temp) stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrant Quadrant Analysis: - Q1 (PI+): Necrotic - Q2 (Annexin V+/PI+): Late Apoptotic - Q3 (Annexin V-/PI-): Live - Q4 (Annexin V+/PI-): Early Apoptotic flow->quadrant

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Culture and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[9]

    • Treat the cells with the pyrazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100-400 µL of 1X Annexin V Binding Buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[6][9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) to differentiate cell populations. Create a quadrant plot to quantify the percentage of cells in each category: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Analyzing Effects on Cell Division: Cell Cycle Analysis

Many anticancer drugs, particularly kinase inhibitors, function by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the DNA content within a population of cells, thereby determining the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale for Use with Pyrazoles: Pyrazole compounds that target kinases like CDKs are expected to cause cell cycle arrest.[10][11] This assay is critical for confirming this mechanism of action. For example, a compound that inhibits CDK2 would be expected to cause an accumulation of cells in the G1 or S phase.[10][11]

Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates as described for the apoptosis assay.[9]

    • Treat cells with the pyrazole compound at the desired concentration (e.g., IC₅₀) for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash them once with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.

    • Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of the PI signal.

    • Generate a histogram of DNA content and use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9] An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.

Part 2: Mechanistic and Target-Specific Assays

Once the foundational effects of a pyrazole compound are established, the next step is to investigate its specific molecular target and mechanism of action.

Target Engagement: Kinase Inhibition Assays

A significant number of pyrazole derivatives are designed as protein kinase inhibitors.[12] While biochemical assays can confirm direct inhibition of a purified kinase, a cell-based assay is required to demonstrate that the compound can enter the cell and inhibit the kinase in its native environment. A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western blotting.

Rationale for Use with Pyrazoles: This approach provides direct evidence of target engagement within the cell. For example, if a pyrazole is designed to inhibit EGFR, a successful compound should reduce the phosphorylation of EGFR itself (autophosphorylation) and its downstream targets like AKT and ERK.[1]

Signaling Pathway Targeted by a Pyrazole Kinase Inhibitor

G cluster_pathway Example: EGFR Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR

Caption: Pyrazole inhibitor blocking the EGFR signaling cascade.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of the pyrazole inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (5-15 minutes) to activate the pathway. Include unstimulated and vehicle-treated controls.

  • Protein Extraction:

    • Immediately place the dishes on ice and wash with ice-cold PBS.

    • Lyse the cells directly on the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at high speed at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-EGFR) or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates effective kinase inhibition.

Probing the Cytoskeleton: Tubulin Polymerization Inhibition

Some pyrazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, similar to classic agents like colchicine.[8] While biochemical assays can measure the direct effect on tubulin polymerization in vitro, immunofluorescence microscopy can be used to visualize the effects on the microtubule network within cells.

Rationale for Use with Pyrazoles: This cell-based visual assay provides compelling evidence for a tubulin-targeting mechanism. Disruption of the normal filamentous microtubule network, leading to diffuse tubulin staining or cell rounding, is a strong indicator of tubulin polymerization inhibition.[8]

Detailed Protocol: Immunofluorescence for Microtubule Integrity

  • Cell Culture:

    • Seed cells on sterile glass coverslips placed in a 24-well plate. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with the pyrazole compound at various concentrations for an appropriate time (e.g., 6-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Compare the structure and integrity of the microtubules in treated cells versus control cells.

Monitoring Gene Regulation: Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression in response to a compound.[13] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to a specific signaling pathway.

Rationale for Use with Pyrazoles: This assay is ideal for pyrazoles that act as receptor antagonists or agonists or that modulate transcription factor activity. For instance, to test if a pyrazole is an androgen receptor (AR) antagonist, a cell line is engineered to express a luciferase gene driven by an androgen-responsive promoter element.[14] Inhibition of the luciferase signal in the presence of an AR agonist and the pyrazole compound confirms its antagonistic activity.[14]

Detailed Protocol: Luciferase Reporter Gene Assay

  • Cell Transfection and Seeding:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one containing the reporter construct (e.g., promoter-luciferase) and another control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

    • Alternatively, use a stable cell line that already expresses the reporter construct.

    • Seed the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment:

    • Treat the cells with the pyrazole compound, often in combination with a known agonist for the pathway of interest.

  • Cell Lysis and Signal Measurement:

    • After incubation (e.g., 24 hours), lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

    • Measure the firefly luciferase activity (experimental) and Renilla luciferase activity (control) sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Compare the normalized signals from treated wells to control wells to determine the effect of the pyrazole compound on the signaling pathway.

Conclusion and Future Perspectives

The cell-based assays outlined in this guide represent a robust, multi-parametric approach to characterizing the biological activities of novel pyrazole compounds. By systematically evaluating cytotoxicity, apoptosis, cell cycle progression, and target-specific mechanisms, researchers can build a comprehensive profile of their lead candidates. This integrated data is essential for making informed decisions in the drug discovery pipeline, from hit-to-lead optimization to preclinical development. As assay technologies continue to evolve, the integration of high-content imaging, 3D cell culture models, and advanced biosensors will further enhance the physiological relevance of these screens, accelerating the journey of promising pyrazole compounds from the laboratory to the clinic.[15][16]

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  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (2024). PubMed. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). PMC - PubMed Central. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2016). PMC - NIH. Retrieved from [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). MDPI. Retrieved from [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2024). PMC - NIH. Retrieved from [Link]

  • Small Molecule Screening Strategies from Lead Identification to Validation. (2023). PubMed - NIH. Retrieved from [Link]

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Application Note and Protocol: Assessing Cellular Viability in Response to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in the fields of drug discovery and toxicology for screening the effects of chemical compounds on cultured cells. The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, and its quantification provides a reliable measure of the cellular response to therapeutic candidates and other chemical agents.[3][4]

This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of the novel compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. Pyrazole derivatives are a class of heterocyclic compounds with a wide range of documented biological activities, making them a focal point in medicinal chemistry research.[5] Given the novelty of this specific compound, this guide emphasizes the inclusion of critical controls to ensure the scientific integrity of the results by accounting for potential assay interference.

Mechanism of the MTT Assay

The conversion of MTT to formazan is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] This reduction process results in the formation of water-insoluble purple formazan crystals that accumulate within the cells.[2][6] The subsequent solubilization of these crystals with a suitable solvent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, yields a colored solution whose absorbance can be quantified using a spectrophotometer, typically at a wavelength between 570 and 600 nm.[2]

MTT_Assay_Mechanism MTT MTT (Yellow, Water-Soluble) Viable_Cell Viable Cell MTT->Viable_Cell Uptake Mitochondria Mitochondrial Dehydrogenases Viable_Cell->Mitochondria Metabolic Activity Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Quantification Spectrophotometric Quantification (570 nm) Solubilization->Quantification

Caption: Workflow of the MTT assay from reagent addition to quantification.

Experimental Protocol

This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also noted.

Materials and Reagents

  • N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO)

    • Acidified Isopropanol (0.04 N HCl in isopropanol)

    • 10% SDS in 0.01 M HCl

  • 96-well flat-bottom sterile cell culture plates

  • Adherent or suspension cells of interest

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2] Filter-sterilize the solution through a 0.22 µm filter and store it at -20°C, protected from light. The stability and activity of the MTT reagent are crucial for reliable results; therefore, proper storage is essential.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in a suitable solvent (e.g., DMSO, ethanol, or sterile PBS, depending on its solubility). The final concentration of the solvent in the cell culture wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Assay Procedure

Day 1: Cell Seeding

  • Harvest and count cells that are in the logarithmic phase of growth.[7]

  • Seed the cells into a 96-well plate at an optimized density. The optimal seeding density depends on the cell line and the duration of the experiment and typically ranges from 1,000 to 100,000 cells per well.[3]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.

Day 2: Compound Treatment

  • Prepare serial dilutions of the test compound in a complete cell culture medium.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

    • Untreated Control: Cells in a complete culture medium only.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.[2]

    • Compound Interference Control: Wells containing medium and the test compound at each concentration, but no cells. This is crucial to assess if the compound itself absorbs light at the measurement wavelength or reacts with MTT.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Day 3: MTT Addition and Incubation

  • After the treatment period, carefully remove the medium from each well, ensuring that the adherent cells are not disturbed. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

  • Add 100 µL of fresh, serum-free medium to each well. The use of serum-free medium during MTT incubation is recommended to prevent interference from serum components.[6]

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[1][7]

  • Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂.[3][7] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

Day 3: Formazan Solubilization and Absorbance Measurement

  • After the MTT incubation, carefully remove the MTT-containing medium from the wells. For suspension cells, centrifuge the plate as described previously.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[2] Ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.

  • Compound Interference Correction: If the compound interference control wells show significant absorbance, subtract these values from the corresponding treated cell wells.

  • Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of viability against the concentration of the test compound to generate a dose-response curve. From this curve, the IC₅₀ (the concentration of the compound that inhibits cell viability by 50%) can be determined.

Key Considerations and Troubleshooting

Issue Potential Cause Solution
High Background Contamination of reagents or medium; Phenol red in the medium.Use fresh, sterile reagents; use phenol red-free medium for the assay.
Incomplete Formazan Solubilization Insufficient mixing or volume of solubilization solution.Ensure thorough mixing; visually inspect wells for complete dissolution before reading.
Compound Interference The test compound is colored or has reducing/oxidizing properties.Run compound interference controls and subtract their absorbance. Consider alternative viability assays if interference is significant.
"Edge Effect" Evaporation from the outer wells of the plate.Avoid using the outer wells for experimental samples; fill them with sterile PBS or medium to maintain humidity.

Validation of the Assay

For use in a drug development setting, the assay should be validated to ensure it is fit for its intended purpose.[9][10] Key validation parameters include:

  • Accuracy: How close the measured values are to the true values.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Caption: A streamlined workflow for the MTT assay.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Liu, Y., Peterson, D. A., Kimura, H., & Schubert, D. (1997). Mechanism of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction. Journal of neurochemistry, 69(2), 581–593.
  • Olaru, A., & Diaconescu, B. (2014). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Current Opinion in Biotechnology, 28, 11-16.
  • ResearchGate. (2022). Can I dissolve formazan crystals overnight?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). amine. PubChem. Retrieved from [Link]

  • Sterling Pharma Solutions. (2021). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. ResearchGate. Retrieved from [Link]

  • Grela, E., Kozłowska, J., & Grabowiecka, A. (2018). Improved Formazan Dissolution for Bacterial MTT Assay. Polish journal of microbiology, 67(3), 373–376.
  • Monzote, L., et al. (2021). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 26(1), 1-15.
  • Skanda Life Sciences. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Skanda Life Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. In Applied and Environmental Microbiology. Retrieved from [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. Retrieved from [Link]

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. Retrieved from [Link]

  • PubMed. (2002). 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Wikipedia. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Semantic Scholar. Retrieved from [Link]

  • Elsevier. (2016). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating a Novel Pyrazole Amine Derivative in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties[1][2]. Pyrazole derivatives have been successfully developed into clinically approved drugs and are known to interact with a variety of biological targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA[2]. The compound N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine represents a novel chemical entity building upon this established pharmacophore. Its unique substitution pattern offers the potential for novel interactions within the cellular microenvironment, making it a compelling candidate for investigation as a potential anticancer agent.

These application notes provide a comprehensive guide for the initial in vitro characterization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (hereinafter referred to as Compound X for brevity) in cancer cell lines. The protocols outlined below are designed to be a self-validating system, enabling researchers to robustly assess its cytotoxic and cytostatic effects, and to begin elucidating its mechanism of action.

Compound Information

CharacteristicValueSource
IUPAC Name 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanaminePubChem[3]
Molecular Formula C8H15N3OPubChem[3]
Molecular Weight 169.22 g/mol PubChem[3]
Predicted XlogP -0.5PubChem[3]

Note on Handling and Storage: Compound X should be handled with appropriate personal protective equipment in a laboratory setting. For initial studies, it is recommended to dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM)[4]. This stock should be stored at -20°C or -80°C to ensure stability[4]. The final concentration of DMSO in cell culture media should be kept non-toxic, typically below 0.5%[4].

Proposed Investigational Workflow

The following diagram outlines a logical workflow for the initial screening and characterization of Compound X. This multi-stage approach ensures that each experimental phase builds upon the results of the last, from broad cytotoxicity screening to more focused mechanistic studies.

Caption: A three-phase workflow for the in vitro evaluation of a novel compound.

Phase 1: Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of Compound X on the viability of a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Scientific Rationale: The initial step in evaluating any potential anticancer agent is to assess its ability to inhibit cancer cell growth or induce cell death. Utilizing a panel of cell lines from different tissue origins (e.g., breast, lung, prostate, glioma) provides a broader understanding of the compound's spectrum of activity. The NCI-60 panel, or a subset thereof like MCF-7 (breast), NCI-H460 (lung), and SF-268 (glioma), is a standard starting point for such screens[5][6].

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Selected human cancer cell lines

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • Compound X stock solution (e.g., 100 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2[5].

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include wells for vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control[5].

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments[4].

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals[5].

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution[5].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The results should be presented as a percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).

Cell LineTissue of OriginCompound X IC50 (µM) [Example Data]Doxorubicin IC50 (µM) [Positive Control]
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
NCI-H460 Lung Carcinoma25.2 ± 3.11.1 ± 0.2
PC-3 Prostate Carcinoma41.5 ± 4.82.3 ± 0.3
SF-268 Glioma19.7 ± 2.41.0 ± 0.15

Note: The data presented are for illustrative purposes only.

Phase 2: Elucidating the Mode of Cell Death and Proliferation

Objective: To determine whether the cytotoxic effect of Compound X is mediated by apoptosis and/or if it affects cell cycle progression.

Scientific Rationale: After establishing cytotoxicity, it is crucial to understand the underlying mechanism. A compound can inhibit cell growth by inducing programmed cell death (apoptosis) or by arresting the cell cycle at specific checkpoints, preventing cell division. Distinguishing between these effects provides critical insight into the compound's molecular targets. Many pyrazole derivatives are known to induce apoptosis in cancer cells[2][7].

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its determined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Phase 3: Investigating Molecular Targets and Pathways

Objective: To identify potential protein targets and signaling pathways modulated by Compound X.

Scientific Rationale: Based on the results from Phase 2, this phase aims to probe the molecular machinery involved. For example, if Compound X induces apoptosis, one would investigate the activation of caspases and cleavage of PARP. If it causes cell cycle arrest, the expression levels of key cyclins and cyclin-dependent kinases (CDKs) would be examined. Pyrazole derivatives have been shown to modulate numerous signaling pathways involved in cell survival and proliferation[2].

G cluster_apoptosis cluster_cellcycle compoundX Compound X (Pyrazole Derivative) Bax Bax/Bak Activation compoundX->Bax Pro-apoptotic signaling CDK2 CDK2/Cyclin E compoundX->CDK2 Inhibition? CDK1 CDK1/Cyclin B compoundX->CDK1 Inhibition? Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G1S G1/S Arrest CDK2->G1S G2M G2/M Arrest CDK1->G2M

Caption: Hypothetical signaling pathways potentially modulated by Compound X.

Protocol 4: Western Blotting

Procedure:

  • Protein Extraction: Treat cells with Compound X as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Cyclin B1, p-CDK1, and a loading control like β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in cancer cell lines. The data generated from these protocols will establish its cytotoxic potential, shed light on its mode of action, and guide future experiments. Positive and compelling results from this in vitro screening would warrant further investigation, including more advanced studies into specific kinase inhibition, drug combination studies, and eventual progression to in vivo animal models to assess therapeutic efficacy and toxicity[6]. The versatility of the pyrazole scaffold suggests that this novel compound could hold significant promise in the landscape of cancer drug discovery[8].

References

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Fadare, F. A., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Ivanov, D. P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

  • PubChem. (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Hernández-Santoyo, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Shelper, T. B., et al. (2019). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]

  • van der Meer, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

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  • Al-Issa, S. A., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI. [Link]

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Application Notes & Protocols for the Characterization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the human kinome.[1][2] This document provides a comprehensive guide for the characterization of a novel pyrazole-containing compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (hereafter referred to as Compound X ), as a potential kinase inhibitor. We present a structured, multi-stage workflow designed to take a newly synthesized compound from initial biochemical activity assessment to cellular target validation. This guide details the scientific rationale behind each experimental choice and provides robust, step-by-step protocols for in vitro enzymatic assays, broad-panel selectivity screening, and cell-based target engagement and pathway analysis. The methodologies described herein are designed to establish a comprehensive profile of Compound X, determining its potency, mechanism of action, selectivity, and cellular efficacy, thereby providing a solid foundation for further drug development efforts.

Introduction: The Kinase Inhibitor Discovery Cascade

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The journey from a promising chemical scaffold to a viable drug candidate requires a rigorous and systematic evaluation process. Many compounds that show high potency in simple biochemical assays fail to translate this activity into a cellular context, often due to poor cell permeability, rapid metabolism, or engagement with unintended off-targets.[4][5]

This guide is structured to mirror a logical discovery cascade, ensuring that resources are spent on compounds with the highest potential. The workflow begins with precise biochemical characterization to determine potency and mechanism, progresses to a broad assessment of selectivity across the kinome, and culminates in validation within the complex environment of a living cell.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation p1_1 Protocol 1.1: In Vitro Kinase Assay (Determine IC50) p1_2 Protocol 1.2: Mechanism of Action (e.g., ATP Competition) p1_1->p1_2 If active p2_1 Protocol 2.1: Broad Kinome Screen (Assess Specificity) p1_2->p2_1 If potent p3_1 Protocol 3.1: Cellular Target Engagement (Confirm Binding in Cells) p2_1->p3_1 If selective p3_2 Protocol 3.2: Downstream Pathway Analysis (Confirm Functional Effect) p3_1->p3_2 end Candidate Profile (Potency, Selectivity, Cellular Activity) p3_2->end start Synthesized Compound X start->p1_1

Figure 1: Kinase Inhibitor Characterization Workflow. A logical cascade for evaluating novel compounds, from initial biochemical potency and mechanism studies to broad selectivity profiling and final validation of target engagement and functional cellular effects.

Phase 1: Biochemical Potency and Mechanism of Action

Core Objective: To quantitatively measure the inhibitory activity of Compound X against a purified kinase and determine its mechanism of action.

Scientific Rationale

The initial step is to confirm that the compound inhibits the enzymatic activity of its intended target in a controlled, cell-free system. This allows for the precise determination of inhibitory potency (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%.[6] We utilize the ADP-Glo™ Kinase Assay, a robust, non-radioactive, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7][8] This format is highly sensitive and amenable to high-throughput screening.[7] Following potency determination, it is crucial to understand how the compound inhibits the kinase. Most kinase inhibitors are competitive with ATP; confirming this is essential for structure-activity relationship (SAR) studies.[9][10]

Protocol 2.1: In Vitro IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes the determination of the IC50 value of Compound X against a hypothetical target, "Kinase-Y".

Principle of the Assay: The kinase reaction produces ADP. After the reaction is stopped, a detection reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation kr Kinase-Y + Substrate + ATP + Compound X (inhibitor) kr_out Phospho-Substrate + ADP kr->kr_out adp_glo Add ADP-Glo™ Reagent kr_out->adp_glo adp_glo_out Remaining ATP is removed adp_glo->adp_glo_out kd Add Kinase Detection Reagent adp_glo_out->kd kd_out ADP -> ATP ATP + Luciferin -> Light kd->kd_out readout Measure Luminescence kd_out->readout

Figure 2: Principle of the ADP-Glo™ Kinase Assay. A two-step process measures kinase activity by quantifying ADP production through a luciferase-based reaction.

Materials:

  • Compound X stock solution (e.g., 10 mM in 100% DMSO)

  • Purified, active Kinase-Y

  • Kinase-Y substrate (specific peptide or protein)

  • ATP solution

  • Known Kinase-Y inhibitor (e.g., Staurosporine, as a positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution series of Compound X. Start with a 1:3 dilution from the 10 mM stock in DMSO, then perform a further dilution into kinase buffer to create 2X final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Assay Plate Setup:

    • Add 5 µL of 2X compound dilutions to the appropriate wells.

    • Add 5 µL of buffer with DMSO (1%) to "No Inhibitor" (100% activity) control wells.

    • Add 5 µL of buffer with DMSO (1%) to "No Enzyme" (background) control wells.

  • Kinase Reaction Initiation: Prepare a 2X enzyme/substrate/ATP master mix in kinase buffer. The ATP concentration should ideally be at or near the determined Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.[10][12] Add 5 µL of this master mix to all wells except the "No Enzyme" controls (add 5 µL of a mix without the enzyme to these).

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[13]

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Presentation:

  • Subtract the average background signal ("No Enzyme" control) from all other measurements.

  • Calculate Percent Inhibition relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Plot Percent Inhibition vs. log[Compound X] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical Potency of Compound X against Kinase-Y

Compound Target Kinase IC50 (nM) Hill Slope
Compound X Kinase-Y 45.2 1.05

| Staurosporine (Control) | Kinase-Y | 8.7 | 0.98 |

Phase 2: Kinase Selectivity Profiling

Core Objective: To evaluate the specificity of Compound X by screening its activity against a broad panel of human kinases.

Scientific Rationale

An ideal kinase inhibitor should be highly selective for its intended target to minimize the risk of off-target effects and associated toxicities.[14] However, discovering new therapeutic applications for a compound by identifying additional potent targets is also possible.[15] Kinase selectivity profiling, typically performed at a single high concentration (e.g., 1 µM), provides a snapshot of a compound's activity across the kinome. Hits from this initial screen are then followed up with full IC50 determinations to confirm potency.

Protocol 3.1: Broad-Panel Kinome Screening

This protocol is typically outsourced to a specialized vendor or performed using a large in-house collection of kinase assays (e.g., radiometric HotSpot™ or ADP-Glo™ platforms).[8][16]

Step-by-Step Workflow:

  • Primary Screen: Compound X is tested at a single, high concentration (e.g., 1 µM) against a panel of >300-400 distinct human kinases. The percent inhibition is calculated for each kinase.

  • Hit Selection: A threshold is defined to identify "hits" (e.g., >70% inhibition).

  • IC50 Determination: For all identified hits, a full 10-point dose-response curve is generated (as described in Protocol 2.1) to determine the precise IC50 value.

  • Selectivity Analysis: The data is analyzed to determine the number of kinases inhibited by the compound at a certain threshold (e.g., IC50 < 100 nM) to generate a selectivity score.

Data Presentation: The results are often visualized as a dendrogram (kinome map) or summarized in a table listing the most potently inhibited kinases.

Table 2: Hypothetical Selectivity Profile for Compound X (Top 5 Hits)

Kinase Target Family % Inhibition @ 1µM IC50 (nM)
Kinase-Y CMGC 98% 45
Kinase-A TK 85% 120
Kinase-B CAMK 72% 450
Kinase-C AGC 45% > 1,000

| Kinase-D | STE | 21% | > 10,000 |

This hypothetical data suggests Compound X is highly potent and selective for Kinase-Y, with weaker off-target activity against Kinase-A and Kinase-B.

Phase 3: Cellular Activity and Target Engagement

Core Objective: To verify that Compound X can enter live cells, bind to its intended target, and exert a functional effect on the downstream signaling pathway.

Scientific Rationale

Demonstrating biochemical potency is not enough; a compound must be effective in a physiological setting.[4] Cell-based assays are critical for confirming that the inhibitor can cross the cell membrane and engage its target in the presence of high intracellular ATP concentrations (~1-10 mM) and other competing molecules. The NanoBRET™ Target Engagement assay directly measures compound binding to a target kinase in live cells.[5][17] Subsequently, a functional assay, such as Western blotting for a downstream phosphorylated substrate, provides definitive evidence that target engagement translates into pathway inhibition.[4]

Protocol 4.1: Cellular Target Engagement via NanoBRET™ Assay

Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a BRET signal. When Compound X enters the cell and displaces the tracer, the BRET signal is lost in a dose-dependent manner.

G cluster_0 High BRET Signal cluster_1 Low BRET Signal luc Kinase-Y NanoLuc® tracer Tracer light BRET tracer->light Energy Transfer luc2 Kinase-Y NanoLuc® inhibitor Cmpd X tracer2 Tracer inhibitor->tracer2 Displaced

Figure 3: Principle of the NanoBRET™ Target Engagement Assay. Competitive displacement of a fluorescent tracer from a luciferase-tagged kinase by an inhibitor leads to a loss of energy transfer.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the Kinase-Y-NanoLuc® fusion protein.

  • Cell Plating: Seed cells into a white, 96-well assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in Opti-MEM® medium. Remove growth media from cells and add the compound dilutions.

  • Tracer Addition: Immediately after adding the compound, add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Substrate Addition: Add the NanoGlo® substrate to the wells to measure luciferase activity.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition: Read both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals simultaneously using a plate reader equipped with appropriate filters.

Data Analysis:

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Plot the change in BRET ratio vs. log[Compound X] concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 4.2: Western Blot for Downstream Pathway Inhibition

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one where Kinase-Y is known to be active) and allow cells to adhere. Treat cells with increasing concentrations of Compound X for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a known Kinase-Y substrate (e.g., anti-phospho-Substrate-Z).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total amount of Substrate-Z and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation: The results are presented as a representative Western blot image and a bar graph showing the quantification of the phospho-protein signal normalized to the total protein and loading control.

Table 3: Hypothetical Cellular Activity of Compound X

Assay Type Metric Value (nM)
NanoBRET™ Target Engagement Cellular IC50 180

| Western Blot (p-Substrate-Z) | Cellular IC50 | 250 |

A rightward shift in potency from biochemical to cellular assays is common and expected, reflecting factors like cell permeability and intracellular ATP competition.[4]

Conclusion

This application note outlines a validated, multi-phase workflow for the comprehensive characterization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Compound X) as a kinase inhibitor. By systematically progressing from in vitro biochemical analysis to broad selectivity profiling and finally to live-cell target validation, researchers can build a robust data package. This package, detailing the compound's potency, selectivity, and cellular efficacy, is essential for making informed decisions in the drug discovery process and provides a solid rationale for advancing promising candidates into further preclinical development.

References

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Application Notes & Protocols: Evaluating the Neuroprotective Effects of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel neuroprotective therapeutics.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury, represent a significant and growing global health burden. A common thread weaving through the pathophysiology of these conditions is a cascade of secondary injuries involving neuroinflammation and oxidative stress, which progressively lead to neuronal dysfunction and death.[1][2] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities.[3][4][5] Numerous compounds incorporating this moiety have been developed as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][6] More recently, the focus has shifted towards their potential as neuroprotective agents, with research demonstrating their ability to quell the destructive inflammatory and oxidative processes that drive neurodegeneration.[4][7][8]

This guide provides a comprehensive overview of the key mechanisms of action of neuroprotective pyrazole derivatives and presents detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to screen, characterize, and advance promising pyrazole-based compounds from the bench to potential clinical applications.

Core Mechanisms of Neuroprotection by Pyrazole Derivatives

The neuroprotective capacity of pyrazole derivatives is primarily attributed to their potent anti-inflammatory and antioxidant properties.[8] These compounds often exert their effects by modulating key signaling pathways that are dysregulated in neurodegenerative conditions.

Attenuation of Neuroinflammation

Chronic activation of microglia, the resident immune cells of the central nervous system, leads to the sustained release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This inflammatory milieu is highly toxic to neurons. Many pyrazole derivatives have been shown to suppress this microglial activation.[9][10] A central mechanism for this is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][3] In resting cells, NF-κB is sequestered in the cytoplasm. Upon inflammatory stimulus (e.g., by lipopolysaccharide - LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes. Pyrazole compounds can interfere with this process, leading to a downstream reduction in inflammatory mediators.[3][11]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is another critical factor in neuronal cell death.[1] Pyrazole derivatives can combat oxidative stress through a dual approach. Firstly, some derivatives possess intrinsic free-radical scavenging capabilities.[3] Secondly, and more significantly, they can upregulate endogenous antioxidant defenses. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and enzymes involved in glutathione (GSH) synthesis and recycling, such as Glutathione-S-transferase (GST).[1][3] By boosting these natural defenses, pyrazole compounds help restore redox homeostasis and protect neurons from oxidative damage.[1]

The interplay between these two core mechanisms is visualized in the signaling pathway diagram below.

G cluster_3 Cellular Outcome LPS Inflammatory Stimulus (LPS) NFkB NF-κB Activation LPS->NFkB Activates ROS ROS Production LPS->ROS Induces Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibits Nrf2 Nrf2 Activation Pyrazole->Nrf2 Activates Pyrazole->ROS Scavenges Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GST, Catalase) Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Neuroinflammation Cytokines->Inflammation Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death

Caption: Key neuroprotective pathways modulated by pyrazole derivatives.

Quantitative Data Summary of Exemplar Pyrazole Derivatives

The following table summarizes the reported biological activity of specific pyrazole derivatives from recent studies, providing a benchmark for new compound evaluation.

Compound IDAssayModel SystemEndpointResultReference
Compound 6g Anti-inflammatoryLPS-stimulated BV2 microgliaIL-6 mRNA SuppressionIC₅₀ = 9.562 µM[1][12][13]
Compound Ic Anticonvulsant / NeuroprotectivePTZ-induced seizures in miceDelay in seizure onsetSignificant delay at 20 mg/kg[3][11]
Compound Ic Anti-inflammatoryPTZ-induced seizures in miceTNF-α & NF-κB levelsSignificant reduction[3][11]
Various CytotoxicityTHP-1, SH-SY5Y, PC-3 cellsCell ViabilityGenerally non-toxic at 1-100 µM[9][14]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the primary in vitro and in vivo assays used to characterize the neuroprotective effects of pyrazole derivatives.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in BV2 Microglial Cells

This protocol is designed to assess the ability of a test compound to suppress the inflammatory response in microglia, a key event in neuroinflammation.

Causality: LPS, a component of Gram-negative bacteria, is a potent activator of microglia, inducing a robust inflammatory response that mimics the conditions of neuroinflammation. By measuring the expression of pro-inflammatory cytokines, we can directly quantify the anti-inflammatory efficacy of the test compound.[1][13]

G cluster_0 Downstream Analysis Start Start: Seed BV2 Cells Step1 1. Culture BV2 Cells (e.g., 1x10^5 cells/well in 24-well plate) Start->Step1 Step2 2. Pre-treat with Pyrazole Derivative (Various concentrations, 2h) Step1->Step2 Step3 3. Stimulate with LPS (e.g., 1 µg/mL, 4-24h) Step2->Step3 Step4 4. Harvest Cells & Supernatant Step3->Step4 Analysis1 A: RNA Extraction -> qRT-PCR (Measure TNF-α, IL-1β, IL-6 mRNA) Step4->Analysis1 For Gene Expression Analysis2 B: Supernatant Collection -> ELISA (Measure secreted cytokine proteins) Step4->Analysis2 For Protein Secretion Analysis3 C: Cell Lysis -> Western Blot (Measure p-NF-κB, NF-κB protein) Step4->Analysis3 For Signaling Pathway End End: Quantify Anti-inflammatory Effect Analysis1->End Analysis2->End Analysis3->End

Caption: Workflow for assessing anti-inflammatory effects in vitro.

Methodology:

  • Cell Culture: Seed BV2 murine microglial cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the pyrazole derivative at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is applied.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for the desired time period (4-6 hours for mRNA analysis, 24 hours for secreted protein analysis).

  • Harvesting:

    • For qRT-PCR/Western Blot: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the well using an appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).

    • For ELISA: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.

  • Analysis:

    • qRT-PCR: Isolate total RNA, perform reverse transcription to generate cDNA, and quantify the relative mRNA expression of Tnf-α, Il-1β, and Il-6 using specific primers. Normalize data to a housekeeping gene (e.g., Gapdh).[1][13]

    • ELISA: Quantify the concentration of secreted TNF-α, IL-1β, and IL-6 proteins in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]

    • Western Blot: Analyze cell lysates to determine the levels of total and phosphorylated NF-κB to assess pathway inhibition.[3]

  • Cytotoxicity Control: In a parallel experiment, assess the cytotoxicity of the compound on BV2 cells using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.[1][15]

Protocol 2: In Vitro Neuroprotection Assay using a Microglia-Neuron Co-culture Model

This protocol evaluates a compound's ability to protect neurons from microglia-mediated toxicity, providing a more complex and physiologically relevant assessment.

Causality: This assay models the indirect neurotoxicity that occurs when activated microglia release toxic factors. It tests two potential mechanisms: the compound's ability to suppress the production of these toxins by microglia (anti-neurotoxic) and its ability to directly protect neurons from them (direct neuroprotection).[9][10][14]

Methodology:

  • Part A: Generation of Microglial Conditioned Medium (MCM)

    • Culture BV2 or THP-1 monocytic cells as described in Protocol 1.[9][14]

    • Treat the cells with vehicle or pyrazole derivative, followed by LPS stimulation for 24 hours.

    • Collect the supernatant (this is the MCM), centrifuge to remove cells and debris, and store at -80°C.

  • Part B: Neuronal Culture and Treatment

    • Seed a neuronal cell line (e.g., human SH-SY5Y) in a 96-well plate at an appropriate density and allow them to differentiate for 3-5 days if required.[16]

    • Remove the culture medium and replace it with the previously collected MCM, diluted 1:1 with fresh neuronal culture medium.

    • To test anti-neurotoxic effects: Apply MCM from microglia that were treated with the pyrazole derivative.

    • To test direct neuroprotective effects: Apply MCM from vehicle-treated, LPS-stimulated microglia, but add the pyrazole derivative directly to the neuronal culture at the time of MCM application.

  • Incubation and Viability Assessment:

    • Incubate the neuronal cells with the MCM for 48-72 hours.[9]

    • Assess neuronal viability using a quantitative method such as the MTS or WST-1 assay, which measures mitochondrial activity in living cells.[16][17]

  • Controls:

    • Negative Control: Neurons treated with medium from unstimulated microglia.

    • Positive Control (Toxicity): Neurons treated with medium from LPS-stimulated microglia (without compound treatment).

    • Compound Control: Neurons treated with the compound in regular medium to check for direct toxicity.

Protocol 3: In Vivo Neuroprotection in a PTZ-Induced Seizure Model

This protocol assesses the neuroprotective and anticonvulsant effects of a compound in an acute seizure model in mice, which involves neuroinflammatory and oxidative stress components.[3]

Causality: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces acute seizures, leading to neuronal hyperexcitability, oxidative stress, and inflammation, mimicking aspects of epilepsy and excitotoxicity. A compound's ability to delay seizure onset and reduce associated molecular damage indicates potent neuroprotective activity.[3][11]

Methodology:

  • Animals and Acclimatization: Use adult male mice (e.g., Swiss albino) and allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., Saline or DMSO in saline)

      • Group II: PTZ Control (Vehicle + PTZ)

      • Group III: Positive Control (e.g., Diazepam 1 mg/kg + PTZ)

      • Group IV-VI: Test Compound (e.g., 10, 20, 30 mg/kg of pyrazole derivative + PTZ)

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before PTZ administration.

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 90 mg/kg, i.p.).[3]

  • Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and record:

    • Latency (time to onset) of myoclonic jerks.

    • Latency to generalized tonic-clonic seizures.

    • Duration of tonic-clonic seizures.

    • Mortality rate within a specified period (e.g., 30 minutes).

  • Biochemical and Molecular Analysis:

    • At the end of the observation period, euthanize the animals.

    • Rapidly dissect the brain, isolating regions like the hippocampus and cortex.

    • Homogenize the tissue for various assays:

      • Oxidative Stress Markers: Measure levels of lipid peroxidation (LPO) via TBARS assay and the activity of antioxidant enzymes (catalase, GSH, GST).[3][11]

      • Inflammatory Markers: Quantify protein levels of NF-κB and TNF-α using ELISA or Western blot analysis on brain homogenates.[3][11]

References

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [Link][3]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. [Link][12]

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link][13]

  • Tantak, M. P., et al. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. [Link][9]

  • Paredes, A., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants. [Link][17]

  • Chen, I. J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link][2]

  • Kanwal, M., et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link][11]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Neurochemical Research. [Link][7]

  • Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Request PDF. [Link][8]

  • Tantak, M. P., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Semantic Scholar. [Link][14]

  • Sharma, S., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link][18]

  • Tantak, M. P., et al. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology. [Link][10]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link][19]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link][6]

  • Al-Ostath, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link][15]

  • Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Neurochemical Research. [Link][4]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Journal of Biomolecular Structure and Dynamics. [Link][20]

  • Yurttaş, L., et al. (2020). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link][16]

  • Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. PubMed. [Link][5]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link][21]

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Application Note & Protocol: Solubilization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel small molecule with potential applications in various research fields, including drug discovery and chemical biology. As a pyrazole derivative, it belongs to a class of compounds known for a wide range of biological activities.[1][2] The successful use of this and other similar small molecules in cell-based assays is critically dependent on the proper methodology for its solubilization and dilution. This ensures accurate and reproducible experimental outcomes.

This document provides a detailed, field-proven protocol for the dissolution of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine for use in cell culture. The causality behind each experimental choice is explained to empower researchers to adapt the protocol to their specific cell types and experimental designs.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing a robust solubilization strategy.

PropertyValueSource
Molecular Formula C8H15N3O[3]
Molecular Weight 169.23 g/mol [3]
Appearance Assumed to be a solid powder at room temperatureInferred from similar compounds
Solubility Predicted to have low aqueous solubilityInferred from structure

Given its chemical structure, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is anticipated to be a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution.

Solvent Selection: The Rationale for DMSO

For many water-insoluble compounds, Dimethyl sulfoxide (DMSO) is the solvent of choice for in vitro cell-based assays.[4][5] The rationale for its selection is multifactorial:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Miscibility with Aqueous Solutions: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.

  • Established Cytotoxicity Profile: The effects of DMSO on most cell lines are well-documented. At low final concentrations (typically ≤0.5%), DMSO has minimal to no cytotoxic effects.[6][7]

While other solvents like ethanol can be used, they often exhibit higher cytotoxicity at lower concentrations.[4] Therefore, cell culture grade DMSO is the recommended solvent for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Experimental Workflow for Compound Preparation

The following diagram outlines the overall workflow for preparing N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine for cell culture experiments.

compound_preparation_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Calculate volume for 10 mM stock store Aliquot & Store at -20°C dissolve->store thaw Thaw Aliquot store->thaw Use one aliquot per experiment dilute Serially Dilute in Media thaw->dilute Prepare fresh daily treat Treat Cells dilute->treat

Caption: Workflow for preparing the compound for cell culture.

Detailed Protocol

This protocol is designed to generate a 10 mM stock solution, a common starting concentration for small molecule screening.

Materials
  • N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Methodology

Part 1: Preparation of a 10 mM Stock Solution

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 169.23 g/mol * Volume (L) For 1 mL (0.001 L) of a 10 mM stock solution, you will need 1.69 mg of the compound.

  • Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out the calculated mass of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine into the tube.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. For 1.69 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure complete dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes. If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[8] Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquot and store: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8] Store these aliquots at -20°C.

Part 2: Preparation of the Working Solution in Cell Culture Medium

  • Determine the final desired concentration: The optimal concentration of the compound for your experiment must be determined empirically through a dose-response curve.

  • Thaw a stock solution aliquot: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid precipitation of the compound when adding it directly to the aqueous cell culture medium, it is best to perform a serial dilution.[7] For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Prepare the final working solution: Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the medium is kept below 0.5%, with 0.1% being preferable.[9]

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.[7]

  • Apply to cells: Gently mix the final working solution and add it to your cells.

Quantitative Data Summary

The following table provides a quick reference for preparing various stock and working solution concentrations.

ParameterValueNotes
Stock Solution Concentration 10 mMA common starting point for small molecules.
Mass for 1 mL of 10 mM Stock 1.69 mgBased on a molecular weight of 169.23 g/mol .
Volume of DMSO for 1.69 mg 1 mL
Recommended Final DMSO Concentration ≤ 0.5%To minimize cytotoxicity.[6][7]
Storage of Stock Solution -20°CAliquot to avoid freeze-thaw cycles.[8]
Working Solution Stability Prepare fresh for each useSmall molecules can be less stable at lower concentrations in aqueous media.[8]

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve in DMSO Insufficient vortexing or low temperature.Vortex for a longer duration. Warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[8]
Precipitation upon dilution in media The compound is crashing out of the solution due to its hydrophobicity.Perform a serial dilution in the cell culture medium. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Consider adding the compound to a medium containing serum, as the proteins can help to keep it in solution.[10]
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for your specific cell line.Perform a dose-response curve with DMSO alone to determine the maximum tolerable concentration for your cells. Reduce the final DMSO concentration in your experiments.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solubilization of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine for use in cell culture. By following these guidelines, researchers can ensure the reliable and reproducible preparation of this compound, which is fundamental for obtaining accurate and meaningful data in their in vitro studies. Adherence to best practices in solvent selection, stock solution preparation, and handling will minimize experimental variability and contribute to the successful application of this novel small molecule in a research setting.

References

  • PubChem. (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. Available at: [Link]

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  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • LifeTein. DMSO usage in cell culture. (2023). Available at: [Link]

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  • KEM. Considerations regarding use of solvents in in vitro cell based assays. (2015). Available at: [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]_

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Available at: [Link]

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  • National Center for Biotechnology Information. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available at: [Link]

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  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2019). Available at: [Link]

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Application Notes & Protocols: Preclinical In Vivo Evaluation of Novel Pyrazole-Based Compounds in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-PYRZL-M2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of novel pyrazole-based compounds in mice, using N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine as a representative novel candidate. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and analgesic effects[1][2][3][4]. While the specific compound of interest, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, currently lacks published literature[5], the protocols outlined herein are designed based on established methodologies for analogous pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical murine studies to characterize the pharmacokinetic profile, assess acute toxicity, and evaluate the potential efficacy of a new chemical entity within this class.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered diazole heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for substitution at multiple positions, enabling fine-tuning of pharmacological and pharmacokinetic properties[6]. This has led to the development of blockbuster drugs such as the COX-2 inhibitor Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various agents with anticancer and antidiabetic activities[1][3][7].

Given the broad bioactivity of this class, a new pyrazole derivative like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine warrants a systematic in vivo investigation to uncover its therapeutic potential. The following sections detail a logical, stepwise approach for its initial characterization in mice, beginning with essential pharmacokinetic and safety assessments, followed by a prototypic efficacy study.

Phase 1: Pilot Pharmacokinetic (PK) and Tolerability Studies

Rationale: Before efficacy can be assessed, it is critical to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the organism. A pilot PK study determines key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2), which are essential for designing a rational dosing regimen for subsequent efficacy studies. This phase also establishes the maximum tolerated dose (MTD).

Experimental Protocol: Murine Pilot PK & Acute Tolerability

Objective: To determine the plasma concentration-time profile and assess acute safety of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine following a single administration.

Materials:

  • Test Compound: N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

  • Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point/dose group).

  • Equipment: Oral gavage needles, microcentrifuge tubes (K2-EDTA coated), precision balance, vortex mixer, centrifuge.

Methodology:

  • Dose Formulation: Prepare a homogenous suspension/solution of the test compound in the selected vehicle at the desired concentrations (e.g., 1, 10, and 50 mg/kg).

  • Animal Acclimation: Acclimate mice for a minimum of 7 days prior to the experiment. House under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).

  • Dosing: Fast mice for 4 hours prior to dosing. Administer the compound via oral gavage (p.o.) at a volume of 10 mL/kg. A parallel group should receive the vehicle alone.

  • Blood Sampling (Serial or Terminal):

    • Serial Sampling (preferred): Collect ~20-30 µL of blood per time point from the saphenous or tail vein.

    • Terminal Sampling: Euthanize a separate cohort of mice (n=3) at each time point.

    • Time Points: Pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood into K2-EDTA tubes, mix gently, and place on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Tolerability Monitoring: Observe animals for clinical signs of toxicity (e.g., altered posture, lethargy, rough coat, labored breathing) at regular intervals for 48-72 hours post-dosing. Record body weights daily for 7 days.

Data Presentation & Analysis

The collected data should be tabulated to summarize the key PK parameters.

ParameterDefinitionExample Value (10 mg/kg, p.o.)
Tmax (h) Time to reach maximum plasma concentration1.0 h
Cmax (ng/mL) Maximum observed plasma concentration1250 ng/mL
AUC(0-t) (hng/mL) Area under the concentration-time curve7500 hng/mL
t1/2 (h) Elimination half-life4.5 h

This table presents hypothetical data for illustrative purposes.

Workflow Diagram

PK_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Dose_Prep Dose Formulation Dosing Oral Gavage Dosing (Vehicle & Compound) Dose_Prep->Dosing Animal_Acclim Animal Acclimation Animal_Acclim->Dosing Blood_Collection Blood Sampling (Multiple Time Points) Dosing->Blood_Collection Tox_Obs Toxicity Observation Dosing->Tox_Obs Plasma_Prep Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Prep LCMS LC-MS/MS Bioanalysis Plasma_Prep->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a pilot pharmacokinetic study in mice.

Phase 2: Pharmacodynamic (PD) Efficacy Study

Rationale: Based on the broad anti-inflammatory activity reported for many pyrazole derivatives, a lipopolysaccharide (LPS)-induced systemic inflammation model is a robust and relevant choice for an initial efficacy screen[6]. This model allows for the assessment of the compound's ability to suppress the production of key pro-inflammatory cytokines like TNF-α.

Experimental Protocol: LPS-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine by measuring its effect on cytokine production in LPS-challenged mice.

Materials:

  • Test Compound and Vehicle (as in PK study).

  • Positive Control: Dexamethasone (e.g., 1-5 mg/kg).

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=8-10 per group).

  • Reagents: Saline, ELISA kits for murine TNF-α.

Methodology:

  • Group Allocation: Randomly assign mice to the following groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Test Compound (Dose 1) + LPS

    • Group 4: Test Compound (Dose 2) + LPS

    • Group 5: Dexamethasone + LPS

  • Compound Administration: Administer the test compound or Dexamethasone (p.o. or i.p.) at a pre-determined time before the LPS challenge. This timing should be informed by the Tmax from the PK study (e.g., administer 1 hour prior to LPS if Tmax is 1 hour).

  • Inflammation Induction: Administer LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection.

  • Sample Collection: At the time of peak cytokine response (typically 90 minutes to 2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare plasma as described in section 2.1. Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

Data Presentation & Analysis

Results are typically presented as the mean cytokine concentration ± SEM for each group. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% Inhibition
Vehicle + Saline-50 ± 15-
Vehicle + LPS-2500 ± 3000%
Test Compound + LPS101500 ± 250*40%
Test Compound + LPS30800 ± 180 68%
Dexamethasone + LPS5400 ± 10084%

*p<0.05, **p<0.01 vs. Vehicle + LPS group. This table presents hypothetical data for illustrative purposes.

Logical Diagram for Efficacy Study

Efficacy_Logic cluster_input Inputs cluster_system Biological System cluster_output Outputs & Analysis Compound Test Compound (Dose based on PK/Tox) Mouse Murine Model Compound->Mouse LPS LPS (Inflammatory Stimulus) LPS->Mouse Cytokine_Level Plasma TNF-α Level Mouse->Cytokine_Level triggers response Efficacy_Data Efficacy Calculation (% Inhibition) Cytokine_Level->Efficacy_Data Stats Statistical Analysis Efficacy_Data->Stats

Caption: Logical flow of the LPS-induced inflammation efficacy model.

Conclusion and Future Directions

The protocols described provide a foundational framework for the initial in vivo assessment of a novel pyrazole compound. Successful demonstration of a favorable PK profile, acceptable tolerability, and significant efficacy in a relevant disease model, such as the suppression of TNF-α, would provide strong validation for further preclinical development. Subsequent studies could explore chronic dosing regimens, efficacy in more complex disease models (e.g., collagen-induced arthritis), and detailed mechanism-of-action studies to identify the compound's molecular target(s).

References

  • PubChemLite. (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. Available at: [Link]

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  • Perez-Garcia, L. A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 89. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 100, 117875. Available at: [Link]

  • Nayak, S. K., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. [Please note this is a representative citation format as the original link was to a preprint/early access article; a final publication URL should be used when available.] Available at: [Link]

  • Wang, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(3), 1264–1281. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, PMC5806611. Available at: [Link]

  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2024). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies, 8(10), 830-842. Available at: [Link]

  • Malo, M., et al. (2013). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel P2Y12 Receptor Antagonist. Journal of Medicinal Chemistry, 56(21), 8426–8438. Available at: [Link]

  • Smith, A. M., et al. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 109(Pt 1), 579–588. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3705. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • Semantic Scholar. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 19572. Available at: [Link]

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Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the sensitive detection and quantification of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. This secondary amine, a functionalized pyrazole derivative, is of significant interest in pharmaceutical development as a potential process-related impurity or degradation product. Given that secondary amines can be precursors to carcinogenic nitrosamine impurities, rigorous analytical oversight is critical.[1][2] The method described herein utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its specificity and sensitivity, making it ideal for trace-level impurity analysis.[3][4] This guide provides comprehensive, step-by-step protocols for sample preparation, instrument configuration, and method validation in accordance with ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose in a regulated quality control environment.[5][6]

Introduction and Method Rationale

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine whose presence in active pharmaceutical ingredients (APIs) or finished drug products must be controlled. Impurities can arise from various sources during synthesis and storage, potentially impacting the safety and efficacy of the final product.[7] The analytical challenge lies in detecting this compound at very low levels within a complex sample matrix.

Causality for Method Selection:

  • High-Performance Liquid Chromatography (HPLC): Provides the necessary separation of the analyte from the API and other potential impurities. A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds.

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can unequivocally identify and quantify the analyte, even in the presence of co-eluting matrix components.[2]

  • Positive Electrospray Ionization (ESI+): The analyte contains basic nitrogen atoms that are readily protonated, making ESI in positive mode the ideal ionization technique for achieving high sensitivity.[4]

This document serves as a practical guide for researchers and quality control analysts, providing not just the procedural steps but also the scientific justification behind them.

Analyte Properties
PropertyValueSource
IUPAC Name 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanaminePubChemLite
Molecular Formula C₈H₁₅N₃O[8]
Monoisotopic Mass 169.1215 Da[8]
Predicted [M+H]⁺ 170.1288 m/z[8]

Experimental Protocols

Materials and Reagents
  • Reference Standard: N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • API Matrix: Representative batch of the drug substance to be tested.

Instrumentation and Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer is required. The following tables outline the starting conditions, which should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterConditionRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the amine analyte is protonated for good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution. Formic acid maintains consistent pH.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 2 µLSmall volume minimizes potential peak distortion from the sample diluent.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to more stable retention times.
Gradient Elution 5% B to 95% B over 5 min, hold for 2 min, return to 5% BA standard gradient to elute the analyte and wash the column.

Table 2: Mass Spectrometer Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine is readily protonated, yielding a strong [M+H]⁺ signal.
MRM Transition Precursor Ion (Q1): 170.1 m/z Product Ion (Q3): 114.1 m/z (Hypothetical)Q1 is the protonated parent molecule. Q3 is a stable, high-intensity fragment for specific quantification. This transition must be optimized via infusion.
Dwell Time 100 msSufficient time to acquire enough data points across the chromatographic peak.
Ion Source Gas 1 50 psiNebulizer gas to create a fine spray.
Ion Source Gas 2 60 psiTurbo/drying gas to aid in desolvation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Source Temperature 550 °CFacilitates efficient desolvation of the mobile phase.
Collision Gas (CAD) Nitrogen, Medium SettingUsed to fragment the precursor ion in the collision cell.
Standard and Sample Preparation Protocol

Accurate preparation is fundamental to achieving reliable results. Use calibrated pipettes and Class A volumetric flasks.[9]

Step 1: Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reference standard.

  • Quantitatively transfer the standard to a 100 mL volumetric flask using the diluent (50:50 Acetonitrile:Water).[9]

  • Add diluent to approximately 75% of the flask volume.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly. This is the Stock Solution .

Step 2: Intermediate and Calibration Curve Standards

  • Perform serial dilutions from the Stock Solution using the diluent to prepare a series of calibration standards. A typical range for impurity analysis might be 0.05 µg/mL to 2.0 µg/mL.

Step 3: Sample Preparation (Target Concentration: 10 mg/mL API)

  • Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent.

  • Sonicate for 10-15 minutes or until all the material is fully dissolved.[9] The duration should be optimized to ensure complete extraction without causing degradation.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter (e.g., PTFE or Nylon, check for compatibility) into an HPLC vial for analysis.[10] Discarding the first ~0.5 mL of filtrate is good practice.[9]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh API (e.g., 100 mg) dissolve 2. Add Diluent & Sonicate (e.g., in 10 mL flask) weigh->dissolve dilute 3. Dilute to Volume & Mix dissolve->dilute filter 4. Filter (0.22 µm) into HPLC Vial dilute->filter analyze 5. Analyze via LC-MS/MS filter->analyze

Caption: Workflow for preparing the API sample for analysis.

Method Validation Protocol

To ensure the analytical procedure is fit for its intended purpose, it must be validated.[5][6] The validation should be performed according to ICH Q2(R2) guidelines.[5]

G cluster_params ICH Q2(R2) Validation Parameters center_node Validated Analytical Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for analytical method validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.[2]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the API matrix without the analyte spiked in (placebo or zero-sample).

    • Analyze a solution of the analyte reference standard.

    • Analyze a spiked sample containing the API matrix and a known concentration of the analyte.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and zero-sample chromatograms. The analyte peak in the spiked sample should be well-resolved from other components.

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

  • Protocol:

    • Prepare at least five concentration levels of the analyte spanning the expected range (e.g., from the Limit of Quantitation to 150% of the target impurity level).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

Accuracy (Recovery)
  • Objective: To assess the closeness of the measured value to the true value.

  • Protocol:

    • Prepare spiked samples by adding the analyte at three different concentration levels (e.g., low, medium, high) to the API matrix.

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each level.[1]

Precision
  • Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples, prepared by spiking the API matrix at 100% of the target concentration, on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

Limit of Quantitation (LOQ)
  • Objective: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is 10:1.

    • Prepare samples at this estimated concentration and inject them multiple times (n=6).

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 20%, and accuracy (recovery) should be within 80-120%. The LOQ must be below the reporting threshold for the impurity.[2]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analysis of blanks, placebo, and spiked samplesNo interference at analyte retention time.
Linearity 5 levels, triplicate injectionsCorrelation Coefficient (r²) ≥ 0.995
Range Defined by linear concentrationsTypically LOQ to 150% of specification.
Accuracy 3 levels, triplicate preparationsMean Recovery: 80 - 120%
Precision Repeatability (n=6) & IntermediateRSD ≤ 15%
LOQ S/N ≈ 10, confirmed by precision/accuracyRSD ≤ 20%; Recovery: 80 - 120%
Robustness Small variations in method parametersNo significant impact on results.

Conclusion

This application note details a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The protocols for sample preparation and method validation are designed to be readily implemented in a pharmaceutical quality control laboratory. By following these guidelines, researchers and analysts can confidently and accurately monitor this potential impurity, ensuring compliance with regulatory standards and contributing to the overall safety and quality of pharmaceutical products.

References

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. (2024). National Institutes of Health.
  • (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem. BenchChem.
  • (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride - PubChemLite. PubChem.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Q2(R2) Validation of Analytical Procedures - FDA. (2023). U.S. Food and Drug Administration.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. National Institutes of Health.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2022). Chromatography Online.
  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Cormica.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (2019). Pharmaceuticals and Medical Devices Agency.
  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. (2023). Antisel.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Concentration in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the concentration of this compound in your assays. Given the limited specific literature on this molecule, this document synthesizes established principles of assay development for small molecules, particularly pyrazole derivatives, to offer a robust framework for your experiments.

Introduction

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative, a class of compounds with a wide range of biological activities, making them valuable in drug discovery.[1][2] The pyrazole scaffold is a key feature in many approved drugs due to its versatile interactions with biological targets.[3] Proper concentration optimization is critical to ensure meaningful and reproducible results, avoiding issues like off-target effects at high concentrations or a lack of response at low concentrations.[4]

This guide will walk you through frequently asked questions, a comprehensive troubleshooting guide, and detailed protocols to help you determine the optimal concentration of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine for your specific assay.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine?

A1: Due to the potential for low aqueous solubility, a common characteristic of small molecules, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5] A stock concentration of 10 mM is a standard starting point for many screening campaigns.[6] To prepare the stock, dissolve the compound in 100% DMSO. For working solutions, dilute the stock in your assay buffer, ensuring the final DMSO concentration is kept low, typically below 0.5%, to minimize solvent-induced artifacts.[7][8]

Q2: What is a good starting concentration range for my initial experiments?

A2: For a first-pass experiment, a wide concentration range is advisable to capture the full dose-response. A common starting point is a serial dilution from 100 µM down to 1 nM.[9] This range is broad enough to identify the potency of many small molecule inhibitors.

Q3: How can I assess the stability of the compound in my assay buffer?

A3: It's crucial to confirm that your compound is stable under your specific experimental conditions.[4] You can assess stability by incubating the compound in your assay buffer for the duration of your experiment. At various time points, you can measure the compound's concentration using techniques like HPLC-MS to check for degradation.[10]

Q4: What are the key parameters to evaluate when optimizing the concentration?

A4: The primary goal is to determine the concentration that elicits a specific, measurable, and reproducible biological response. Key parameters to determine are the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.[11][12] It is also important to establish a clear assay window with a good signal-to-noise ratio.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal Concentration Too Low: The compound concentration may be below the threshold required to elicit a response.Perform a broad concentration-response experiment, starting from a higher concentration (e.g., 100 µM).[15]
Compound Instability: The compound may be degrading in the assay buffer.Assess compound stability over the time course of the assay. Consider using a fresh stock solution or adding stabilizing agents if necessary.[4]
Poor Solubility: The compound may be precipitating out of solution at the tested concentrations.Visually inspect for precipitation. Test solubility in the assay buffer. If solubility is an issue, you may need to adjust the buffer composition or the final DMSO concentration.[9]
High Background Signal Compound Interference: The compound itself may be fluorescent or absorb light at the assay wavelength.Run a control plate with the compound in the assay buffer without the biological target to measure its intrinsic signal.[16]
Non-specific Binding: At high concentrations, the compound may bind non-specifically to other components in the assay.Lower the concentration range and ensure proper blocking steps are included in your protocol.[17]
Poor Reproducibility Inconsistent Pipetting: Inaccurate dilutions can lead to variability in the final compound concentration.Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound.Avoid using the outer wells of the plate for data collection or ensure proper plate sealing and incubation conditions.
Unexpected Results (e.g., U-shaped dose-response curve) Off-Target Effects: At higher concentrations, the compound may be interacting with other targets, leading to complex biological responses.Investigate potential off-target effects through literature searches or by testing in counter-screens. Use the lowest effective concentration to minimize these effects.[4]
Compound Aggregation: At high concentrations, small molecules can form aggregates that can interfere with the assay.Include detergents like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.

Detailed Protocols

Protocol 1: Preparation of Serial Dilutions

This protocol describes how to prepare a 10-point, 3-fold serial dilution starting from a 100 µM working solution.

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Create a 100 µM working solution by diluting the 10 mM stock 1:100 in your assay buffer.

  • Set up a 96-well dilution plate. Add 100 µL of assay buffer to wells A2 through A10.

  • Add 150 µL of the 100 µM working solution to well A1.

  • Perform the serial dilution:

    • Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well A2 to well A3. Mix thoroughly.

    • Continue this process down to well A10.

  • This will result in a concentration range from 100 µM to approximately 5 nM.

Protocol 2: Generating a Concentration-Response Curve

This protocol outlines the steps to determine the IC50 or EC50 of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

  • Prepare your assay plates with your biological target (e.g., cells, enzymes).

  • Add the serially diluted compound to the appropriate wells. Include vehicle controls (assay buffer with the same final DMSO concentration) and positive/negative controls.

  • Incubate the plates for the predetermined time and temperature.

  • Add detection reagents and measure the signal (e.g., fluorescence, luminescence, absorbance).

  • Plot the data with the log of the compound concentration on the x-axis and the assay signal on the y-axis.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 or EC50.[18]

Visualizations

Workflow for Optimizing Compound Concentration

AssayOptimization cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting cluster_validation Validation A Prepare 10 mM Stock in DMSO B Determine Assay Buffer & Final DMSO % A->B C Perform Broad Concentration-Response (e.g., 100 µM - 1 nM) B->C D Analyze Data & Fit Curve (IC50/EC50) C->D F Acceptable Curve? D->F E Narrow Concentration Range for Refined IC50/EC50 E->D F->E No G Confirm Solubility & Stability F->G Yes H Assess Off-Target Effects G->H I Final Optimized Concentration H->I

Caption: A systematic workflow for optimizing the concentration of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in biological assays.

Data Presentation

Example Concentration-Response Data
Concentration (µM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)
100-4.0098.599.198.8
33.3-4.4895.296.095.5
11.1-4.9585.386.185.7
3.70-5.4365.464.865.1
1.23-5.9148.950.249.5
0.41-6.3925.124.524.8
0.14-6.8510.29.810.0
0.05-7.302.12.52.3
0.02-7.700.50.80.6
0.01-8.000.10.20.1

Note: This is example data and should be replaced with your experimental results.

References

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 8(3), 153-177.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • ResearchGate. (n.d.). Effect of DMSO on assay performance.
  • National Center for Biotechnology Inform
  • DeLano, T. J., et al. (2021). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 49(10), 914-923.
  • Grooms, K. (2025, March 6).
  • Hvidsten, S. (2007). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. The Clinical Biochemist Reviews, 28(3), 101-106.
  • Khan, I., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6529.
  • Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol.
  • Gorshkov, V., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 10(1), 1-10.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?
  • de Oliveira, M. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Pereira, D. B., & Williams, J. A. (2017). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 497-509.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • BenchChem. (2025).
  • Gohlke, S., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(25), 3045-3052.
  • Danaher Life Sciences. (n.d.).
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • Llaveria, J., et al. (2021). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. Pharmaceutics, 13(9), 1412.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • ResearchGate. (n.d.).
  • YouTube. (2023, May 8).
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ACS Publications. (2024, October 1).
  • ResearchGate. (2025, November 11). High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery.
  • ResearchGate. (n.d.). Effects evoked by pyrazole analogs in different cells target.
  • MDPI. (2022). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?
  • Towards Data Science. (2021, January 6).
  • ACS Publications. (2018). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • Glasp. (2023, November 28).
  • ACS Publications. (2024, October 1).
  • ResearchGate. (2026, January 8).
  • PubChem. (n.d.). methyl N-{2-[1-(4-chlorophenyl)-1h-pyrazol-3-yloxymethyl] phenyl}(N-methoxy)
  • ACS Publications. (2010). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • National Center for Biotechnology Inform
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Inform
  • BenchChem. (n.d.). (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem.
  • Chem-Impex. (n.d.). Clorhidrato de (1-metil-1H-pirazol-4-il)metilamina.-pirazol-4-il)metilamina*.

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"reducing cytotoxicity of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in normal cells"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitigating Cytotoxicity of Novel Small Molecule Inhibitors

A-Level-Headed Guide for the Research Scientist

Subject: Strategies to Reduce Off-Target Cytotoxicity of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and Related Pyrazole-Based Compounds in Normal Cells.

Last Updated: January 23, 2026

Introduction

This guide addresses the critical challenge of mitigating the cytotoxicity of the novel pyrazole-containing compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, in non-cancerous, or "normal," cells. While this specific molecule is not extensively documented in public literature, the principles and troubleshooting strategies outlined here are broadly applicable to other small molecule inhibitors with similar structural motifs.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and refine their approach to developing safer, more selective therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions that frequently arise during the early-stage development of novel chemical entities.

Q1: We are observing significant cytotoxicity in our normal cell line controls, even at low concentrations of our pyrazole-based compound. What are the most likely causes?

A1: High cytotoxicity in normal cells is a common hurdle in drug development and points to a low therapeutic index. The primary causes can be categorized as follows:

  • Off-Target Effects: The compound may be interacting with unintended biological targets (e.g., kinases, enzymes) that are essential for the survival of normal cells.[2][3] Small molecule inhibitors, particularly those targeting ATP-binding pockets of kinases, can have broad selectivity profiles.[4]

  • Metabolic Activation: The compound may be metabolized by cellular enzymes (e.g., Cytochrome P450s) into a reactive or toxic byproduct.[5][6] Both the pyrazole and the N-(2-methoxyethyl) moieties could be sites of metabolic activity.[7]

  • General Cellular Stress: The compound might be inducing general cellular stress pathways, such as oxidative stress, endoplasmic reticulum (ER) stress, or mitochondrial dysfunction, which are not specific to the intended cancer target.

  • Compound Impurities: The synthesized batch of the compound may contain cytotoxic impurities. It is crucial to verify the purity of the compound, ideally >95%, by methods such as HPLC and mass spectrometry.

Q2: What are the initial steps to differentiate between on-target and off-target cytotoxicity?

A2: To dissect the observed cytotoxicity, a multi-pronged approach is recommended:

  • Target Engagement Assays: Confirm that your compound is binding to its intended target in both cancer and normal cells and at the concentrations where cytotoxicity is observed. Techniques like cellular thermal shift assays (CETSA) or immunoprecipitation-western blotting can be employed.

  • Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target in both cancer and normal cells. If the cytotoxicity is on-target, cells lacking the target should become resistant to the compound.

  • Rescue Experiments: If the target is an enzyme, you may be able to "rescue" the cells by providing a downstream product of the enzymatic reaction.

  • Broad-Panel Kinase Screening: Screen the compound against a large panel of kinases to identify potential off-target interactions.[8] Several commercial services offer these screens.

Q3: What medicinal chemistry strategies can be employed to reduce the cytotoxicity of our lead compound?

A3: Medicinal chemistry offers several avenues to improve the safety profile of a compound:[9][10][11]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule to understand which functional groups are responsible for the desired activity and which contribute to toxicity. For N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, this could involve altering the pyrazole substituents, the linker, or the methoxyethyl group.

  • Improving Selectivity: Modify the compound's structure to enhance its binding affinity for the intended target while reducing its affinity for off-targets. This often involves exploiting subtle differences in the binding pockets of different proteins.

  • Blocking Metabolic Hotspots: If metabolic activation is suspected, the sites of metabolism can be blocked by introducing chemical modifications (e.g., fluorination) that are resistant to enzymatic degradation.

  • Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in the body. A prodrug can be designed to be selectively activated in the target tissue, thereby reducing systemic toxicity.

Part 2: Troubleshooting Guide

This section provides a more granular, problem-oriented approach to common experimental issues.

Observed Problem Potential Causes Troubleshooting Steps & Solutions
High variability in cytotoxicity data between experiments. 1. Inconsistent cell health and passage number.2. Variability in compound preparation (e.g., precipitation).3. Inconsistent incubation times.4. Assay interference.1. Standardize Cell Culture: Use cells within a defined passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.2. Compound Handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation before diluting in media. Consider using a different solvent or formulation.[12]3. Strict Timing: Use a multichannel pipette and a consistent plate layout to minimize timing differences.4. Assay Validation: Run appropriate controls to check for assay interference (e.g., compound in media without cells).
Greater than expected cytotoxicity in normal cells compared to cancer cells. 1. The target is also critical for normal cell survival.2. The compound has off-target effects that are more pronounced in normal cells.3. Differential metabolism of the compound between cell types.1. Target Validation: Confirm that the target is overexpressed or more active in the cancer cells compared to the normal cells.2. Off-Target Analysis: Perform a broad kinase screen or other unbiased screen to identify off-targets.[8]3. Metabolism Studies: Use LC-MS to analyze the metabolites of the compound in both cell types. Consider using liver microsomes to predict in vivo metabolism.
Compound loses activity over time in culture media. 1. Chemical instability of the compound.2. Adsorption to plasticware.3. Metabolic degradation by cells.1. Stability Testing: Incubate the compound in culture media at 37°C for various time points and measure its concentration by HPLC or LC-MS.2. Low-Binding Plates: Use low-binding microplates for your assays.3. Metabolism Analysis: Analyze the culture media for the appearance of metabolites over time.

Part 3: Experimental Protocols & Workflows

Protocol 1: Differential Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT, MTS)

This protocol is a standard method for assessing cell viability and cytotoxicity.[13][14]

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X stock of your compound in culture media. Perform a serial dilution to create a range of concentrations.

    • Remove the old media from the cells and add 100 µL of the 2X compound solution to each well. Include vehicle control (e.g., DMSO) and positive control (e.g., staurosporine) wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • Add 20 µL of the MTT/MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for Investigating and Mitigating Off-Target Cytotoxicity

The following diagram illustrates a systematic approach to addressing off-target cytotoxicity.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: Mitigation Strategy A Observe High Cytotoxicity in Normal Cells B Confirm Compound Purity (>95%) A->B C Establish Dose-Response Curves (Cancer vs. Normal Cells) B->C D Calculate Therapeutic Index (IC50 Normal / IC50 Cancer) C->D E On-Target vs. Off-Target Investigation D->E Low TI F Target Engagement Assays (e.g., CETSA) E->F G Target Knockdown/Knockout (e.g., siRNA, CRISPR) E->G H Broad Kinase/Proteomic Screening E->H I Metabolism Studies (LC-MS) E->I J High-Priority Off-Target(s) Identified H->J K Metabolic Liability Identified I->K L Medicinal Chemistry Optimization J->L K->L M Structure-Activity Relationship (SAR) L->M N Block Metabolic Hotspots L->N O Re-evaluate Optimized Compounds M->O N->O O->C Iterate

Caption: A workflow for identifying and addressing off-target cytotoxicity.

Part 4: Signaling Pathway Considerations

While the exact target of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is not specified, many pyrazole-containing compounds are known to be kinase inhibitors.[15][16][17] The diagram below illustrates a hypothetical scenario where the compound (inhibitor) is intended to block a cancer-promoting pathway but also has off-target effects on a critical survival pathway in normal cells.

G cluster_cancer Cancer Cell cluster_normal Normal Cell Receptor_C Oncogenic Receptor Kinase_A Kinase A Receptor_C->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Proliferation Proliferation/ Survival Kinase_B->Proliferation Receptor_N Growth Factor Receptor Kinase_X Kinase X Receptor_N->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Homeostasis Homeostasis/ Survival Kinase_Y->Homeostasis Inhibitor Inhibitor (Your Compound) Inhibitor->Kinase_B On-Target (Desired) Inhibitor->Kinase_Y Off-Target (Undesired)

Caption: On-target vs. off-target effects of a hypothetical kinase inhibitor.

References

  • Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (Year). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Source not specified.
  • Yin, L., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]

  • Gamage, D. G., et al. (2024). Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. PMC - PubMed Central. [Link]

  • PubChemLite. (n.d.). (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. PubChemLite. [Link]

  • Thorn, C. F., et al. (Year). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PubMed.
  • Yin, L., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. PubMed. [Link]

  • Thorn, C. F., et al. (Year). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC.
  • S. L., et al. (Year). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Al-Suhaimi, K. S. (2025). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. ResearchGate. [Link]

  • Sánchez-Sánchez, M., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Islam, M. R., et al. (2025). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Singh, L., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC - PubMed Central. [Link]

  • Okada, T. (Year). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Kuttan, G. (Year). Small molecule inhibitors as emerging cancer therapeutics.
  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC - NIH. [Link]

  • J. A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Author not specified. (Year). Medicinal Chemistry Strategies to Mitigate Preclinical Safety Risks in Drug Discovery. Source not specified.
  • Reed, J. E., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. [Link]

  • Author not specified. (Year). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH.
  • Author not specified. (Year).
  • Lovly, C. M., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Author not specified. (2024).
  • Heinrich, M. C., et al. (Year). Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Author not specified. (Year). Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment. MDPI.
  • Author not specified. (Year). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
  • Author not specified. (Year). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Technical Support Center: Stability of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in their in vitro studies. This guide is designed to provide you with the expertise and practical solutions to ensure the stability and integrity of your compound throughout your cell culture experiments, leading to more reproducible and reliable data.

Introduction to Compound Stability in Cell Culture

The chemical stability of a small molecule in an aqueous and biologically active environment like cell culture media is a critical parameter that can significantly impact experimental outcomes. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and often serum, creates a reactive environment where a compound's structure can be compromised. For N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, its secondary amine and pyrazole moieties are key structural features to consider when assessing its stability.

This guide will walk you through potential stability issues, provide answers to frequently asked questions, offer troubleshooting strategies, and present detailed protocols to proactively assess the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of an amine-containing compound like this in cell culture media?

A1: The primary concerns for a secondary amine compound are oxidation and enzymatic degradation. The nitrogen atom can be susceptible to oxidation, and various enzymes present in serum (if used) or secreted by cells can potentially metabolize the compound. Additionally, factors like the pH of the medium and exposure to light can influence its stability.[1][2][3]

Q2: How can the components of my cell culture media affect the stability of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine?

A2: Cell culture media are complex mixtures. Components to be aware of include:

  • pH: Standard media is buffered around pH 7.4. Deviations from this can catalyze hydrolysis or other degradation reactions.

  • Serum: Fetal Bovine Serum (FBS) or other animal sera contain esterases, proteases, and other enzymes that can degrade small molecules.[4][5]

  • Reducing Agents: Some media components, like cysteine or glutathione, can potentially interact with your compound.[6]

  • Metal Ions: Transition metals present in media can catalyze oxidative degradation.[7]

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper handling and storage are crucial for maintaining the integrity of your small molecule.[8]

  • Solvent Selection: Use a solvent in which the compound is highly soluble and stable. DMSO is a common choice, but its final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Stock Concentration: Prepare a high-concentration stock solution to minimize the volume added to your culture.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[2]

Q4: Can my cell line itself affect the stability of the compound?

A4: Yes, metabolically active cells can modify or degrade your compound. This is a critical consideration, as it can lead to a decrease in the effective concentration of the compound over the course of your experiment.[9] It is advisable to test the compound's stability in the presence and absence of your specific cell line.

Troubleshooting Guide

Encountering variability in your experimental results? This section provides a systematic approach to troubleshooting potential issues related to the stability of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Problem: Inconsistent or lower-than-expected activity of the compound in cell-based assays.

TroubleshootingWorkflow start Inconsistent/Low Activity Observed check_handling Review Compound Handling & Storage - Aliquoted? - Freeze-thaw cycles? - Light exposure? start->check_handling test_stock Verify Stock Solution Integrity - Use a fresh aliquot - Re-measure concentration check_handling->test_stock stability_media Assess Stability in Media (Cell-Free) - Incubate at 37°C - Time points (0, 2, 8, 24h) - Analyze by HPLC/LC-MS test_stock->stability_media stability_cells Assess Stability with Cells - Incubate with your cell line - Time points - Analyze supernatant stability_media->stability_cells analyze_results Analyze Stability Data stability_cells->analyze_results stable Compound is Stable - Investigate other experimental variables (e.g., cell density, assay interference) analyze_results->stable >90% remaining unstable_media Unstable in Media - Identify degradation products - Shorten incubation time - Use fresh media prep analyze_results->unstable_media <90% in media unstable_cells Metabolized by Cells - Identify metabolites - Adjust dosing strategy (e.g., repeat dosing) analyze_results->unstable_cells <90% with cells

Caption: Troubleshooting workflow for inconsistent compound activity.

Experimental Protocols

To empirically determine the stability of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, the following experimental protocols are recommended.

Protocol 1: Kinetic Stability Assessment in Cell Culture Media

This protocol assesses the chemical stability of the compound in your specific cell culture medium over time.

Materials:

  • N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • 37°C incubator with 5% CO2

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Prepare a working solution of your compound in the cell culture medium at the final desired concentration.

  • Dispense equal volumes into separate sterile tubes or wells for each time point.

  • Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours. The t=0 sample represents 100% initial concentration.

  • Incubate the samples at 37°C with 5% CO2.

  • At each time point, transfer the sample to a clean tube and store at -80°C until analysis.

  • Analyze all samples together using a validated HPLC or LC-MS/MS method to determine the percentage of the compound remaining relative to the t=0 sample.

Data Interpretation: A summary of expected outcomes is presented in the table below.

ConditionExpected Outcome if StablePotential Reason for Instability
Media without Serum>90% of compound remaining at 48hpH-mediated hydrolysis, oxidation
Media with Serum>90% of compound remaining at 48hEnzymatic degradation by serum components
Media with Cells>80% of compound remaining at 48hCellular metabolism, enzymatic degradation
Protocol 2: Sample Preparation for LC-MS Analysis

Accurate quantification requires efficient extraction of the compound from the complex media matrix.

Materials:

  • Collected media samples

  • Acetonitrile (ACN) containing an internal standard

  • Centrifuge

Procedure:

  • Thaw your collected samples on ice.

  • In a microcentrifuge tube, add 3 volumes of cold ACN (containing the internal standard) to 1 volume of your media sample. This will precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for quantifying N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in biological matrices.[10][11][12] These techniques can separate the parent compound from potential degradants or metabolites, providing a clear picture of its stability.

FactorsInfluencingStability cluster_chemical Chemical Factors cluster_biological Biological Factors compound N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine pH pH compound->pH light Light Exposure compound->light oxidation Oxidation compound->oxidation serum Serum Enzymes compound->serum cells Cellular Metabolism compound->cells

Caption: Key factors influencing compound stability in cell culture.

By understanding the potential liabilities of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and employing the systematic approaches outlined in this guide, you can ensure the integrity of your compound and the reliability of your experimental data.

References

  • Gerhards, W. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Retrieved from [Link]

  • Jafari, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Kalogiouri, N. P., & Samanidou, V. F. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. PMC - NIH. Retrieved from [Link]

  • Fike, R. (2015). Factors that determine stability of highly concentrated chemically defined production media. Wiley Online Library. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Kalogiouri, N. P., & Samanidou, V. F. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • Benchchem. (n.d.). (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem. Retrieved from https://www.benchchem.com/product/b1154546
  • RSC Publishing. (n.d.). Troubleshooting unstable molecules in chemical space. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?. Retrieved from [Link]

  • PubMed. (2025). Degradation of 2‑Amino-2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
  • ResearchGate. (2025). Accelerated MEA Degradation Study in Hybrid CO2 Capture Systems. Retrieved from [Link]

  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

Sources

"troubleshooting inconsistent results with N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. We understand that inconsistent results can be a significant impediment to research progress. Therefore, this resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure scientific integrity and help you achieve reliable and reproducible outcomes.

I. Understanding the Molecule: A Proposed Synthetic Route and Key Characteristics

To effectively troubleshoot, it is essential to understand the likely synthetic origin of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and its inherent chemical properties. While a specific synthetic protocol for this exact molecule is not widely published, a highly plausible and efficient route involves a two-step process: the formation of a pyrazole-4-carbaldehyde intermediate, followed by reductive amination.

Synthetic_Pathway start Starting Materials (e.g., 1,1,3,3-Tetramethoxypropane, Methylhydrazine) intermediate 1-methyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack or similar formylation reaction reductive_amination Reductive Amination with N-(2-methoxyethyl)amine intermediate->reductive_amination Aldehyde intermediate product N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine reductive_amination->product Formation of final product purification Purification (e.g., Column Chromatography) product->purification Crude product

Figure 1: Proposed synthetic workflow for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

This proposed pathway informs our troubleshooting guide, as inconsistencies can arise at each stage, from the quality of starting materials to the final purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine?

A1: Commercially available lots of this compound typically have a purity of ≥95%, as determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, it is crucial to verify the purity of each new batch, as impurities can significantly impact experimental outcomes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a freezer at -20°C. For short-term use, refrigeration at 2-8°C is sufficient.

Q3: What are the key structural features of this molecule that might influence its reactivity and handling?

A3: The molecule possesses several key features:

  • A Pyrazole Ring: This is an aromatic heterocycle containing two adjacent nitrogen atoms. The "pyridine-like" nitrogen can act as a hydrogen bond acceptor, while the overall ring system can participate in various interactions.[1]

  • A Tertiary Amine: The nitrogen atom is tertiary, making it a potential site for protonation at physiological pH and a good nucleophile.

  • A Methoxyethyl Group: This group adds polarity and potential for hydrogen bonding via the ether oxygen.

Understanding these features is critical for predicting solubility, reactivity, and potential interactions in biological assays.

III. Troubleshooting Inconsistent Synthetic Yields and Purity

This section addresses common problems encountered during the synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, structured around the proposed synthetic route.

A. Issues with the Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)

Q4: My yield of the pyrazole-4-carbaldehyde intermediate is consistently low. What are the likely causes and how can I improve it?

A4: Low yields in the formation of the pyrazole ring and its subsequent formylation can often be traced back to several factors.[2][3]

Potential Cause Explanation Recommended Solution
Poor Quality Starting Materials Reagents like 1,1,3,3-tetramethoxypropane or similar 1,3-dicarbonyl synthons can degrade over time. Methylhydrazine is also moisture-sensitive.Use freshly opened or purified starting materials. Ensure methylhydrazine is handled under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Conditions The cyclocondensation and formylation reactions are sensitive to temperature and reaction time.[4]Optimize the reaction temperature. For the Vilsmeier-Haack formylation, careful control of the addition of the formylating agent at low temperatures is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over- or under-running the reaction.
Inefficient Work-up and Purification The pyrazole-4-carbaldehyde can be somewhat water-soluble, leading to loss during aqueous work-up.After quenching the reaction, thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). For purification, silica gel column chromatography is typically effective.[5]

Step-by-Step Protocol for Monitoring the Reaction by TLC:

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Spot the crude reaction mixture, a co-spot (crude mixture and starting material), and the starting material on a TLC plate.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot and the appearance of a new, more polar spot (the aldehyde) indicates reaction progression.

B. Challenges in the Reductive Amination Step

Q5: I am observing multiple spots on my TLC after the reductive amination reaction, and the yield of the desired product is low. What are the potential side reactions?

A5: Reductive amination, while a powerful tool, can be prone to side reactions if not properly controlled.[6][7]

Reductive_Amination_Issues start 1-methyl-1H-pyrazole-4-carbaldehyde + N-(2-methoxyethyl)amine desired_product Desired Product: N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine start->desired_product Successful Reductive Amination side_product1 Side Product 1: Unreacted Aldehyde start->side_product1 Incomplete Reaction side_product2 Side Product 2: Alcohol from Aldehyde Reduction start->side_product2 Reducing agent too strong or added too early side_product3 Side Product 3: Dimerization/Polymerization start->side_product3 Inappropriate pH or high concentration

Figure 2: Potential outcomes of the reductive amination reaction.

Troubleshooting Reductive Amination:

Issue Potential Cause Recommended Solution
Unreacted Aldehyde Insufficient amount of amine or reducing agent, or too short a reaction time.Use a slight excess (1.1-1.2 equivalents) of N-(2-methoxyethyl)amine. Ensure at least one equivalent of the reducing agent is used. Monitor the reaction by TLC until the aldehyde is consumed.
Formation of Alcohol The reducing agent is too reactive and reduces the aldehyde before imine formation. This is common with strong reducing agents like sodium borohydride.[8]Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. These reagents are more selective for the iminium ion over the aldehyde.[8][9] If using sodium borohydride, ensure the imine is pre-formed before adding the reducing agent.
Complex Mixture of Byproducts Self-condensation of the aldehyde or other side reactions can occur, often catalyzed by acidic or basic conditions.Maintain a neutral or slightly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions.[10] Running the reaction at a lower temperature can also help minimize byproduct formation.

Step-by-Step Protocol for Reductive Amination using STAB:

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and N-(2-methoxyethyl)amine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Troubleshooting Inconsistent Analytical Results

Q6: I am observing batch-to-batch variability in my experimental results, even with a certificate of analysis indicating high purity. What could be the cause?

A6: Even with high overall purity, trace impurities can have a significant impact, especially in sensitive biological assays.

Potential Issue Explanation Recommended Action
Residual Solvents Solvents from the final purification step (e.g., ethyl acetate, hexanes, DCM) may be present and could interfere with your experiments.Analyze a sample of the compound by ¹H NMR. The presence of characteristic solvent peaks will indicate contamination. If necessary, re-purify the compound or dry it under high vacuum.
Isomeric Impurities Depending on the initial pyrazole synthesis, there is a possibility of forming regioisomers which may have different biological activities.[3]High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 2D NMR techniques (like COSY and HMBC) can help elucidate the exact structure and identify any isomeric impurities.
Degradation Products The compound may degrade over time, especially if not stored correctly. The methoxyethyl amine side chain could be susceptible to oxidation or other degradation pathways.[1]Always use freshly prepared solutions of the compound for your experiments. If you suspect degradation, re-analyze the compound by HPLC or LC-MS to check for the appearance of new peaks.

V. References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

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  • Common pitfalls in drug target Mendelian randomization and how to avoid them. PubMed. [Link]

  • Process for the preparation of pyrazole. Google Patents.

  • Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • N-alkylation method of pyrazole. Google Patents.

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Common pitfalls in drug target Mendelian randomization and how to avoid them. ResearchGate. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. [Link]

  • The formation of N-nitrosomethyl(2-oxopropyl)amine from N-nitrosobis(2-oxopropyl)amine in vivo. PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

  • The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

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Technical Support Center: Optimizing the Synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Overview of the Synthetic Strategy

The synthesis of the target molecule is most efficiently achieved via a one-pot reductive amination. This cornerstone reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methoxyethylamine to form a transient iminium ion, which is subsequently reduced in situ by a mild hydride-donating agent. The choice of reagents and reaction conditions is critical for maximizing yield and minimizing side-product formation.

Overall Reaction Scheme:

This method is widely favored in the pharmaceutical industry for its operational simplicity and the broad availability of reagents.[1]

Recommended Core Protocol

This protocol is designed as a robust starting point for the synthesis. Subsequent sections will address common issues and deviations from this baseline.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • 2-methoxyethylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)[2][3]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add 2-methoxyethylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My final yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Purity of Starting Materials:

    • Aldehyde Quality: The 1-methyl-1H-pyrazole-4-carbaldehyde starting material is a key intermediate.[4] Ensure it is pure and free from acidic impurities or residual reagents from its own synthesis.[5][6] An impure aldehyde can inhibit imine formation. Verify its purity via ¹H NMR before use.

    • Amine Quality: 2-methoxyethylamine is hygroscopic and can absorb water and carbon dioxide from the air, forming a carbonate salt. This reduces the amount of free amine available for reaction. Use a freshly opened bottle or distill the amine before use.

  • Inefficient Imine Formation: The reaction's first step is the formation of an iminium ion. If this equilibrium is unfavorable, the subsequent reduction cannot proceed.

    • Solution: Consider adding a catalytic amount of acetic acid (0.1 eq) to the aldehyde/amine mixture before adding the reducing agent. This can catalyze imine formation, especially if one of the substrates is less reactive.[7]

  • Reducing Agent Activity: Sodium triacetoxyborohydride is moisture-sensitive.[3] Using old or improperly stored STAB will lead to incomplete reduction. Always use a freshly opened bottle or a reagent stored in a desiccator.

  • Work-up Losses: The product is a basic amine, which can have some solubility in the aqueous phase, especially if the pH is not sufficiently basic during extraction. Ensure the aqueous layer is basic (pH > 9) before extraction to minimize such losses.

Question 2: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted aldehyde. How can I drive the reaction to completion?

Answer: This is a classic issue in reductive aminations, indicating a problem with either imine formation or the reduction step.

  • Diagnosis: The primary issue is likely that the rate of aldehyde reduction by the hydride source is competing with or exceeding the rate of imine formation. While STAB is specifically chosen to avoid this, its efficacy depends on conditions.[3][7]

  • Solutions:

    • Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours) before introducing the STAB. This allows the imine equilibrium to be established.

    • Increase Reagent Equivalents: You can try slightly increasing the equivalents of both the amine (to 1.2-1.3 eq) and STAB (to 1.8-2.0 eq) to push the reaction forward according to Le Châtelier's principle.

    • Use a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous MgSO₄ to the aldehyde/amine mixture can help drive the imine formation equilibrium forward by sequestering the water byproduct.

Question 3: I am observing a significant side product with a mass corresponding to the alcohol of my starting aldehyde. Why is this happening?

Answer: This indicates that the aldehyde is being directly reduced to (1-methyl-1H-pyrazol-4-yl)methanol.

  • Cause: This typically occurs when the reducing agent is not selective enough. While STAB is very selective for the iminium ion over the aldehyde, a less selective reagent like sodium borohydride (NaBH₄) will readily reduce the aldehyde.[7][8]

  • Prevention:

    • Confirm Your Reagent: Ensure you are using sodium triacetoxyborohydride (NaBH(OAc)₃) and not sodium borohydride (NaBH₄).

    • If Using NaBH₄: If you must use NaBH₄, the procedure must be modified. The imine must be fully formed first, and then the NaBH₄ is added, often at a lower temperature (0 °C) to control reactivity. However, STAB is the superior reagent for this one-pot reaction.[3]

Question 4: My product is difficult to purify. It streaks badly on silica gel columns. Are there better methods?

Answer: Amines are notoriously challenging to purify via standard silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.

  • Column Chromatography Modification:

    • Deactivate the Silica: Prepare your silica slurry in a solvent system containing 0.5-1% triethylamine or ammonia in methanol.[9] This neutralizes the acidic sites on the silica, preventing streaking and improving the peak shape of your basic product.

  • Alternative Purification Strategies:

    • Acid-Base Extraction:

      • Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate).

      • Extract with dilute aqueous acid (e.g., 1 M HCl). Your amine product will move into the aqueous layer as the ammonium salt.

      • Wash the organic layer to remove non-basic impurities.

      • Basify the aqueous layer with 2 M NaOH or Na₂CO₃ to pH > 10.

      • Extract your now-freebased product back into an organic solvent (e.g., DCM).

      • Dry and concentrate to get the purified amine.

    • Recrystallization: If your final product is a solid, recrystallization is an excellent option.[9] Screen various solvents such as ethyl acetate/hexanes, ethanol/water, or isopropanol.[9]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this reductive amination?

A: The reaction proceeds in two main stages:

  • Iminium Ion Formation: The nitrogen of 2-methoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is reversible and often acid-catalyzed.

  • Hydride Reduction: The sodium triacetoxyborohydride (STAB) then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.

Reductive Amination Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Aldehyde Pyrazolyl Aldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate + H⁺, - H₂O Amine 2-Methoxyethylamine Amine->Intermediate + H⁺, - H₂O Product Target Amine Intermediate->Product STAB NaBH(OAc)₃ (Hydride Source) STAB->Product Hydride Transfer

Mechanism of Reductive Amination

Q: Which reducing agent is best for this synthesis?

A: For this specific transformation, sodium triacetoxyborohydride (STAB) is the agent of choice. It offers an excellent balance of reactivity and selectivity, being powerful enough to reduce the iminium ion but mild enough to not reduce the starting aldehyde.[2][3]

Reducing AgentSelectivityKey AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) High (Imine > Aldehyde)Mild, non-toxic, one-pot procedure is highly effective.[3]Moisture sensitive, higher cost.
NaBH₃CN High (Imine > Aldehyde)Effective in protic solvents (e.g., MeOH).Highly toxic (releases HCN in acid), environmental concerns.[7][10]
NaBH₄ Low (Reduces both)Inexpensive, powerful.Non-selective, requires careful control of addition to avoid aldehyde reduction.[7]

Q: What is the logical workflow for troubleshooting this synthesis?

A: A systematic approach is crucial. The following flowchart outlines a logical path for diagnosing and solving common issues.

Troubleshooting Workflow Start Experiment Gives Low Yield CheckPurity Check Purity of Starting Materials (¹H NMR) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifySM Purify/Re-source Aldehyde & Amine PurityOK->PurifySM No MonitorRxn Monitor Reaction by TLC/LC-MS PurityOK->MonitorRxn Yes PurifySM->Start AldehydeLeft Aldehyde Remaining? MonitorRxn->AldehydeLeft OptimizeImine Optimize Imine Formation: - Add cat. Acetic Acid - Pre-stir longer - Increase Amine eq. AldehydeLeft->OptimizeImine Yes WorkupLoss Analyze Work-up: - Check aqueous pH - Modify purification AldehydeLeft->WorkupLoss No (Clean conversion) CheckReducer Check Reducing Agent: - Use fresh STAB - Increase STAB eq. OptimizeImine->CheckReducer Success Yield Improved CheckReducer->Success WorkupLoss->Success

Logical Troubleshooting Flowchart
References
  • PrepChem. (n.d.). Synthesis of N-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-2-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide.
  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Request PDF.
  • BenchChem. (n.d.). (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine.
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2011).
  • Wallach, D. R., & Chisholm, J. D. (2015).
  • Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Molbank. MDPI.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.).
  • Method for purifying pyrazoles. (2011).
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Zoology.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2016).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). Molbank. MDPI.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. PMC, NIH.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. (2022).
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2008).
  • Mastering Reductive Amination with Sodium Triacetoxyborohydride. (2026). Macsen Labs.
  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2023).
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). BLD Pharm.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. PMC, NIH.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Chemistry of Heterocyclic Compounds.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.

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Technical Support Center: Investigating Off-Target Effects of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and Related Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing novel pyrazole-based compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the potential off-target effects of compounds such as N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

It is important to note that as of the last update, specific biological targets and comprehensive off-target profiles for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine are not extensively documented in publicly available literature. Therefore, this guide will focus on the broader, more practical challenge of how to identify, characterize, and mitigate potential off-target effects when working with novel pyrazole-based small molecules. We will use N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine as a representative example to illustrate these principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial stages of characterizing a novel pyrazole-based compound.

Q1: My pyrazole-based compound shows a potent effect in my primary assay, but I'm observing an unexpected cellular phenotype. Could this be an off-target effect?

A1: It is highly probable. While your compound may be engaging its intended target, unexpected cellular responses often indicate engagement with one or more unintended biomolecules. Pyrazole scaffolds are known to be present in a wide range of biologically active molecules, suggesting they can interact with various protein families.[1][2][3] Therefore, it is crucial to systematically investigate potential off-target interactions.

Q2: What are the first steps I should take to investigate a suspected off-target effect?

A2: The initial steps should focus on confirming the on-target effect and ruling out experimental artifacts. This includes:

  • Confirming Target Engagement: Use a secondary, orthogonal assay to verify that your compound interacts with the intended target at the expected concentrations.

  • Using a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. This "negative control" should not engage the primary target and, ideally, should not produce the unexpected phenotype.

  • Titrating the Compound: Determine if the unexpected phenotype is dose-dependent and correlates with the concentration range of the on-target activity.

Q3: What types of off-target interactions are common for pyrazole-containing molecules?

A3: The pyrazole ring is a versatile scaffold found in compounds targeting a wide array of proteins.[3] Depending on the substituents, potential off-target families could include, but are not limited to:

  • Kinases: Many kinase inhibitors incorporate a pyrazole core.

  • G-protein coupled receptors (GPCRs): Certain pyrazole derivatives have been shown to interact with GPCRs.

  • Enzymes: The pyrazole structure can fit into the active sites of various enzymes.

  • Ion Channels: Some small molecules with heterocyclic rings can modulate ion channel activity.

Q4: How can I proactively assess the potential for off-target effects before starting my cellular experiments?

A4: In silico and in vitro screening methods are invaluable for early-stage off-target profiling.

  • In Silico Screening: Computational methods, such as docking studies against a panel of known off-target proteins, can provide an initial assessment of potential interactions.

  • In Vitro Profiling: Services that screen your compound against a broad panel of kinases, GPCRs, and other common off-targets can provide a more definitive and quantitative measure of off-target binding.

Part 2: Troubleshooting Guide for Unexpected Phenotypes

This section provides a systematic approach to troubleshooting when you observe unexpected results in your experiments with a novel pyrazole compound.

Scenario: You are testing N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine as a potential inhibitor of Kinase X. You observe the expected inhibition of Kinase X activity in vitro. However, in cell-based assays, you see a significant decrease in cell viability at concentrations where you expect to only see target-specific effects.

The primary challenge is to determine if the observed cytotoxicity is a consequence of inhibiting Kinase X or due to an off-target interaction.

Workflow for Deconvoluting On- and Off-Target Effects

A Unexpected Phenotype Observed (e.g., Cytotoxicity) B Is the phenotype dose-dependent? A->B C Perform Rescue Experiment: Express a drug-resistant mutant of the target. B->C Yes G Use a structurally distinct inhibitor of the same target. B->G No, or unclear D Does the resistant mutant rescue the phenotype? C->D E Phenotype is likely ON-TARGET D->E Yes F Phenotype is likely OFF-TARGET D->F No H Does the distinct inhibitor replicate the phenotype? G->H H->E Yes H->F No

Caption: A decision-making workflow for distinguishing on-target from off-target effects.

If the evidence points towards an off-target effect, the next phase is to identify the responsible protein(s).

Experimental Protocol: Broad-Spectrum Kinase Profiling

A common first step for compounds designed as kinase inhibitors is to perform a broad-spectrum kinase panel assay.

  • Compound Preparation: Prepare a stock solution of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine at a high concentration (e.g., 10 mM) in a suitable solvent like DMSO.

  • Assay Concentration: Select a screening concentration. A common choice is 1 µM or 10 µM to identify potent off-target interactions.

  • Kinase Panel Selection: Choose a commercial service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Data Analysis: The service will provide data as "% inhibition" at the tested concentration.

  • Hit Identification: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 1 µMOn-Target/Off-Target
Kinase X (Intended Target) 95% On-Target
Kinase Y88%Off-Target Hit
Kinase Z76%Off-Target Hit
Other 400+ Kinases< 50%No significant interaction

Once potential off-targets are identified, it is crucial to validate these interactions.

Experimental Protocol: Off-Target Validation in Cells

  • Select a Cell Line: Choose a cell line that expresses the off-target kinase (e.g., Kinase Y) but has low or no expression of your primary target (Kinase X).

  • Cellular Target Engagement Assay: Use a technique like Western Blot to assess the phosphorylation of a known substrate of Kinase Y. Treat the cells with a dose-response of your compound. A decrease in substrate phosphorylation would indicate cellular engagement of the off-target.

  • Phenotypic Correlation: Assess whether the unexpected phenotype (e.g., cytotoxicity) is observed in this cell line upon treatment with your compound.

Part 3: Advanced Strategies and Considerations

Chemical Proteomics

For an unbiased approach to identifying off-target interactions, chemical proteomics methods can be employed. These techniques use a modified version of your compound (e.g., with a clickable handle) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Structure-Activity Relationship (SAR) Studies

Synthesizing and testing analogs of your lead compound can help to separate on-target from off-target effects. The goal is to find a modification that reduces the off-target activity while maintaining or improving the on-target potency.

Workflow for Mitigating Off-Target Effects through SAR

A Lead Compound with On- and Off-Target Activity B Synthesize Analogs with Modifications at Various Positions A->B C Screen Analogs Against On-Target (Kinase X) and Off-Target (Kinase Y) B->C D Identify Analog with Improved Selectivity Profile C->D E Test Optimized Analog in Cellular Assays D->E F Does the unexpected phenotype persist? E->F G Further Optimization Required F->G Yes H Optimized Compound with Reduced Off-Target Effect F->H No

Sources

Technical Support Center: Purification of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this molecule in a highly pure form for their downstream applications. Achieving high purity is critical for reliable biological data and successful drug development outcomes.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt methodologies to your specific experimental context.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of the target amine, which is typically synthesized via reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with N-(2-methoxyethyl)amine.

Question: My crude product is a viscous oil, and the TLC plate shows significant streaking and multiple spots. How do I begin the purification?

Answer: This is a very common scenario. The streaking on the TLC plate is a classic indicator of a basic compound interacting strongly with the acidic silica gel stationary phase. The multiple spots likely correspond to your desired tertiary amine, unreacted starting materials (aldehyde and secondary amine), and a common byproduct, (1-methyl-1H-pyrazol-4-yl)methanol, from the reduction of the starting aldehyde.

Your first and most effective step should be an acid-base liquid-liquid extraction . This technique leverages the basicity of your target amine to separate it from non-basic impurities.

Causality: Your target compound is a tertiary amine and is readily protonated by a dilute acid, forming a water-soluble ammonium salt. In contrast, the starting aldehyde and the alcohol byproduct are not basic and will remain in the organic phase. This differential solubility is the basis for a clean separation.

Recommended Action:

  • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will move to the aqueous layer.

  • Separate the layers. Keep the aqueous layer and wash it once more with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This neutralizes the ammonium salt, regenerating the free amine.

  • Extract the free amine back into a fresh organic solvent (EtOAc or DCM), repeat the extraction 2-3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure will remove the majority of non-basic impurities and significantly simplify the subsequent purification step, if one is still needed.

Question: I performed an acid-base extraction, but my product still shows impurities. During flash chromatography, the compound streaks badly down the column, and I'm getting poor separation and low recovery. What's wrong?

Answer: This is a direct consequence of the interaction between your basic amine and the acidic nature of standard silica gel.[1] The free silanol groups (Si-OH) on the silica surface are acidic and can protonate your amine, causing it to bind strongly. This leads to tailing (streaking), poor resolution, and in some cases, irreversible adsorption, which lowers your yield.

Expertise & Experience: Do not use standard, untreated silica gel for purifying basic amines without modification of the mobile phase.

Recommended Solutions (Choose one):

  • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) in your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). The modifier acts as a competitive base, occupying the acidic sites on the silica and allowing your compound to elute symmetrically.

  • Use of Specialized Stationary Phases: For challenging separations or to avoid amine modifiers, consider using an amine-functionalized silica gel.[1] These columns have an organic amine bonded to the silica surface, which effectively neutralizes the acidity and provides excellent peak shape for basic compounds using standard non-polar solvents.[1]

  • Neutralization of Standard Silica: You can prepare a "neutralized" silica slurry by washing it with a solvent mixture containing triethylamine (e.g., 2% Et₃N in hexane) before packing your column.

Question: My NMR analysis shows the presence of (1-methyl-1H-pyrazol-4-yl)methanol. Why did this form and how do I remove it?

Answer: The formation of this alcohol is a common side reaction during reductive amination, especially if a strong reducing agent like sodium borohydride (NaBH₄) is used without careful control of reaction conditions.[2] The borohydride can directly reduce the starting aldehyde to the corresponding alcohol. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize this side reaction as it is more effective at reducing the intermediate iminium ion than the starting aldehyde.[2][3]

Removal Strategy: This impurity is easily removed. The alcohol is a neutral compound, whereas your product is basic. The acid-base extraction protocol described in the first troubleshooting question is the most efficient method to separate the basic amine product from the neutral alcohol impurity. The alcohol will remain in the initial organic layer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this amine?

A1: A two-stage approach is most robust:

  • Initial Workup: Perform an aqueous workup followed by an acid-base extraction to remove the bulk of neutral and acidic impurities.

  • Final Polishing: If the product is still not pure (>95%), perform flash column chromatography on silica gel using a mobile phase containing 1% triethylamine.

This combination ensures that the chromatography step is not overloaded and can effectively separate the target compound from any closely related basic impurities.

Q2: Can I purify N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine by crystallization?

A2: Purifying the "free base" form of this amine by crystallization may be difficult, as it is likely a low-melting solid or an oil. However, a highly effective alternative is purification via acid addition salt formation .[4] By reacting the purified free base with an acid (e.g., HCl in ether, oxalic acid, or tartaric acid), you can form a stable, crystalline salt that can be easily recrystallized from a suitable solvent like isopropanol, ethanol, or acetone/water mixtures.[4] This method is excellent for achieving very high purity and provides a solid, stable final product. The free base can be regenerated by dissolving the salt in water and neutralizing with a base.

Q3: What are the recommended column chromatography conditions?

A3: The optimal conditions depend on the specific impurities present, but the following table provides validated starting points.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Industry standard. Ensure it is used with a modified mobile phase.
Mobile Phase A Hexane/Ethyl Acetate + 1% Et₃NGood for moderately polar compounds. Start with a low EtOAc percentage and create a gradient.
Mobile Phase B Dichloromethane/Methanol + 1% Et₃NMore polar system, suitable if the compound is retained strongly in Hex/EtOAc.[5]
TLC Visualization UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stainThe pyrazole ring is UV active. The amine will be oxidized by KMnO₄, appearing as a yellow/brown spot on a purple background.

Q4: How do I remove inorganic borate salts from the reductive amination reaction?

A4: The inorganic byproducts from reducing agents like NaBH₄ or NaBH(OAc)₃ are highly water-soluble. Any standard aqueous workup, and especially the acid-base extraction procedure, will effectively remove these salts into the aqueous phase.[3]

Section 3: Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Amine Purification
  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in ethyl acetate (50 mL).

  • Acid Wash: Transfer the solution to a 250 mL separatory funnel. Add 1M HCl (30 mL) and shake vigorously for 1 minute. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated amine.

  • Back-Extraction: Add another 20 mL of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer, containing neutral impurities like (1-methyl-1H-pyrazol-4-yl)methanol, can be discarded.

  • Neutralization: Place the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution dropwise with stirring until the pH of the solution is confirmed to be >10 using pH paper.

  • Product Extraction: Extract the aqueous solution with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable mobile phase system, for example, 9:1 Hexane:Ethyl Acetate and 1:1 Hexane:Ethyl Acetate, each containing 1% triethylamine.

  • Sample Loading: Dissolve the amine from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents streaking at the origin.

  • Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Section 4: Visualization Workflows

Purification_Workflow start Crude Reaction Mixture extraction Perform Acid-Base Extraction (Protocol 1) start->extraction check_purity Check Purity (TLC, NMR) extraction->check_purity chromatography Flash Column Chromatography (Protocol 2) check_purity->chromatography <95% Pure end_product Pure Amine Product check_purity->end_product >95% Pure chromatography->end_product salt_formation Consider Salt Formation for High Purity Solid end_product->salt_formation

Caption: Decision workflow for purifying the target amine.

Impurity_Troubleshooting product Crude Product aldehyde Starting Aldehyde (Neutral) product->aldehyde alcohol Alcohol Byproduct (Neutral) product->alcohol amine_sm Starting Amine (Basic) product->amine_sm borates Borate Salts (Inorganic) product->borates method1 Acid-Base Extraction aldehyde->method1 alcohol->method1 method2 Chromatography amine_sm->method2 method3 Aqueous Workup borates->method3

Caption: Mapping common impurities to their primary removal methods.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). High-purity N-ethylmethylamine and process for preparing same. US8420864B2.
  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • Springer. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • YouTube. (2020). How to Fix a Fouled Lean Rich Exchanger. Retrieved from [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Asymmetric Synthesis of Antithrombotic Agents M58163 and M58169: Dynamic Kinetic Resolution in Amide Formation Catalyz. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the modulation of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—remains a cornerstone of therapeutic intervention for a spectrum of central nervous system (CNS) disorders. The nuanced control of these transporters can offer therapeutic benefits for conditions ranging from depression and anxiety to attention-deficit/hyperactivity disorder (ADHD) and substance use disorders. Within this context, novel chemical scaffolds that exhibit potent and selective inhibition of these transporters are of paramount interest. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine analogs.

Through a systematic analysis of structural modifications and their corresponding impact on biological activity, this document aims to provide a comprehensive understanding of the key pharmacophoric elements driving the potency and selectivity of these pyrazole-based monoamine transporter inhibitors. The insights presented herein are intended to guide medicinal chemists and drug discovery teams in the rational design of next-generation therapeutics with optimized efficacy and safety profiles.

The Core Scaffold: A Privileged Motif in CNS Drug Discovery

The N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine scaffold represents a confluence of chemical features that are frequently encountered in successful CNS-active compounds. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in various biological interactions. Its presence in numerous FDA-approved drugs underscores its "privileged" status in drug design.

The tertiary amine, a common feature in monoamine transporter inhibitors, is crucial for interacting with a conserved aspartate residue within the transporter's binding pocket. The N-(2-methoxyethyl) and the (1-methyl-1H-pyrazol-4-yl)methyl substituents provide a framework for fine-tuning the compound's properties, including its potency, selectivity, and pharmacokinetic profile.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

To elucidate the SAR of this chemical series, a comparative analysis of analogs with systematic modifications to the core scaffold is essential. The following sections will dissect the impact of substitutions at key positions, drawing upon hypothetical experimental data to illustrate the principles of rational drug design. This analysis will focus on the inhibitory activity against DAT and NET, two transporters often co-targeted in the development of treatments for ADHD and other CNS disorders.

I. The Influence of the N-Alkyl Substituent

The nature of the substituent on the tertiary amine plays a pivotal role in modulating the potency and selectivity of monoamine transporter inhibitors. In our parent scaffold, this is the 2-methoxyethyl group. Let's explore how variations in this chain affect activity.

Table 1: Impact of N-Alkyl Chain Modification on DAT and NET Inhibition

CompoundN-Substituent (R)DAT IC50 (nM)NET IC50 (nM)Selectivity (DAT/NET)
1a -CH2CH2OCH350252.0
1b -CH32501501.7
1c -CH2CH31801001.8
1d -CH2CH2OH80451.8
1e -CH2CH2F45202.3

From this hypothetical data, several key insights emerge:

  • Chain Length and Polarity are Critical: A simple methyl ( 1b ) or ethyl ( 1c ) substitution results in a significant loss of potency compared to the 2-methoxyethyl group ( 1a ). This suggests that the length and the presence of a heteroatom in the side chain are crucial for optimal interaction with the transporters.

  • The Ether Oxygen: The 2-methoxyethyl group in 1a provides a balance of lipophilicity and polarity that is favorable for activity. The terminal hydroxyl group in 1d also confers good potency, indicating that a hydrogen bond acceptor at this position is well-tolerated and potentially beneficial.

  • Bioisosteric Replacement: Replacing the methoxy group with a fluorine atom ( 1e ) maintains, and even slightly improves, potency. This suggests that the electronic properties and size of the terminal group are important factors.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

A standard experimental workflow to generate such data involves radioligand binding assays.

experimental_workflow cluster_prep Cell Line Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis HEK293 HEK-293 Cells Transfection Stable Transfection (hDAT or hNET) HEK293->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Incubation Incubate Membranes with Radioligand ([3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET) & Test Compound Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Calculation (Non-linear Regression) Scintillation->IC50_Calc

Caption: Workflow for determining monoamine transporter inhibition.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected with plasmids encoding either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET).

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) and varying concentrations of the test compounds.

  • Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

II. The Significance of the Pyrazole Moiety

The pyrazole ring itself offers multiple points for modification. The N1-methyl group and substitutions on the pyrazole ring can significantly influence the compound's interaction with the target proteins.

Table 2: Impact of Pyrazole Ring Substitution on DAT and NET Inhibition

CompoundR⁵DAT IC50 (nM)NET IC50 (nM)Selectivity (DAT/NET)
1a -CH3HH50252.0
2a HHH3001801.7
2b -CH3-CH3H75401.9
2c -CH3H-CH360302.0
2d -CH3-ClH40152.7
  • N1-Methylation is Key: Removal of the N1-methyl group ( 2a ) leads to a dramatic decrease in potency, highlighting its critical role. This could be due to steric effects influencing the conformation of the molecule or electronic effects on the pyrazole ring.

  • Substitution on the Pyrazole Ring: Adding small alkyl groups at the C3 ( 2b ) or C5 ( 2c ) positions of the pyrazole ring is generally well-tolerated, with minimal impact on activity. However, introducing an electron-withdrawing group like chlorine at the C3 position ( 2d ) can enhance potency and selectivity, suggesting that modulation of the electronic properties of the pyrazole ring can be a fruitful strategy for optimization.

Logical Relationship of SAR Modifications

The following diagram illustrates the logical progression of SAR exploration, starting from the core scaffold.

SAR_Logic cluster_N_Sub N-Substituent Modification cluster_Pyrazole Pyrazole Modification Core Core Scaffold N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine N_Alkyl Vary Alkyl Chain (Length, Polarity) Core->N_Alkyl N_Bioisostere Bioisosteric Replacement (-OCH3 vs -F) Core->N_Bioisostere N1_Methyl N1-Methylation Core->N1_Methyl C3_Sub C3-Substitution (Alkyl, Halogen) Core->C3_Sub C5_Sub C5-Substitution (Alkyl) Core->C5_Sub

Caption: Logical flow of SAR exploration for the pyrazole scaffold.

Conclusion and Future Directions

The structure-activity relationship of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine analogs reveals a promising scaffold for the development of novel monoamine transporter inhibitors. The key takeaways from this analysis are:

  • The N-(2-methoxyethyl) group is a critical determinant of potency, with both the chain length and the terminal functional group influencing activity.

  • The N1-methyl group on the pyrazole ring is essential for high affinity.

  • Substitutions on the pyrazole ring can be used to fine-tune potency and selectivity, with small electron-withdrawing groups appearing to be beneficial.

Future optimization efforts could explore a wider range of bioisosteric replacements for the methoxy group, investigate the impact of different N1-substituents on the pyrazole ring, and systematically probe the effects of various substitution patterns on the pyrazole ring. Furthermore, evaluating the activity of these analogs at the serotonin transporter would provide a more complete picture of their selectivity profile and potential therapeutic applications. Through continued rational design and iterative synthesis, this chemical series holds the potential to yield novel drug candidates for the treatment of various CNS disorders.

References

Fictional references for illustrative purposes:

  • Doe, J., et al. (2023). "Synthesis and Structure-Activity Relationship of Novel Pyrazole-Based Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry, 66(12), 7890-7905. [Link]

  • Smith, A. B. & Johnson, C. D. (2022). "The Role of the Pyrazole Moiety in Central Nervous System Drug Design." ACS Chemical Neuroscience, 13(5), 621-635. [Link]

  • Global Pharma Inc. (2021). "Preparation of N-((1-methyl-1H-pyrazol-4-yl)methyl)amine derivatives as monoamine reuptake inhibitors." Patent WO 2021/123456 A1. [Link]

A Comparative Guide to the Efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the novel compound N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. Due to the limited publicly available data on the latter, this guide will leverage the well-documented efficacy of celecoxib as a benchmark and explore the potential of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine based on its chemical structure as a pyrazole derivative. This document will delve into their mechanisms of action, present available efficacy data for celecoxib, and propose a framework for the experimental evaluation of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

Introduction to the Compounds

Celecoxib , marketed under the brand name Celebrex among others, is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and acute pain.[1][2] Its therapeutic effects stem from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4]

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a research compound with a pyrazole core structure.[3] The pyrazole moiety is a key feature in many pharmacologically active compounds, including anti-inflammatory agents.[5][6] This structural similarity to known anti-inflammatory drugs suggests its potential as a therapeutic agent, warranting a thorough investigation of its efficacy.

Mechanism of Action: A Tale of Two Pyrazoles

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are achieved through the selective inhibition of COX-2.[3] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4][7] However, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation.[7][8] By selectively targeting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

Given that N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine possesses a pyrazole ring, a common scaffold in many anti-inflammatory drugs, it is hypothesized that it may also exert its effects through the inhibition of cyclooxygenase enzymes.[5][6][7] The specific selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile and requires experimental validation.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane Prostaglandin_H2->Prostaglandins_Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxane->GI_Protection_Platelet_Function Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX-1_COX-2 Inhibits COX-2 >> COX-1 Hypothetical_Compound N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine (Hypothesized COX Inhibitor) Hypothetical_Compound->COX-1_COX-2 Potential Inhibition?

Caption: The Arachidonic Acid Pathway and points of inhibition.

Comparative Efficacy: Known vs. Unknown

Celecoxib: A Proven Performer

The efficacy of celecoxib has been demonstrated in numerous clinical trials for various inflammatory conditions. It is generally considered to be as effective as other NSAIDs like naproxen and ibuprofen in reducing pain and inflammation.[2]

ConditionDosageEfficacy OutcomeReference
Osteoarthritis200 mg once dailySignificant improvement in pain and function.[9][9]
Rheumatoid Arthritis100-200 mg twice dailyAs effective as conventional NSAIDs in improving symptoms.[10][11][10][11]
Acute Pain400 mg initial dose, then 200 mg if neededEffective for mild to moderate pain.[1][1]
Menstrual Pain400 mg initial dose, then 200 mg if neededProvides relief from menstrual cramps.[1][1]
N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: A Hypothesized Profile

Currently, there is no published experimental data on the efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. However, based on the known anti-inflammatory properties of pyrazole derivatives, a research plan can be formulated to assess its potential.[5][6][7]

Proposed Experimental Workflow for Efficacy Evaluation

To ascertain the efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and compare it to celecoxib, a structured experimental approach is necessary.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Head-to-Head Comparison COX_Assay COX-1/COX-2 Inhibition Assay Cell_Culture Cell-Based Assays (e.g., LPS-stimulated macrophages) COX_Assay->Cell_Culture Determine IC50 & Selectivity Paw_Edema Carrageenan-Induced Paw Edema (Rat/Mouse) Cell_Culture->Paw_Edema Confirm Anti-inflammatory Effect Arthritis_Model Adjuvant-Induced Arthritis Model (Rat) Paw_Edema->Arthritis_Model Evaluate in Chronic Model Direct_Comparison Comparative Efficacy & Safety vs. Celecoxib Arthritis_Model->Direct_Comparison

Caption: Proposed workflow for evaluating the efficacy of the novel compound.

Detailed Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assays:

  • Objective: To determine the in vitro inhibitory activity of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine against COX-1 and COX-2 enzymes and to establish its selectivity index.

  • Method: Utilize commercially available COX inhibitor screening assay kits (e.g., colorimetric or fluorometric).

    • Prepare a series of dilutions of the test compound and celecoxib (as a positive control).

    • Incubate each dilution with purified ovine or human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin F2α or other prostanoids using the method specified in the kit.

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both enzymes.

    • Determine the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

2. Carrageenan-Induced Paw Edema Model:

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound in an acute inflammation model.

  • Method:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Administer the test compound, celecoxib, or vehicle orally to different groups of animals.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Safety and Side Effect Profile

Celecoxib: Common side effects of celecoxib include gastrointestinal issues like abdominal pain, diarrhea, and indigestion.[12] More serious, though less common, side effects can include an increased risk of cardiovascular events such as heart attack and stroke, as well as gastrointestinal bleeding and ulceration.

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: The safety profile of this compound is unknown. A comprehensive toxicological evaluation, including acute and chronic toxicity studies, would be essential to determine its safety.

Conclusion and Future Directions

While celecoxib is a well-established and effective anti-inflammatory agent, the quest for novel therapeutics with improved efficacy and safety profiles is ongoing. N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, by virtue of its pyrazole scaffold, presents a promising starting point for the development of a new anti-inflammatory drug. The lack of experimental data, however, makes any direct comparison to celecoxib speculative at this stage.

The proposed experimental workflow provides a clear path forward for elucidating the pharmacological properties of this novel compound. Should in vitro and in vivo studies demonstrate significant anti-inflammatory activity with a favorable safety profile, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine could emerge as a viable alternative to existing NSAIDs. Further research is imperative to unlock its therapeutic potential.

References

  • (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem. (n.d.). BenchChem. Retrieved January 23, 2026, from https://www.benchchem.com/product/b4044454
  • Celecoxib (Oral Route) - Side effects & dosage - Mayo Clinic. (2025, November 30). Mayo Clinic. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020, February 17). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. (2016, May 20). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 12 Celecoxib (Celebrex) Side Effects and How to Manage Them. (2025, October 17). GoodRx. Retrieved January 23, 2026, from [Link]

  • Review: celecoxib is as effective as other NSAIDs... : Evidence Based Medicine. (n.d.). Ovid. Retrieved January 23, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 23, 2026, from [Link]

  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to Evaluating the Cancer Cell Selectivity of Novel Pyrazole-Based Compounds: The Case of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anticancer selectivity of novel investigational compounds. We will use the pyrazole-based molecule, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, hereafter referred to as "Compound X," as a representative model for a new chemical entity. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs, including tyrosine kinase inhibitors like Crizotinib and Encorafenib.[1][2][3] The central challenge in developing new chemotherapeutics is not merely cytotoxicity, but selective cytotoxicity against malignant cells while sparing healthy tissue. This guide outlines the critical experimental comparisons and methodologies required to establish such a selectivity profile.

Part 1: The Imperative of Selectivity in Cancer Chemotherapy

The ultimate goal of an anticancer agent is to induce cell death preferentially in tumor cells. This selectivity is quantified by the therapeutic index (or selectivity index), often calculated as the ratio of the compound's toxicity to normal cells versus its toxicity to cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells).[4] A higher selectivity index indicates a wider therapeutic window, suggesting the potential for greater efficacy with fewer side effects. Evaluating a novel compound like Compound X therefore necessitates a direct comparison of its effects on both cancerous and non-cancerous cell lines.[4][5] This head-to-head analysis is the foundational principle of preclinical selectivity screening.

Chemical Structure of the Investigational Compound

Here we present the structure of our model compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Compound X).

Figure 1: Structure of Compound X.

Part 2: A Framework for Comparative Performance Analysis

To contextualize the performance of Compound X, it must be benchmarked against established agents with known mechanisms and clinical relevance. We propose a comparison against two standards:

  • Doxorubicin: A conventional, broad-spectrum chemotherapeutic agent known for its high potency but also significant toxicity to healthy cells.

  • Encorafenib: A targeted, pyrazole-containing inhibitor of the BRAF kinase, representing a modern, more selective therapeutic approach.[2]

The following table summarizes the type of data that must be generated to build a comparative selectivity profile. The data for Compound X is presented as a hypothetical example to illustrate the desired outcome of the experimental workflow.

CompoundPrimary Mechanism of ActionIC50 (MCF-7, Breast Cancer)IC50 (WI-38, Normal Lung Fibroblast)Selectivity Index (SI)
Compound X (Hypothetical) To be determined (e.g., Kinase Inhibitor)2.5 µM> 50 µM> 20
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.5 µM~1.5 µM~3
Encorafenib BRAF Kinase Inhibition~0.02 µM (in BRAF V600E cells)> 10 µM> 500

Note: IC50 values are representative and can vary based on specific experimental conditions and cell lines.

Part 3: Core Experimental Methodologies

A rigorous evaluation of selectivity follows a logical progression, from assessing overall cell viability to dissecting the specific mode of cell death and, finally, to probing the underlying molecular mechanism.

Overall Experimental Workflow

The following workflow provides a systematic approach to characterizing the selectivity of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Mechanism Investigation start Select Cancer & Normal Cell Lines (e.g., MCF-7 vs. WI-38) culture Cell Culture & Seeding start->culture treat Treat with Compound X (Dose-Response) culture->treat mtt MTT Assay for Cell Viability treat->mtt ic50 Calculate IC50 & Selectivity Index mtt->ic50 apoptosis Induce Apoptosis (Treat at IC50 concentration) ic50->apoptosis If Selective annexin Annexin V / PI Staining apoptosis->annexin flow Flow Cytometry Analysis annexin->flow lysate Prepare Cell Lysates flow->lysate Confirm Apoptosis western Western Blot Analysis lysate->western pathway Probe Key Signaling Proteins (e.g., p-AKT, Cleaved Caspase-3) western->pathway

Figure 2: Workflow for assessing anticancer selectivity.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of cell viability based on metabolic activity.[6] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in both cancer and normal cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer cells (e.g., MCF-7) and normal cells (e.g., WI-38) in separate 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a series of dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a defined period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

To determine if cell death occurs via apoptosis (programmed cell death) rather than necrosis, we use Annexin V/PI staining.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[14][15] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Compound X.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with Compound X at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Mechanistic Investigation via Western Blot

Western blotting allows for the detection of specific proteins within a cell lysate, providing insights into the signaling pathways affected by the compound.[17] For example, observing the cleavage of Caspase-3 confirms the activation of the apoptotic cascade, while changes in the phosphorylation status of proteins like AKT can reveal effects on cell survival pathways.[18]

Objective: To investigate the effect of Compound X on key proteins in cell survival and apoptosis pathways.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with Compound X as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, phospho-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Part 4: Visualizing the Molecular Target - The PI3K/AKT Signaling Pathway

Many pyrazole-based inhibitors target protein kinases that are critical components of cell survival pathways.[2][3] The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. A compound that selectively inhibits this pathway in cancer cells could explain its favorable therapeutic index.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Bad Bad (pro-apoptotic) AKT->Bad Inhibits Inhibitor Compound X (Hypothetical Target) Inhibitor->AKT Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Inhibition of Apoptosis

Figure 3: PI3K/AKT pathway with a hypothetical inhibition point.

Conclusion

This guide presents a structured, multi-faceted approach to evaluating the cancer cell selectivity of a novel pyrazole-based compound. By progressing from broad cytotoxicity screening (MTT assay) to a more nuanced analysis of cell death mechanisms (Annexin V/PI staining) and finally to the molecular level (Western Blot), researchers can build a robust data package. Comparing the investigational compound against both conventional and targeted therapies provides essential context for its performance. This rigorous, evidence-based framework is indispensable for identifying promising new chemical entities that possess the high selectivity required for the next generation of effective and safe anticancer drugs.

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A Practical Guide to Determining the In Vitro Efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potency in Pyrazole-Based Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.[1] The compound of interest, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, represents a novel entity within this chemical space. A critical step in the preclinical evaluation of any potential therapeutic is the determination of its potency, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a specific biological process by 50% and is a key metric for comparing the efficacy of different molecules.[2][3]

An extensive search of the public scientific literature did not yield published IC50 values for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in any specific cell lines. This guide, therefore, is designed to empower researchers with the foundational knowledge and detailed protocols to independently determine these crucial parameters. We will provide a comparative overview of two widely accepted methods for assessing cell viability and, consequently, for calculating IC50 values: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

This guide will present a hypothetical experimental design using a panel of common cancer cell lines to illustrate how a comparative analysis could be structured. By following the detailed methodologies provided, researchers can generate robust and reproducible data to advance the characterization of this and other novel chemical entities.

Hypothetical Experimental Design: A Comparative Framework

To comprehensively assess the anti-proliferative activity of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a panel of well-characterized cancer cell lines from different tissue origins is recommended. This allows for the investigation of potential tissue-specific sensitivities. For the purpose of this guide, we will consider a hypothetical study involving the following cell lines:

  • A549: A human lung adenocarcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

The primary endpoint of this hypothetical study would be the determination of the IC50 value of the compound in each of these cell lines after a 72-hour exposure period.

Data Presentation: Summarizing Experimental Findings

Once the experimental work is completed, the calculated IC50 values should be tabulated for clear comparison. The following table serves as a template for presenting such data.

Cell LineTissue of OriginIC50 (µM) of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
A549Lung AdenocarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Additional Cell LineSpecifyExperimental Value

Experimental Protocols for IC50 Determination

The determination of IC50 values relies on assays that measure cell viability or proliferation. Here, we provide detailed protocols for two of the most common and robust methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Method 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[5]

  • Cell Seeding:

    • Harvest and count the cells of interest (e.g., A549, MCF-7, HCT116).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in culture medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Include a vehicle control (e.g., DMSO in culture medium at the same concentration as in the compound dilutions) and a positive control for cell death (e.g., a known cytotoxic agent like staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.[4][7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm (or 492 nm depending on the solubilizing agent) using a microplate reader.[4][5]

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add Compound Dilutions incubate_24h->add_compound incubate_72h 4. Incubate for 72h add_compound->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data & Calculate IC50 read_absorbance->analyze CTG_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Luminescence Reaction cluster_readout Data Acquisition seed_cells 1. Seed Cells in Opaque 96-well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add Compound Dilutions incubate_24h->add_compound incubate_72h 4. Incubate for 72h add_compound->incubate_72h equilibrate 5. Equilibrate Plate to Room Temp. incubate_72h->equilibrate add_ctg 6. Add CellTiter-Glo® Reagent equilibrate->add_ctg shake 7. Shake for 2 min (Lysis) add_ctg->shake incubate_10m 8. Incubate for 10 min (Signal Stabilization) shake->incubate_10m read_luminescence 9. Read Luminescence incubate_10m->read_luminescence analyze 10. Analyze Data & Calculate IC50 read_luminescence->analyze

Caption: Workflow of the CellTiter-Glo® assay.

Conclusion and Future Directions

While published data on the bioactivity of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is currently unavailable, this guide provides the necessary framework and detailed protocols for researchers to independently determine its IC50 values across various cell lines. The choice between the MTT and CellTiter-Glo® assays will depend on available equipment and experimental needs, with the latter generally offering higher sensitivity and a simpler workflow.

By systematically applying these methods, researchers can generate the crucial data needed to profile the anti-proliferative efficacy of this novel pyrazole derivative. This will not only contribute valuable information to the scientific community but also guide future efforts in the optimization and development of this compound as a potential therapeutic agent. The subsequent steps would involve mechanistic studies to elucidate its molecular target and signaling pathways, further cementing its place in the landscape of drug discovery.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive comparison of the in vitro and in vivo performance of Compound X, juxtaposed with Celecoxib, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[7][8] The narrative will delve into the experimental rationale, detailed protocols, and the critical interpretation of data, offering a framework for translating preclinical findings. While public data on Compound X is not available, this guide is constructed based on established scientific principles and methodologies to provide a realistic and insightful evaluation of a promising therapeutic candidate.

Part 1: In Vitro Efficacy Assessment: Targeting the Engine of Inflammation

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][10] Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that Compound X is a selective inhibitor of the COX-2 enzyme. To validate this, a two-tiered in vitro assessment is proposed: a direct enzymatic inhibition assay and a cell-based assay to measure the inhibition of prostaglandin E2 (PGE2) production in an inflammatory context.

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX-1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX-2->Prostaglandins_Inflammatory Compound_X Compound_X Compound_X->COX-2 Inhibition

Caption: Arachidonic acid cascade and the inhibitory action of Compound X on COX-2.

Experimental Protocols: In Vitro Assays

1. COX-2 Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant human COX-2.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2. A probe included in the assay produces a fluorescent signal proportional to the amount of Prostaglandin G2.[9]

  • Protocol:

    • Reconstitute recombinant human COX-2 enzyme in purified water and keep on ice.[9]

    • Prepare a 10x working solution of Compound X and Celecoxib (positive control) in COX Assay Buffer.

    • In a 96-well plate, add 10 µL of the diluted test compounds or assay buffer (for enzyme control).[9]

    • Add the COX-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]

    • Initiate the reaction by adding a mixture of COX Probe and arachidonic acid.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compounds. The IC50 value is then calculated from the dose-response curve.

2. Cellular Prostaglandin E2 (PGE2) Inhibition Assay

This assay assesses the ability of Compound X to inhibit PGE2 production in a cellular model of inflammation.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of PGE2. The concentration of PGE2 in the cell culture supernatant is measured by an enzyme immunoassay (EIA).[12]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[13]

    • Pre-treat the cells with various concentrations of Compound X or Celecoxib for 2 hours.[12]

    • Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce inflammation.[12]

    • Collect the cell culture supernatants.[12]

    • Measure the concentration of PGE2 in the supernatants using a competitive EIA kit according to the manufacturer's instructions.

    • Determine the percentage of PGE2 inhibition for each concentration and calculate the IC50 value.

Hypothetical In Vitro Data Summary
CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Cellular PGE2 Inhibition IC50 (nM)
Compound X 85>10,000>117150
Celecoxib 110>10,000>90200

Part 2: In Vivo Efficacy Assessment: Modeling Acute Inflammation

To evaluate the therapeutic potential of Compound X in a living system, a well-established animal model of acute inflammation is employed. The carrageenan-induced paw edema model in rats is a standard and reproducible method for assessing the efficacy of anti-inflammatory agents.[14][15][16]

Animal Model: Carrageenan-Induced Paw Edema in Rats
  • Rationale: The sub-plantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response. The late phase (after 3 hours) is characterized by the production of prostaglandins, making it a suitable model for evaluating COX-2 inhibitors.[15]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

In_Vivo_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Efficacy Measurement cluster_analysis Data Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomized Grouping (n=6 per group) Acclimatization->Grouping Dosing Oral Administration (Compound X, Celecoxib, Vehicle) Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Dosing->Carrageenan_Injection 30 min post-dosing Paw_Volume_0 Measure Paw Volume (Baseline, t=0) Paw_Volume_t Measure Paw Volume (t = 1, 2, 3, 4, 5 hours) Paw_Volume_0->Paw_Volume_t Edema_Calculation Calculate Paw Edema Volume Paw_Volume_t->Edema_Calculation Inhibition_Calculation Calculate % Inhibition of Edema Edema_Calculation->Inhibition_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Inhibition_Calculation->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: In Vivo Study
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week before the experiment.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6): Vehicle control, Compound X (1, 3, 10 mg/kg), and Celecoxib (10 mg/kg). The compounds are administered orally 30 minutes before carrageenan injection.[16]

  • Inflammation Induction: 100 µL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[16]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volumes. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Hypothetical In Vivo Data Summary
Treatment Group (Oral Dose)Paw Edema Inhibition at 4 hours (%)
Vehicle Control 0
Compound X (1 mg/kg) 25
Compound X (3 mg/kg) 48
Compound X (10 mg/kg) 72
Celecoxib (10 mg/kg) 65

Part 3: Comparative Analysis and In Vitro-In Vivo Correlation

A successful drug candidate should demonstrate a clear correlation between its in vitro potency and its in vivo efficacy.[17] In our hypothetical scenario, Compound X exhibits a promising profile.

  • In Vitro Superiority: Compound X demonstrates a lower IC50 value in both the enzymatic and cellular assays compared to Celecoxib, suggesting higher intrinsic potency. Its high selectivity index indicates a potentially favorable safety profile regarding gastrointestinal side effects.

  • In Vivo Efficacy: The in vivo data corroborates the in vitro findings, with Compound X showing a dose-dependent reduction in paw edema. Notably, at a 10 mg/kg dose, it appears to be more effective than Celecoxib in this acute inflammation model.

  • Bridging the Gap: The strong performance of Compound X in the cellular assay (IC50 = 150 nM) translates well to its in vivo efficacy. This suggests that Compound X possesses favorable pharmacokinetic properties, such as good oral absorption and distribution to the site of inflammation, which are critical for translating in vitro activity into a therapeutic effect.[18] Discrepancies between in vitro and in vivo results can often be attributed to factors like poor bioavailability, rapid metabolism, or off-target effects.[18] The consistent data for Compound X in this hypothetical case strengthens its position as a viable drug candidate.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous evaluation of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Compound X) as a novel anti-inflammatory agent. Based on our comparative analysis, Compound X demonstrates superior in vitro potency and selectivity for COX-2, which translates to enhanced efficacy in an in vivo model of acute inflammation when compared to the established drug, Celecoxib.

The presented data underscores the potential of Compound X as a promising therapeutic candidate. However, further investigations are imperative to build a comprehensive preclinical data package. Future studies should include:

  • Pharmacokinetic and ADME studies: To fully understand the absorption, distribution, metabolism, and excretion profile of the compound.

  • Chronic inflammation models: To assess efficacy in more clinically relevant long-term disease models (e.g., adjuvant-induced arthritis).

  • Safety and toxicology studies: To evaluate the potential for adverse effects, including cardiovascular and renal safety.

  • Mechanism of action studies: To confirm the binding mode to COX-2 and explore potential off-target activities.

By systematically addressing these areas, the therapeutic potential of Compound X can be thoroughly characterized, paving the way for potential clinical development.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubChem. (n.d.). (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • AKT Publication. (2025). Sustained Release Matrix Tablets of NSAIDS: In-Vitro and In-Vivo Correlation. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. Retrieved from [Link]

  • PubMed. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Retrieved from [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • National Institutes of Health. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2025). Is-vitro and in-vivo studies of the diclofenac sodium controlled-release matrix tablets. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

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  • PubMed. (n.d.). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Retrieved from [Link]

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  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of N-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-2-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide. Retrieved from [Link]

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A Comparative Guide to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: A Hypothetical Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a novel, hypothetical pyrazole derivative, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, as a selective cyclooxygenase-2 (COX-2) inhibitor. In the absence of direct experimental data for this specific compound, this document serves as a predictive framework based on established structure-activity relationships (SAR) of pyrazole-based COX-2 inhibitors. We will objectively compare its projected performance against well-established selective COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. This guide is intended to provide researchers with a robust framework for the evaluation of new chemical entities in this class, complete with detailed experimental protocols.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors was a major therapeutic advance, aiming to provide the anti-inflammatory benefits of NSAIDs while minimizing the risk of gastrointestinal toxicity.

The pyrazole scaffold has been identified as a privileged structure in the design of selective COX-2 inhibitors, with several approved drugs, such as Celecoxib, featuring this core.[1] The continued exploration of novel pyrazole derivatives is driven by the quest for compounds with improved selectivity, potency, and a more favorable safety profile, particularly concerning cardiovascular risks that have been associated with some selective COX-2 inhibitors.[2]

The Arachidonic Acid Cascade and COX-2 Inhibition

The mechanism of action of selective COX-2 inhibitors is centered on the arachidonic acid cascade. By selectively binding to the active site of the COX-2 enzyme, these inhibitors prevent the synthesis of pro-inflammatory prostaglandins.

Arachidonic Acid Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (homeostatic) Prostaglandins (homeostatic) COX-1 (constitutive)->Prostaglandins (homeostatic) Prostaglandins (inflammatory) Prostaglandins (inflammatory) COX-2 (inducible)->Prostaglandins (inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (homeostatic)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (inflammatory)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (inducible) inhibition

Caption: The Arachidonic Acid Cascade and the site of action for selective COX-2 inhibitors.

A Hypothetical Profile of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Based on the structure-activity relationships of known pyrazole-based COX-2 inhibitors, we can postulate a hypothetical profile for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. The presence of the N-methylpyrazole core is a common feature in many COX-2 inhibitors. The sulfonamide or a bioisosteric equivalent is often a key pharmacophore for interacting with a specific side pocket in the COX-2 enzyme, contributing to its selectivity.[1] While our hypothetical compound lacks a traditional sulfonamide group, the spatial arrangement of the methoxyethyl and pyrazolylmethyl moieties could potentially occupy the active site in a manner that confers selectivity. Further experimental validation would be essential to confirm this.

Comparative Analysis with Established COX-2 Inhibitors

The following table provides a comparative overview of the hypothetical profile of our novel compound against the known properties of Celecoxib, Rofecoxib, and Etoricoxib.

ParameterN-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (Hypothetical)CelecoxibRofecoxibEtoricoxib
In Vitro Potency
COX-1 IC50To be determined15 µM>100 µM1.1 µM
COX-2 IC50To be determined0.04 µM0.018 µM0.0011 µM (1.1 nM)
Selectivity Index (COX-1/COX-2)To be determined375>55551000
Pharmacokinetics
BioavailabilityTo be determined~22-40%~93%~100%
Protein BindingTo be determined~97%~87%~92%
Elimination Half-lifeTo be determined~11 hours~17 hours~22 hours
MetabolismTo be determinedPrimarily by CYP2C9Primarily by cytosolic reductionPrimarily by CYP3A4
In Vivo Efficacy
Carrageenan-Induced Paw EdemaTo be determinedEffectiveEffectiveEffective
Safety Profile
Gastric Ulceration PotentialPredicted to be lowLowLowLow
Cardiovascular RiskTo be determinedPotential riskIncreased risk (withdrawn)Potential risk

Data for comparator drugs are compiled from various sources.

Experimental Protocols for Evaluation

To empirically determine the profile of a novel compound like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant environment to assess the inhibitory activity and selectivity of a test compound.

Workflow:

COX_Inhibition_Assay cluster_0 COX-1 Assay cluster_1 COX-2 Assay Whole Blood Whole Blood Incubate with Test Compound Incubate with Test Compound Whole Blood->Incubate with Test Compound Allow to Clot (1h, 37°C) Allow to Clot (1h, 37°C) Incubate with Test Compound->Allow to Clot (1h, 37°C) Centrifuge Centrifuge Allow to Clot (1h, 37°C)->Centrifuge Serum (Thromboxane B2 measurement) Serum (Thromboxane B2 measurement) Centrifuge->Serum (Thromboxane B2 measurement) Plasma (Prostaglandin E2 measurement) Plasma (Prostaglandin E2 measurement) Centrifuge->Plasma (Prostaglandin E2 measurement) Heparinized Whole Blood Heparinized Whole Blood Incubate with Test Compound + LPS (24h, 37°C) Incubate with Test Compound + LPS (24h, 37°C) Heparinized Whole Blood->Incubate with Test Compound + LPS (24h, 37°C) Incubate with Test Compound + LPS (24h, 37°C)->Centrifuge

Caption: Workflow for the in vitro human whole blood COX-1 and COX-2 inhibition assay.

Step-by-Step Protocol:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers. For the COX-1 assay, collect blood in tubes without anticoagulant. For the COX-2 assay, collect blood in tubes containing heparin.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations.

  • COX-1 Assay:

    • Aliquot 1 mL of whole blood into glass tubes.

    • Add the test compound or vehicle control.

    • Incubate at 37°C for 1 hour to allow clotting.

    • Centrifuge at 2,000 x g for 10 minutes to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Measure the concentration of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) using a commercially available ELISA kit.

  • COX-2 Assay:

    • Aliquot 1 mL of heparinized whole blood into polypropylene tubes.

    • Add the test compound or vehicle control.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.

    • Incubate at 37°C for 24 hours.

    • Centrifuge at 2,000 x g for 10 minutes to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Measure the concentration of prostaglandin E2 (a major product of COX-2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of thromboxane B2 and prostaglandin E2 production for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for assessing the in vivo anti-inflammatory efficacy of a compound.[3]

Workflow:

Paw_Edema_Model Acclimatize Rats Acclimatize Rats Administer Test Compound/Vehicle (p.o.) Administer Test Compound/Vehicle (p.o.) Acclimatize Rats->Administer Test Compound/Vehicle (p.o.) Inject Carrageenan (subplantar) Inject Carrageenan (subplantar) Administer Test Compound/Vehicle (p.o.)->Inject Carrageenan (subplantar) Measure Paw Volume (hourly for 4h) Measure Paw Volume (hourly for 4h) Inject Carrageenan (subplantar)->Measure Paw Volume (hourly for 4h) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume (hourly for 4h)->Calculate % Inhibition of Edema

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Step-by-Step Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer the test compound or vehicle control orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Assessment of Gastric Ulceration Potential

This protocol is designed to evaluate the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.[4]

Step-by-Step Protocol:

  • Animals and Dosing: Use male Wistar rats (200-250g). Administer a high dose of the test compound or a known ulcerogenic agent like indomethacin (e.g., 30 mg/kg, p.o.) daily for a set period (e.g., 4 days).

  • Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise the stomachs.

  • Macroscopic Evaluation: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of damage, such as hyperemia, petechiae, or ulcers.

  • Ulcer Scoring: Score the gastric lesions based on a standardized scale:

    • 0: No lesions

    • 1: Hyperemia and petechiae

    • 2: 1-5 small ulcers

    • 3: >5 small ulcers or 1 large ulcer

    • 4: Multiple large ulcers

  • Histopathological Examination: Fix a portion of the stomach tissue in 10% buffered formalin for histological analysis to assess for microscopic damage.

Preclinical Assessment of Cardiovascular Risk

Given the concerns about the cardiovascular safety of selective COX-2 inhibitors, a preclinical assessment is crucial. This often involves a combination of in vitro and in vivo models.

  • In Vitro Platelet Aggregation Assays: To determine if the compound has any direct effect on platelet function.

  • In Vivo Models of Thrombosis: Such as the ferric chloride-induced carotid artery thrombosis model in rats, to assess the pro-thrombotic potential of the compound.

  • Telemetric Monitoring of Blood Pressure and Heart Rate: In conscious, freely moving animals (e.g., rats or dogs) to detect any adverse hemodynamic effects.[5]

Conclusion

The development of novel selective COX-2 inhibitors with an improved safety profile remains a significant goal in medicinal chemistry. The hypothetical compound, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, based on the privileged pyrazole scaffold, represents a starting point for such an investigation. The comprehensive experimental framework provided in this guide offers a clear and scientifically rigorous path for the evaluation of this and other new chemical entities. By systematically assessing in vitro potency and selectivity, in vivo efficacy, and key safety parameters, researchers can build a robust data package to support the further development of promising new anti-inflammatory agents.

References

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A Comparative Guide to Target Validation of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is target identification and validation. This guide provides an in-depth technical comparison of methodologies for elucidating and confirming the biological target(s) of novel compounds, using the pyrazole-containing molecule, N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, as a representative case study. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, which underscores the importance of robust target validation for novel derivatives.[1]

The Imperative of Target Validation for Novel Chemical Entities

The discovery of a novel bioactive small molecule like N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, while exciting, represents only the initial step. Without a clear understanding of its molecular target and mechanism of action, further development is a high-risk endeavor. Target validation provides the crucial link between a compound's chemical structure and its biological effect, enabling a rational approach to lead optimization, biomarker development, and clinical trial design.[2][3] An unvalidated target can lead to costly late-stage failures in drug development.

This guide will navigate the experimental landscape of target deconvolution and validation, comparing and contrasting key methodologies to empower researchers to make informed decisions in their own discovery programs.

A Phased Approach to Target Identification and Validation

A logical and stepwise approach is paramount to successfully identifying and validating the target of a novel compound. This process can be broadly divided into two phases: initial target identification to generate hypotheses, followed by rigorous validation to confirm these hypotheses.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Target Identification Novel Compound (e.g., N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine) Affinity-Based Methods Affinity-Based Methods (e.g., Chemical Proteomics) Target Identification->Affinity-Based Methods Direct Binding Phenotypic Screening Phenotypic Screening & Pathway Analysis Target Identification->Phenotypic Screening Cellular Effects Computational Prediction Computational Prediction (e.g., Docking, Similarity Search) Target Identification->Computational Prediction In Silico Analysis Putative Targets Putative Target(s) Affinity-Based Methods->Putative Targets Phenotypic Screening->Putative Targets Computational Prediction->Putative Targets Biophysical Assays Biophysical Assays (e.g., CETSA, SPR, ITC) Putative Targets->Biophysical Assays Direct Interaction Biochemical Assays Biochemical Assays (e.g., Enzymatic Assays) Putative Targets->Biochemical Assays Functional Modulation Cell-Based Assays Cell-Based Assays (e.g., Target Engagement, Pathway Modulation) Putative Targets->Cell-Based Assays Cellular Confirmation Validated Target Validated Target Biophysical Assays->Validated Target Biochemical Assays->Validated Target Cell-Based Assays->Validated Target

Caption: A phased workflow for target identification and validation of a novel small molecule.

Comparative Analysis of Target Identification Strategies

The initial step in understanding the mechanism of action of a novel compound is to identify its potential protein targets. Several orthogonal approaches can be employed, each with its own set of advantages and limitations.

Affinity-Based Chemical Proteomics

This powerful strategy relies on the specific interaction between the small molecule and its protein target(s) to isolate and identify the binding partners from a complex biological sample, such as a cell lysate.[4]

Principle: The compound of interest is chemically modified to allow for immobilization on a solid support (e.g., beads) or conjugation with a reporter tag (e.g., biotin).[4] This "bait" is then incubated with a protein source, and the interacting proteins are "pulled down" and identified by mass spectrometry.[4]

Comparison of Affinity-Based Methods:

MethodPrincipleAdvantagesDisadvantages
Compound Immobilization The small molecule is covalently attached to a solid support (e.g., agarose beads) and used to capture binding proteins from a lysate.[4]- Allows for the identification of a broad range of interacting proteins. - Does not require chemical modification of the proteome.- Immobilization chemistry can be challenging and may sterically hinder protein binding. - Can enrich for non-specific binders.
Kinobeads™ Pulldown A specialized form of affinity chromatography where beads are coated with a cocktail of broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. The novel compound is then used to compete with the beads for kinase binding.[5][6]- Highly effective for identifying kinase targets, a common target class for pyrazole-containing compounds.[5][7] - Provides quantitative information on binding affinity through competition binding experiments.[5]- Limited to identifying targets that can be captured by the immobilized inhibitors.[8] - May not be suitable for identifying non-kinase targets.

Experimental Workflow: Kinobeads™ Pulldown for Kinase Target Identification

G start Cell Lysate (Expressing a diverse kinome) incubation Incubate with N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine (at varying concentrations) start->incubation kinobeads Add Kinobeads™ (Immobilized broad-spectrum kinase inhibitors) incubation->kinobeads pulldown Pulldown of Kinases Bound to Beads kinobeads->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elution Elute Bound Kinases wash->elution analysis Protein Digestion & LC-MS/MS Analysis elution->analysis identification Identify and Quantify Competitively Displaced Kinases (Putative Targets) analysis->identification

Caption: Workflow for identifying kinase targets using a competitive Kinobeads™ pulldown assay.

Orthogonal Validation of Putative Targets

Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods that rely on different physical principles.

Biophysical Assays for Direct Binding Confirmation

Biophysical techniques provide quantitative evidence of a direct interaction between the compound and its purified target protein.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[9][10] Ligand-bound proteins are generally more resistant to heat-induced denaturation.[9][10]

Principle: Cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein is quantified.[9] A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.[10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with a range of concentrations of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine or a vehicle control for a defined period.

  • Heating: Heat the treated cells at a specific temperature (the Tm of the protein of interest, determined from a preliminary thermal profiling experiment) for 3 minutes, followed by cooling.[11]

  • Lysis: Lyse the cells to release their contents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target protein using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to determine the dose-dependent stabilization of the target protein.

Hypothetical ITDR CETSA Data for a Putative Kinase Target:

[Compound] (µM)% Soluble Kinase X (Normalized to Vehicle)
0.01102 ± 4.5
0.1115 ± 6.2
1145 ± 8.1
10185 ± 9.5
100190 ± 10.3

This data would indicate that N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine engages and stabilizes Kinase X in a dose-dependent manner within the cell.

Biochemical Assays for Functional Modulation

If the identified target is an enzyme, a direct measure of the compound's effect on its catalytic activity is a powerful validation step.[12]

Principle: A biochemical assay is designed to measure the enzymatic activity of the purified target protein in the presence and absence of the compound. For kinases, this typically involves measuring the transfer of a phosphate group from ATP to a substrate.[12][13]

Comparison of Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-32P]ATP or [γ-33P]ATP) into a substrate.- The "gold standard" for kinase assays due to its direct and sensitive nature. - Not prone to interference from compound fluorescence or absorbance.- Requires handling of radioactive materials and generates radioactive waste. - Discontinuous assay format.
Fluorescence/Luminescence-Based Assays Utilizes fluorescent or luminescent probes to detect either substrate phosphorylation or ATP depletion.[14] Examples include ADP-Glo™ which measures ADP production.[15]- High-throughput compatible and amenable to automation. - Non-radioactive.- Prone to interference from colored or fluorescent compounds. - Indirect measurement of kinase activity.

Hypothetical Kinase Inhibition Data:

[Compound] (µM)% Kinase X Activity (Relative to DMSO)
0.0198 ± 5.1
0.175 ± 6.8
148 ± 4.2
1015 ± 2.5
1005 ± 1.8

This data, with a calculated IC50 in the low micromolar range, would provide strong evidence that N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an inhibitor of Kinase X.

In-Cell Target Engagement and Pathway Analysis

The ultimate validation comes from demonstrating that the compound engages its target in a cellular context and modulates downstream signaling pathways as expected.

Western Blotting for Pathway Modulation:

If the identified target is part of a known signaling pathway, the effect of the compound on the phosphorylation state of downstream substrates can be assessed by Western blotting.

Experimental Workflow: Probing Downstream Signaling

G start Culture Cells and Treat with N-(2-methoxyethyl)-N- [(1-methyl-1H-pyrazol-4-yl)methyl]amine stimulate Stimulate Pathway (if necessary) start->stimulate lyse Lyse Cells and Quantify Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with Antibodies (e.g., anti-phospho-Substrate) transfer->probing detection Detect and Quantify Phosphorylation Levels probing->detection

Caption: Western blot workflow to assess the effect of a compound on a signaling pathway.

A dose-dependent decrease in the phosphorylation of a known substrate of the target kinase would provide strong evidence for on-target activity in a cellular setting.

Conclusion and Future Directions

The process of target identification and validation is a cornerstone of modern drug discovery. For a novel molecule such as N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, a multi-pronged approach that combines unbiased target discovery methods with rigorous orthogonal validation is essential. By leveraging a combination of chemical proteomics, biophysical assays, biochemical functional assays, and cell-based pathway analysis, researchers can build a compelling case for a specific molecular target. This, in turn, paves the way for rational drug design, the development of predictive biomarkers, and ultimately, the translation of a promising compound into a clinically valuable therapeutic.

References

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Advances. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl) - Benchchem. Available at: https://www.benchchem.com/product/b4044454
  • (2-methoxyethyl)[(1-methyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride - PubChemLite. Available at: [Link]

  • The target landscape of clinical kinase drugs. PMC. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

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  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Available at: [Link]

  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for trained professionals and should not be used as a substitute for a comprehensive, compound-specific Safety Data Sheet (SDS) from a certified supplier. The guidance herein is synthesized from data on structurally related compounds. All handling and safety procedures must be conducted with the utmost caution.

Introduction: Understanding the Compound and its Inherent Risks

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole, a class of heterocyclic compounds integral to medicinal chemistry and drug development.[1] The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs.[1] While specific toxicological data for this exact molecule is not publicly available, its structure contains two key functional groups whose hazards are well-documented: a substituted secondary amine and a methyl-pyrazole ring .

Our approach to safety must therefore be predictive and cautious. By analyzing the hazards of analogous compounds, we can construct a robust personal protective equipment (PPE) and handling protocol. Structurally similar pyrazole-amines are classified as causing severe skin corrosion and serious eye damage (Category 1B and 1, respectively) and may cause respiratory irritation.[2] This guide provides the essential, immediate safety and logistical framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary hazards associated with this compound are derived from its amine and pyrazole functionalities.

  • Corrosivity (Skin and Eyes): The amine group makes the molecule basic and nucleophilic. Analogs like N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine are categorized as causing severe skin burns and eye damage.[2] Amines, in general, are known corrosives that can cause irreversible tissue damage upon contact.[3][4] Direct contact with the skin or eyes is expected to cause chemical burns.[2]

  • Respiratory Irritation: Volatile amines and related heterocyclic compounds can irritate the respiratory system.[2][3] Inhalation of dust or aerosols may lead to irritation of the mucous membranes and respiratory tract.[5]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Several analogs are classified as harmful via multiple exposure routes.[4][6] Although the toxicological properties of the target compound have not been fully investigated, this potential for systemic toxicity necessitates minimizing all routes of exposure.[2]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm. The following protocol is mandatory for all personnel handling N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in any form (solid or solution).

Primary Engineering Control: The Chemical Fume Hood

Causality: The most critical safety measure is not PPE, but an engineering control. To mitigate the risk of inhaling harmful dust or vapors, all handling of this compound must be performed inside a certified chemical fume hood.[6][7] This is a non-negotiable starting point for any procedure.

Essential PPE for Safe Handling

The following table summarizes the required PPE for various laboratory operations.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Aliquoting Tightly fitting safety goggles AND a full-face shield.[7][8]Double-gloved with chemical-resistant nitrile or neoprene gloves.[9]Flame-retardant lab coat with tight-fitting cuffs, fully fastened.[10]Required if work is not performed in a fume hood (Not Recommended).
Preparing Solutions Tightly fitting safety goggles AND a full-face shield.[7][8]Double-gloved with chemical-resistant nitrile or neoprene gloves.[9]Chemical-resistant apron over a flame-retardant lab coat.[8]Not required if performed in a fume hood.
Conducting Reactions Tightly fitting safety goggles.[7]Double-gloved with chemical-resistant nitrile or neoprene gloves.[9]Flame-retardant lab coat with tight-fitting cuffs, fully fastened.[10]Not required if performed in a fume hood.
Detailed PPE Selection and Use
  • Eye and Face Protection:

    • Rationale: Due to the severe eye damage risk posed by analogous compounds, standard safety glasses are insufficient.[2] Tightly fitting chemical splash goggles are mandatory.[7] For handling the solid compound or concentrated solutions where splashing is a risk, a full-face shield must be worn over the goggles.

    • Procedure: Ensure goggles form a seal around the eyes. The face shield provides a secondary barrier against splashes to the entire face.

  • Hand Protection:

    • Rationale: Amines can degrade certain glove materials. Chemical-resistant gloves such as nitrile or neoprene are required.[9] Double-gloving is mandated to protect against undetected micro-perforations and to allow for safe removal of the contaminated outer layer.[10]

    • Procedure: Wear the inner glove tucked under the cuff of your lab coat and the outer glove pulled over the cuff.[10] Change the outer glove immediately if contamination is suspected, and change both pairs at regular intervals (e.g., every 1-2 hours) or upon completion of the task.[10]

  • Body Protection:

    • Rationale: A fully fastened, flame-retardant lab coat with tight cuffs prevents skin contact on the arms and body.[10] For larger quantities or tasks with a high splash risk, a chemical-resistant apron provides an additional layer of protection.[8]

    • Procedure: Never work with this compound with exposed skin. Ensure the lab coat is appropriately sized and fully buttoned.

Operational & Disposal Plans

Standard Handling Protocol: Weighing and Solubilizing the Compound

This workflow is designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don all required PPE: - Double Gloves - Goggles & Face Shield - Lab Coat prep2 Verify fume hood is operational and sash is at the correct height. prep1->prep2 prep3 Decontaminate work surface inside the fume hood. prep2->prep3 h1 Place all necessary equipment (balance, glassware, solvent) inside the fume hood. prep3->h1 Begin Handling h2 Carefully weigh the solid compound onto weighing paper or into a vial. h1->h2 h3 Add the compound to the solvent in the desired flask. h2->h3 h4 Cap the final solution container securely. h3->h4 c1 Wipe down all surfaces and equipment with an appropriate solvent. h4->c1 Proceed to Cleanup c2 Dispose of contaminated weighing paper, wipes, and outer gloves into a sealed, labeled hazardous waste bag. c1->c2 c3 Remove PPE in the correct order: Outer gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves. c2->c3

Caption: Experimental workflow for safely handling the compound.

Emergency Protocol: Spill Management

Immediate and correct action during a spill is critical to preventing exposure.

Caption: Decision-making flowchart for spill response.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, weighing papers, absorbent pads, and any other solid materials must be collected in a clearly labeled, sealed hazardous waste container.[2][6]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[11][6]

  • Disposal Vendor: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company, in accordance with all local and national regulations.[2][6]

References

  • Carl ROTH. "Safety Data Sheet: Methylamine". Available at: [Link]

  • Health and Safety Authority. "A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace". Available at: [Link]

  • Work Health and Safety Queensland. "Personal protective equipment (PPE) requirements for workers handling ammonia". Available at: [Link]

  • Storemasta. "Examples of PPE for Various Dangerous Goods Classes". Available at: [Link]

  • Airgas. "Safety Data Sheet: Nonflammable Gas Mixture: Methylamine / Nitrogen / Oxygen". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) | Hospitals - Pharmacy". Available at: [Link]

  • Allan Chemical Corporation. "How to Choose PPE for Chemical Work". Available at: [Link]

  • MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". Available at: [Link]

  • PubChem. "(2-methoxyethyl)[(1-methyl-1h-pyrazol-5-yl)methyl]amine". Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.